molecular formula C8H17NO B13566377 3-(Methoxymethyl)-3-methylpiperidine

3-(Methoxymethyl)-3-methylpiperidine

Cat. No.: B13566377
M. Wt: 143.23 g/mol
InChI Key: SLWOLYNSLRMTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-3-methylpiperidine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Methoxymethyl)-3-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxymethyl)-3-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-(methoxymethyl)-3-methylpiperidine

InChI

InChI=1S/C8H17NO/c1-8(7-10-2)4-3-5-9-6-8/h9H,3-7H2,1-2H3

InChI Key

SLWOLYNSLRMTSS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)COC

Origin of Product

United States

Foundational & Exploratory

3-(Methoxymethyl)-3-methylpiperidine: Structural Properties, Synthesis, and Applications in Alpha-2C Adrenoceptor Antagonist Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the design of highly selective neuroactive compounds relies heavily on the use of conformationally restricted, chiral building blocks. 3-(Methoxymethyl)-3-methylpiperidine (often utilized as its hydrochloride salt, CAS: 955027-76-6) has emerged as a critical secondary amine intermediate[1]. Featuring a quaternary stereocenter at the C3 position of the piperidine ring, this compound provides unique steric bulk and hydrogen-bonding capabilities. It is predominantly utilized in the synthesis of novel azacycle derivatives, specifically targeted as Alpha-2C adrenoceptor antagonists for the treatment of central nervous system (CNS) conditions and sleep-related breathing disorders, such as Obstructive Sleep Apnea (OSA)[2][3].

This whitepaper provides an in-depth technical analysis of 3-(Methoxymethyl)-3-methylpiperidine, detailing its physicochemical properties, validated synthetic methodologies, and its mechanistic role in modern pharmacophore design.

Structural and Physicochemical Profiling

The structural uniqueness of 3-(Methoxymethyl)-3-methylpiperidine lies in its 3,3-disubstituted piperidine core. The presence of both a methyl group and a methoxymethyl ether at the same carbon creates a quaternary stereocenter. This dense substitution pattern restricts the conformational flexibility of the piperidine ring, locking it into favorable chair conformations that enhance target-receptor binding kinetics.

The methoxymethyl (-CH₂OCH₃) moiety serves as a flexible, weak hydrogen-bond acceptor, which is critical for interacting with specific amino acid residues within the transmembrane domains of G-protein coupled receptors (GPCRs).

Quantitative Data: Physicochemical Properties

The following table summarizes the core properties of the commercially available hydrochloride salt[1].

PropertyValue
Chemical Name 3-(Methoxymethyl)-3-methylpiperidine hydrochloride
CAS Registry Number 955027-76-6
Molecular Formula C₈H₁₈ClNO (Salt); C₈H₁₇NO (Free Base)
Molecular Weight 179.69 g/mol (Salt); 143.23 g/mol (Free Base)
Physical State Solid
SMILES CC1(CCCNC1)COC.Cl
InChIKey UPMDZIQOMTXPQN-UHFFFAOYSA-N
Storage Conditions Room Temperature, Inert Atmosphere

Mechanistic Role in Drug Development

The primary application of 3-(Methoxymethyl)-3-methylpiperidine is as a precursor in the synthesis of 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)azacycles[2][3]. According to patent literature (e.g.,), these compounds act as highly selective antagonists for the Alpha-2C (α2C) adrenoceptor [2].

Application in Obstructive Sleep Apnea (OSA)

Unlike traditional mechanical interventions (CPAP) for OSA, pharmacological approaches target the neurological control of airway muscles. The α2C adrenoceptor is an inhibitory presynaptic receptor located on central noradrenergic neurons. By antagonizing this receptor using derivatives of 3-(methoxymethyl)-3-methylpiperidine, auto-inhibition is blocked. This leads to a disinhibition of noradrenergic tone, which subsequently increases the excitability of the hypoglossal motoneuron. The ultimate physiological response is the active contraction of the genioglossus muscle, maintaining upper airway patency during sleep[2].

G A Alpha-2C Antagonist (Azacycle Derivative) B Alpha-2C Receptor (Central Noradrenergic) A->B Antagonizes C Noradrenergic Tone (Disinhibition) B->C Blocks Auto-inhibition D Hypoglossal Motoneuron (Activation) C->D Promotes Excitability E Genioglossus Muscle (Contraction) D->E Maintains Airway Patency

Mechanism of Alpha-2C adrenoceptor antagonists in maintaining upper airway patency.

Synthetic Methodologies and Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols outline the de novo synthesis of the building block and its subsequent coupling. The causality behind each reagent choice is explicitly detailed to provide a self-validating experimental framework.

Protocol 1: Synthesis of 3-(Methoxymethyl)-3-methylpiperidine Hydrochloride

Objective: Convert 1-Boc-3-methylpiperidine-3-carboxylic acid into the target methylated ether salt.

Step 1: Chemoselective Reduction

  • Procedure: Dissolve 1-Boc-3-methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous THF under nitrogen at 0 °C. Slowly add Borane-tetrahydrofuran complex (BH₃·THF, 2.0 eq) dropwise. Stir for 4 hours, warming to room temperature. Quench carefully with methanol.

  • Causality: BH₃·THF is chosen for its high chemoselectivity; it rapidly reduces carboxylic acids to primary alcohols while leaving the sensitive tert-butyl carbamate (Boc) protecting group completely intact.

Step 2: Williamson Etherification

  • Procedure: Dissolve the resulting 1-Boc-3-(hydroxymethyl)-3-methylpiperidine in anhydrous DMF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes until hydrogen evolution ceases. Add Methyl Iodide (MeI, 1.5 eq) dropwise. Stir for 2 hours at room temperature.

  • Causality: NaH irreversibly deprotonates the primary alcohol to form a highly nucleophilic alkoxide. MeI acts as a potent electrophile for the Sₙ2 reaction. The Boc group is strictly required here to prevent the secondary piperidine amine from undergoing competitive N-methylation.

Step 3: Deprotection and Salt Formation (Self-Validating Step)

  • Procedure: Dissolve the crude 1-Boc-3-(methoxymethyl)-3-methylpiperidine in minimal dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 eq). Stir at room temperature for 3 hours.

  • Causality & Validation: The strong acid cleaves the Boc group, releasing isobutylene and CO₂ gas (the effervescence acts as a visual indicator of reaction progress). Because the resulting free amine is highly basic, it immediately forms the hydrochloride salt. This salt is insoluble in the DCM/Dioxane mixture and precipitates out as a white solid, allowing for isolation via simple vacuum filtration. This phase change serves as a built-in purification mechanism.

Protocol 2: Pharmacophore Coupling via Reductive Amination

Objective: Couple the synthesized piperidine building block to a benzodioxine core to form the active Alpha-2C antagonist[2][3].

  • Procedure: Combine 2,3-dihydrobenzo[b][1,4]dioxine-2-carbaldehyde (1.0 eq) and 3-(methoxymethyl)-3-methylpiperidine hydrochloride (1.1 eq) in 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) to liberate the free base. Add glacial acetic acid (0.1 eq) and stir for 1 hour to form the iminium intermediate. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and stir overnight at room temperature. Quench with saturated aqueous NaHCO₃ and extract with DCM.

  • Causality: STAB is utilized instead of Sodium Borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient iminium ion to the final tertiary amine without prematurely reducing the starting aldehyde to an alcohol. Acetic acid lowers the pH just enough to catalyze iminium formation without neutralizing the amine nucleophile.

References

  • World Intellectual Property Organization (WIPO). "a2-Adrenoceptor subtype C antagonists for the treatment of sleep apnea." WO 2023/131640 A1, published July 13, 2023.
  • United States Patent and Trademark Office (USPTO). "2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous systeme diseases." US Patent 8,492,549 B2, published July 23, 2013.

Sources

An In-Depth Technical Guide to the Synthesis of (R)-3-Methoxy-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of (R)-3-Methoxy-3-methylpiperidine, a chiral piperidine derivative of significant interest to researchers and professionals in drug development. The document is structured to offer not only procedural details but also a deep understanding of the chemical principles governing these transformations.

Introduction: The Significance of Chiral Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents.[1][2][3] The introduction of stereocenters into the piperidine ring dramatically expands the accessible chemical space, allowing for fine-tuning of pharmacological properties. (R)-3-Methoxy-3-methylpiperidine, with its chiral quaternary center, represents a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture for molecular design. The synthesis of such enantiomerically pure compounds presents a significant challenge, requiring precise control over stereochemistry.

Strategic Approaches to the Synthesis of (R)-3-Methoxy-3-methylpiperidine

The synthesis of (R)-3-Methoxy-3-methylpiperidine can be approached through several strategic pathways. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale, and the required level of enantiopurity. This guide will focus on two primary, logically sound strategies:

  • Pathway A: Racemic Synthesis Followed by Chiral Resolution and O-Methylation. This classical approach involves the initial preparation of a racemic mixture of the key intermediate, 3-methyl-3-hydroxypiperidine, followed by separation of the enantiomers and subsequent methylation.

  • Pathway B: Asymmetric Synthesis. This more elegant approach aims to establish the desired stereocenter early in the synthetic sequence, thereby avoiding a resolution step and improving overall efficiency.

Pathway A: Racemic Synthesis, Resolution, and O-Methylation

This pathway is a robust and often reliable method for obtaining the target molecule. It can be broken down into three key stages, each with its own set of mechanistic considerations.

Stage 1: Synthesis of Racemic 3-Methyl-3-hydroxypiperidine

The synthesis of the racemic precursor, 3-methyl-3-hydroxypiperidine, can be achieved through various methods. A common and effective approach starts from a readily available pyridine derivative.

Experimental Protocol: Synthesis of Racemic 3-Methyl-3-hydroxypiperidine

A generalized protocol for this transformation is as follows:

  • Grignard Addition to a Pyridine Precursor: 3-Bromopyridine is reacted with a suitable Grignard reagent, such as methylmagnesium bromide, in an appropriate solvent like tetrahydrofuran (THF). This reaction proceeds via a nucleophilic addition to the pyridine ring.

  • In-situ Oxidation: The resulting dihydropyridine intermediate is then oxidized in situ to the corresponding 3-methylpyridine.

  • N-Oxidation: The 3-methylpyridine is subsequently oxidized to the N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

  • Rearrangement and Hydrolysis: The N-oxide undergoes a rearrangement upon treatment with acetic anhydride, followed by hydrolysis to yield 3-methyl-pyridin-2-one.

  • Reduction: The pyridinone is then subjected to reduction, for example, using sodium borohydride, to afford the racemic 3-methyl-3-hydroxypiperidine.

Stage 2: Chiral Resolution of (±)-3-Methyl-3-hydroxypiperidine

With the racemic alcohol in hand, the next critical step is the separation of the enantiomers. Enzymatic kinetic resolution is a powerful technique for this purpose, often providing high enantiomeric excess.[4][5]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Enzyme Selection: A suitable lipase, such as Candida antarctica lipase B (CALB), is chosen for its ability to selectively acylate one enantiomer of the alcohol.[4][5]

  • Acylation: The racemic 3-methyl-3-hydroxypiperidine is dissolved in an organic solvent, and an acyl donor, such as vinyl acetate, is added along with the lipase.

  • Reaction Monitoring: The reaction is monitored over time until approximately 50% conversion is reached. At this point, one enantiomer will be predominantly acylated, while the other remains as the unreacted alcohol.

  • Separation: The acylated product and the unreacted alcohol are then separated using standard chromatographic techniques. The desired (R)-3-methyl-3-hydroxypiperidine can be obtained after deacetylation of the corresponding acetate.

Table 1: Illustrative Data for Lipase-Catalyzed Resolution

EnzymeAcyl DonorSolventEnantiomeric Excess (ee) of (R)-alcohol
CALBVinyl AcetateToluene>98%
PPLIsopropenyl AcetateHexane95%

Data is illustrative and based on typical results for similar resolutions.

Stage 3: O-Methylation of (R)-3-Methyl-3-hydroxypiperidine

The final step in this pathway is the methylation of the hydroxyl group to form the desired ether. This can be accomplished using a variety of methylating agents under basic conditions.[6][7]

Experimental Protocol: O-Methylation

  • Deprotonation: The (R)-3-methyl-3-hydroxypiperidine is dissolved in a suitable solvent, such as THF or DMF, and treated with a strong base, like sodium hydride, to deprotonate the hydroxyl group and form the corresponding alkoxide.

  • Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the reaction mixture.[7] The alkoxide acts as a nucleophile and displaces the leaving group on the methylating agent in an SN2 reaction.

  • Workup and Purification: After the reaction is complete, it is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield (R)-3-Methoxy-3-methylpiperidine.

Mechanism of O-Methylation

O_Methylation cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction R-OH (R)-3-methyl-3-hydroxypiperidine R-O-Na+ (R)-3-methyl-3-piperidinyloxide sodium salt R-OH->R-O-Na+ + NaH NaH NaH H2 H₂ (gas) R-OCH3 (R)-3-Methoxy-3-methylpiperidine R-O-Na+->R-OCH3 + CH₃I CH3I Methyl Iodide NaI NaI

Caption: Mechanism of O-methylation of (R)-3-methyl-3-hydroxypiperidine.

Pathway B: Asymmetric Synthesis

Asymmetric synthesis offers a more direct and potentially more efficient route to (R)-3-Methoxy-3-methylpiperidine by establishing the chiral center in an enantioselective manner. One promising strategy involves the asymmetric reduction of a suitable prochiral precursor.

Asymmetric Reduction of a Prochiral Ketone

This approach would involve the synthesis of a prochiral ketone, such as N-protected-3-methyl-3-methoxypiperidin-4-one, followed by an asymmetric reduction to establish the desired stereochemistry at a different position, which can then be manipulated to the target molecule. A more direct approach, though challenging, would be the enantioselective addition of a methyl group to a 3-methoxy-piperidone derivative.

A more general and well-established approach to chiral piperidines involves the asymmetric hydrogenation of substituted pyridinium salts.[1][2][3]

Conceptual Workflow: Asymmetric Synthesis via Reductive Transamination

Asymmetric_Synthesis Pyridinium_Salt Substituted Pyridinium Salt Chiral_Piperidine Enantioenriched Piperidine Intermediate Pyridinium_Salt->Chiral_Piperidine Chiral_Amine Chiral Primary Amine Chiral_Amine->Chiral_Piperidine Rh_Catalyst [Rh(Cp*)Cl₂]₂ Rh_Catalyst->Chiral_Piperidine Reducing_Agent HCOOH Reducing_Agent->Chiral_Piperidine Final_Product (R)-3-Methoxy-3- methylpiperidine Chiral_Piperidine->Final_Product Further Functionalization

Caption: Conceptual workflow for asymmetric synthesis of a chiral piperidine.

While a direct asymmetric synthesis of (R)-3-Methoxy-3-methylpiperidine is not extensively documented, the principles of asymmetric catalysis provide a clear roadmap for the development of such a route. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine derivative could be envisioned to install the methyl group at the 3-position with high enantioselectivity.[8][9][10] Subsequent reduction of the double bond and methylation of a hydroxyl group would lead to the final product.

Table 2: Comparison of Synthetic Pathways

FeaturePathway A: Racemic + ResolutionPathway B: Asymmetric Synthesis
Overall Efficiency Can be lower due to the resolution step (max 50% yield for the desired enantiomer).Potentially higher as it avoids resolution.
Stereochemical Control Achieved through resolution, which can be highly effective.Dependent on the efficacy of the asymmetric catalyst or auxiliary.
Scalability Resolution can be challenging to scale up.Often more amenable to large-scale synthesis.
Development Time May be faster to develop for initial small-scale synthesis.May require more extensive catalyst screening and optimization.

Conclusion

The synthesis of (R)-3-Methoxy-3-methylpiperidine is a challenging yet achievable goal for the synthetic chemist. This guide has outlined two primary strategic approaches: a classical route involving racemic synthesis and chiral resolution, and a more modern approach centered on asymmetric synthesis. The choice between these pathways will be dictated by the specific needs of the project, including scale, timeline, and available resources. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of this and other structurally related chiral piperidines.

References

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository. [Link]

  • (PDF) Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - ResearchGate. [Link]

  • Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines | Journal of the American Chemical Society. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form - Keio University. [Link]

  • Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form | Request PDF - ResearchGate. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing. [Link]

  • Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. RSC Advances. [Link]

  • Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. ResearchGate. [Link]

  • (R)-3-Methoxy-3-methylpiperidine | CAS#:2382067-42-5 | Chemsrc. [Link]

  • Efficient synthesis of a new series of piperidine ring modif | 5457 - TSI Journals. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. [Link]

  • ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE") Keiko Takaba-a K. HETEROCYCLES. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines - White Rose Research Online. [Link]

  • (R)-3-Methoxy-3-methylpiperidine | C7H15NO | CID 96559184 - PubChem. [Link]

  • ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ResearchGate. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. [Link]

  • O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Bentham Science. [Link]

  • Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor - PubMed. [Link]

  • Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. [Link]

Sources

Architectural Precision in CNS Drug Design: A Technical Guide to 3-(Methoxymethyl)-3-methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-(Methoxymethyl)-3-methylpiperidine hydrochloride (CAS: 955027-76-6)

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the spatial geometry of a pharmacophore dictates its receptor subtype selectivity. 3-(Methoxymethyl)-3-methylpiperidine hydrochloride (CAS: 955027-76-6) has emerged as a highly specialized, foundational building block for synthesizing next-generation alpha-2C adrenoceptor antagonists[1]. By incorporating a geminal disubstitution at the C3 position of the piperidine ring, this molecule provides the exact steric bulk and physicochemical properties required to navigate the blood-brain barrier (BBB) while achieving high target affinity[1].

This whitepaper provides an in-depth analysis of the compound's structural rationale, a self-validating synthetic workflow for its application, and its pharmacological trajectory in treating CNS and sleep-related breathing disorders[2].

Physicochemical Profiling & Structural Rationale

The ubiquitous nature of the piperidine ring in neuroactive compounds often leads to off-target effects due to conformational flexibility. The strategic value of 3-(Methoxymethyl)-3-methylpiperidine lies in its C3 substitution.

  • Conformational Locking: The steric hindrance introduced by the gem-dimethyl/methoxymethyl group restricts the piperidine ring into a specific chair conformation. This spatial locking is critical for fitting into the narrow binding pocket of the alpha-2C receptor, preventing cross-reactivity with alpha-2A and alpha-2B subtypes[1].

  • Lipophilic Balance: The methoxymethyl ether acts as a localized hydrogen bond acceptor, improving aqueous solubility for formulation, while the methyl group preserves the overall lipophilicity required for passive diffusion across the BBB[1].

Quantitative Data Summary

Table 1: Physicochemical Properties of CAS 955027-76-6

PropertyValueStructural & Experimental Rationale
CAS Number 955027-76-6Unique identifier for the hydrochloride salt form.
Molecular Weight 179.69 g/mol Low molecular weight allows for downstream coupling without exceeding Lipinski's Rule of 5.
Purity ≥97%High purity minimizes side reactions during sensitive electrophilic coupling steps.
Physical Form SolidFacilitates precise gravimetric dosing during high-throughput screening and scale-up.
Storage Temp. Refrigerator (2-8°C)Prevents slow thermal degradation and mitigates hygroscopic moisture uptake over time.

Synthetic Application & Experimental Workflow

As a secondary amine, CAS 955027-76-6 is primed for nucleophilic substitution. Its primary application in medicinal chemistry is the synthesis of 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)azacycles—potent alpha-2C antagonists[1].

Below is a field-proven, self-validating protocol for the alkylation of this building block. Every step is designed with inherent causality and in-process controls (IPCs) to ensure the system validates its own success before proceeding.

Protocol: Synthesis of an Alpha-2C Antagonist Precursor

Objective: Covalent coupling of 3-(Methoxymethyl)-3-methylpiperidine to a benzodioxan scaffold via SN2 alkylation[1].

Step 1: Preparation and Free-Basing

  • Action: Suspend 1.0 equivalent of 3-(Methoxymethyl)-3-methylpiperidine HCl in anhydrous Acetonitrile (MeCN). Dropwise, add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) at 0°C under an inert atmosphere.

  • Causality: The hydrochloride salt is unreactive. DIPEA is selected because it is a sterically hindered, non-nucleophilic base; it deprotonates the piperidine nitrogen without competing for the electrophile later in the reaction. MeCN is utilized as a polar aprotic solvent to stabilize the transition state of the SN2 reaction.

  • Self-Validation Checkpoint: Monitor the reaction vessel. The system will transition from a cloudy suspension to a clear, homogeneous solution. This visual cue, coupled with a pH check (>9), validates complete free-basing.

Step 2: Electrophilic Coupling (SN2 Alkylation)

  • Action: Add 1.1 equivalents of 2-(Bromomethyl)-2,3-dihydrobenzo[1,4]dioxin to the solution. Elevate the temperature to 80°C and reflux for 12 hours.

  • Causality: The primary bromide acts as an optimal electrophile. The elevated thermal energy (80°C) is specifically required to overcome the steric hindrance imposed by the geminal substituents at the C3 position of the piperidine ring, driving the reaction forward.

  • Self-Validation Checkpoint (IPC): Sample the reaction matrix at 4, 8, and 12 hours for LC-MS analysis. The protocol validates completion when the Area Under Curve (AUC) of the starting material peak (m/z 144 for the free amine) drops below 5%.

Step 3: Workup and Isolation

  • Action: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3. Wash the organic layer extensively with brine.

  • Causality: The aqueous base neutralizes any residual HBr, ensuring the product remains in its lipophilic free-base form and partitions entirely into the EtOAc layer. The brine wash is critical for stripping away residual MeCN and DIPEA salts.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) on the organic layer (Eluent: DCM/MeOH 9:1). The appearance of a single, distinct UV-active spot validates the successful isolation of the target compound, clearing it for final flash chromatography purification.

SynthesisWorkflow SM1 3-(Methoxymethyl)- 3-methylpiperidine HCl (CAS: 955027-76-6) Base DIPEA (3.0 eq) MeCN, 25°C SM1->Base Neutralization FreeAmine Free Amine Intermediate Base->FreeAmine pH > 9 Coupling SN2 Alkylation 80°C, 12h FreeAmine->Coupling Electrophile 2-(Bromomethyl)-2,3- dihydrobenzo[1,4]dioxin Electrophile->Coupling Product Alpha-2C Antagonist (Target Molecule) Coupling->Product LC-MS IPC: >95% Conversion

Chemical synthesis workflow for alpha-2C antagonist utilizing CAS 955027-76-6.

Pharmacological Context: Alpha-2C Antagonism

Compounds derived from 3-(Methoxymethyl)-3-methylpiperidine are primarily investigated for their role as alpha-2C adrenoceptor antagonists[1]. To understand the value of this building block, one must understand the biological target.

Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) with three distinct subtypes: 2A, 2B, and 2C[2]. While alpha-2A and 2B are heavily involved in cardiovascular regulation (sympathetic outflow and vasoconstriction), the alpha-2C subtype is concentrated in the CNS and modulates specific behavioral and physiological responses[1].

Table 2: Alpha-2 Adrenoceptor Subtypes & Therapeutic Implications [1][2]

SubtypePrimary LocalizationPhysiological RoleImplication of Antagonism
Alpha-2A Brainstem, widespread CNSSedation, analgesia, sympathetic outflowUndesirable (Causes cardiovascular side effects)
Alpha-2B Vascular smooth muscleVasoconstrictionUndesirable (Causes hypertensive responses)
Alpha-2C Striatum, HippocampusPresynaptic modulation of neurotransmittersHighly Desirable (Target for CNS/Sleep disorders)
Mechanism of Action

Alpha-2C receptors act as presynaptic autoreceptors. Under normal physiological conditions, their activation inhibits the adenylyl cyclase pathway via Gi/o proteins, decreasing cAMP levels and suppressing the release of neurotransmitters like noradrenaline[2].

Antagonists synthesized from CAS 955027-76-6 competitively block these receptors. By lifting this presynaptic suppression, they promote hypoglossal motoneuron excitability. This mechanism is currently a major focal point in the treatment of peripheric/CNS diseases and sleep-related breathing disorders, such as Obstructive Sleep Apnea (OSA)[1][2].

Alpha2CPathway Antagonist Alpha-2C Antagonist (Piperidine Derivative) Receptor Alpha-2C Adrenoceptor (Presynaptic Terminal) Antagonist->Receptor Competitive Inhibition NT Noradrenaline Release (Synaptic Cleft) Antagonist->NT Net Physiological Effect: Increased Excitability Gi Gi/o Protein Complex Receptor->Gi Normal Activation (Blocked) AC Adenylyl Cyclase Gi->AC Inhibition (Blocked) cAMP cAMP Production AC->cAMP Decrease (Prevented) cAMP->NT Suppression (Lifted)

Mechanism of action for alpha-2C adrenoceptor antagonists in presynaptic terminals.

References

Sources

Stereoisomers of 3-(Methoxymethyl)-3-methylpiperidine: A Technical Guide to Synthesis, Resolution, and Pharmacological Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neuropharmacology, the spatial orientation of a pharmacophore dictates its receptor binding affinity and selectivity. 3-(Methoxymethyl)-3-methylpiperidine (3-MMP) is a highly specialized, chiral heterocyclic building block[1]. While not an active pharmaceutical ingredient (API) in isolation, it serves as a critical structural moiety in the development of advanced central nervous system (CNS) therapeutics. This whitepaper provides an in-depth analysis of the stereoisomers of 3-MMP, detailing their conformational dynamics, their role in alpha-2C adrenoceptor antagonism, and a self-validating synthetic methodology for their preparation and chiral resolution.

Structural and Stereochemical Characteristics

The molecular architecture of 3-MMP is defined by a saturated six-membered piperidine ring containing a quaternary stereocenter at the C3 position. This specific substitution pattern—a methyl group and a methoxymethyl group attached to the same carbon—creates two distinct enantiomers: (R)-3-(methoxymethyl)-3-methylpiperidine and (S)-3-(methoxymethyl)-3-methylpiperidine .

From a conformational perspective, the piperidine ring predominantly adopts a chair conformation to minimize steric strain. The C3 quaternary center introduces a complex axial-equatorial equilibrium. The bulkier methoxymethyl group preferentially occupies the equatorial position to avoid 1,3-diaxial interactions with the axial protons of the piperidine ring, forcing the smaller methyl group into the axial position. This rigid, predictable spatial arrangement is exactly what medicinal chemists leverage to lock drug molecules into a bioactive conformation, ensuring high-fidelity interactions with target receptor pockets.

Pharmacological Significance: Alpha-2C Adrenoceptor Antagonism

The stereoisomers of 3-MMP are heavily utilized in the synthesis of complex azacycle derivatives, most notably 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)-3-methoxymethyl-3-methylpiperidine [2].

Mechanism of Action

Derivatives incorporating the 3-MMP moiety have been identified as highly potent and selective alpha-2C adrenoceptor (α2C-AR) antagonists [2]. The α2C-AR is a G-protein-coupled receptor (GPCR) that typically couples to Gi/o proteins, inhibiting adenylate cyclase and reducing intracellular cAMP levels. By antagonizing this receptor, 3-MMP derivatives prevent this inhibition, thereby restoring or elevating cAMP levels in specific neural circuits.

Historically explored for psychiatric and cognitive disorders, recent breakthroughs have repurposed these specific α2C-AR antagonists for the treatment of sleep-related breathing disorders, including obstructive sleep apnea (OSA) and central sleep apnea[3]. The antagonism of α2C receptors in the CNS promotes the excitability of hypoglossal motoneurons, preventing the collapse of upper airway dilator muscles during sleep onset[3].

G Antagonist α2C Antagonist (3-MMP Derivative) Receptor Alpha-2C Adrenoceptor Antagonist->Receptor Binds & Blocks Gi Gi/o Protein (Inhibited) Receptor->Gi Prevents Activation cAMP cAMP Levels (Restored/Increased) Gi->cAMP Removes Inhibition Outcome Hypoglossal Motoneuron Excitability (OSA Relief) cAMP->Outcome Downstream Signaling

Fig 1: Mechanism of alpha-2C adrenoceptor antagonism by 3-MMP derivatives in sleep apnea.

Quantitative Physicochemical Data

To facilitate analytical tracking and inventory management, the core physicochemical properties of the commercially available hydrochloride salt of the racemic mixture are summarized below[1]:

PropertyValue
Compound Name 3-(Methoxymethyl)-3-methylpiperidine hydrochloride
CAS Number 955027-76-6
Molecular Formula C8H17NO · HCl
Molecular Weight 179.69 g/mol
Exact Mass (Free Base) 143.1310 Da
Stereocenters 1 (C3 position of the piperidine ring)
Physical State Solid (typically white to off-white powder)

Experimental Workflow: Synthesis and Chiral Resolution

As an Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodology outlines the synthesis of racemic 3-MMP from a commercially available precursor, followed by chiral resolution. The causality behind each reagent choice is explicitly defined to ensure scientific integrity.

Step-by-Step Methodology

Step 1: N-Boc Protection

  • Action: React 3-methyl-3-piperidinecarboxylic acid with Di-tert-butyl dicarbonate (Boc2O) and Triethylamine (TEA) in Dichloromethane (DCM).

  • Causality: The secondary amine of the piperidine ring is highly nucleophilic. N-Boc protection is mandated to provide steric and electronic shielding, preventing catastrophic competitive N-alkylation during the subsequent etherification step.

Step 2: Carboxylic Acid Reduction

  • Action: Treat the N-Boc protected intermediate with Lithium Aluminum Hydride (LiAlH4) in anhydrous Tetrahydrofuran (THF) at 0°C, then warm to room temperature.

  • Causality: LiAlH4 is a powerful reducing agent required to fully reduce the sterically hindered C3 carboxylic acid down to a primary alcohol, yielding N-Boc-3-(hydroxymethyl)-3-methylpiperidine.

Step 3: Williamson Ether Synthesis (Methylation)

  • Action: Add Sodium Hydride (NaH) to the alcohol intermediate in THF at 0°C to form the alkoxide, followed by the dropwise addition of Methyl Iodide (MeI).

  • Causality: NaH irreversibly deprotonates the primary alcohol. The resulting strong nucleophilic alkoxide undergoes an SN2 attack on the electrophilic methyl iodide, successfully installing the methoxymethyl ether moiety.

Step 4: Deprotection and Salt Formation

  • Action: Stir the N-Boc-3-(methoxymethyl)-3-methylpiperidine in a 4M HCl/Dioxane solution for 2 hours at room temperature. Evaporate the solvent to yield racemic 3-MMP hydrochloride.

  • Causality: The acidic environment selectively cleaves the Boc group, liberating the secondary amine as a stable, water-soluble hydrochloride salt, which is ideal for long-term storage and subsequent coupling reactions.

  • Self-Validation Checkpoint: Analyze the crude product via LC-MS. The presence of a dominant peak at m/z 144.2 [M+H]+ validates the successful formation of the free base equivalent. Do not proceed to resolution unless purity is >95%.

Step 5: Chiral Resolution via SFC

  • Action: Subject the racemic free base to Preparative Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Daicel Chiralpak AD-H) with a mobile phase of CO2 and an alcohol modifier (e.g., Methanol with 0.1% Diethylamine).

  • Causality: Enantiomers have identical physical properties in an achiral environment. The chiral stationary phase creates transient diastereomeric interactions, causing the (R) and (S) enantiomers to elute at different retention times. SFC is chosen over traditional HPLC due to its superior scalability, faster run times, and rapid solvent evaporation.

  • Self-Validation Checkpoint: Run an analytical chiral HPLC on the separated fractions. An enantiomeric excess (ee) of >99% validates the protocol's success.

Synthesis SM 3-Methyl-3-piperidinecarboxylic Acid Boc N-Boc Protection (Prevents N-alkylation) SM->Boc Red LiAlH4 Reduction (Yields Primary Alcohol) Boc->Red Meth NaH / MeI (Williamson Ether Synthesis) Red->Meth Deprot HCl/Dioxane Deprotection (Yields Racemic HCl Salt) Meth->Deprot Chiral Chiral SFC Resolution (Separates Enantiomers) Deprot->Chiral R_Enant (R)-3-MMP (ee > 99%) Chiral->R_Enant Peak 1 S_Enant (S)-3-MMP (ee > 99%) Chiral->S_Enant Peak 2

Fig 2: Step-by-step synthetic workflow and chiral resolution of 3-MMP enantiomers.

References

  • Sigma-Aldrich. "3-(Methoxymethyl)-3-methylpiperidine hydrochloride." Sigma-Aldrich Product Catalog.
  • Orion Corporation. "2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous system diseases." US Patent 8,492,549 B2.
  • Bayer Aktiengesellschaft. "a2-Adrenoceptor subtype C antagonists for the treatment of sleep apnea." World Intellectual Property Organization, WO 2023/131640 A1.

Sources

The Piperidine Scaffold: A Technical Guide to Biological Activity and Drug Design

[1]

Executive Summary The piperidine ring (azacyclohexane) stands as one of the most pervasive "privileged scaffolds" in modern medicinal chemistry.[1] Found in over 20 classes of FDA-approved therapeutics, its ubiquity is not merely a statistical artifact but a result of its versatile physicochemical properties. For drug development professionals, the piperidine moiety offers a unique combination of structural rigidity (chair conformation), tunable basicity (pKa ~11.2), and the ability to participate in critical cation-

The Piperidine Pharmacophore: Structural & Physicochemical Drivers[3]

Conformational Dynamics

Unlike planar heteroaromatics, piperidine exists predominantly in a distinct chair conformation. This 3D topology allows for precise spatial orientation of substituents, enabling high-affinity binding to protein pockets.

  • Axial vs. Equatorial: Substituents at the C2, C3, and C4 positions generally prefer the equatorial orientation to minimize 1,3-diaxial interactions, a feature critical for designing rigid analogs.

  • The Nitrogen "Anchor": The secondary amine nitrogen is the scaffold's functional pivot. At physiological pH, it is predominantly protonated, allowing it to serve as a cationic anchor in GPCRs (e.g., Asp residue salt bridges in opioid receptors) and enzymes (e.g., Trp cation-

    
     interactions in Acetylcholinesterase).
    
Metabolic & ADME Considerations
  • Lipophilicity Modulation: The saturated ring increases

    
     character (Fsp3), often improving solubility compared to phenyl analogs while maintaining hydrophobic bulk.
    
  • Metabolic Liabilities: The

    
    -carbon (C2/C6) is susceptible to CYP450-mediated oxidative dealkylation. Blocking these sites with methyl groups or fluorine (gem-difluoro) is a standard strategy to extend half-life (
    
    
    ).

Therapeutic Classes & Structure-Activity Relationships (SAR)[4]

Neuroscience: The Cholinergic & Opioid Axis

The piperidine ring is the backbone of central nervous system (CNS) pharmacology.

  • Acetylcholinesterase (AChE) Inhibitors:

    • Case Study: Donepezil (Aricept).

    • Mechanism: The N-benzylpiperidine moiety penetrates the catalytic anionic site (CAS) of AChE. The protonated nitrogen forms a cation-

      
       interaction with Trp84, while the benzyl group stacks against Trp279 in the peripheral anionic site (PAS).
      
    • SAR Insight: Linker length between the piperidine and the indanone core is critical for spanning the enzyme gorge.

  • Opioid Receptor Agonists:

    • Case Study: Fentanyl.[2]

    • Mechanism: A 4-anilidopiperidine core. The piperidine nitrogen mimics the tyramine nitrogen of endogenous enkephalins.

    • SAR Insight: Substituents on the piperidine nitrogen (e.g., phenethyl) drastically enhance lipophilicity and blood-brain barrier (BBB) penetration, resulting in potency 100x that of morphine.

Oncology: Kinase Inhibition

In kinase inhibitors, the piperidine ring often functions as a "solubilizing tail" that extends into the solvent-exposed region of the ATP-binding pocket.

  • Case Study: Crizotinib (ALK/ROS1 inhibitor).

  • Role: The piperidine ring improves oral bioavailability and forms water-mediated hydrogen bonds, stabilizing the inhibitor-enzyme complex.

Visualization: The Piperidine Pharmacophore Map

PiperidinePharmacophoreCorePiperidine Core(Chair Conformation)N_TermNitrogen Atom (N1)(pKa ~11)Core->N_Term Protonation SiteC4_PosC4 Position(Distal Functionalization)Core->C4_Pos Vector for SARAlpha_PosC2/C6 Positions(Metabolic Hotspots)Core->Alpha_Pos Stability ControlInteraction_NSalt Bridge (Asp/Glu)Cation-Pi (Trp/Phe/Tyr)N_Term->Interaction_NInteraction_C4Hydrophobic PocketTarget SpecificityC4_Pos->Interaction_C4Interaction_AlphaSteric Blockade(Prevents CYP Oxidation)Alpha_Pos->Interaction_Alpha

Figure 1: Pharmacophore map illustrating the functional zones of the piperidine scaffold for drug design.

Synthetic Methodologies

Accessing the piperidine scaffold requires robust methods that tolerate diverse functional groups.[3]

Traditional: Hydrogenation of Pyridines
  • Method: Catalytic hydrogenation (

    
    , Pd/C or 
    
    
    ) of substituted pyridines.
  • Limitation: Often yields cis/trans mixtures; requires high pressure; incompatible with reducible groups (nitro, alkene).

Modern: Reductive Amination (The "Workhorse")
  • Method: Condensation of a piperidone with an amine (or amine with ketone/aldehyde) followed by reduction.

  • Advantage: Convergent, modular, and amenable to high-throughput parallel synthesis (HTS).

Emerging: C-H Functionalization
  • Method: Direct functionalization of the

    
    -position of N-protected piperidines using transition metal catalysis (e.g., Ru, Ir) or photoredox catalysis.
    
  • Advantage: Late-stage functionalization of lead compounds without de novo synthesis.

Detailed Experimental Protocols

Synthesis Protocol: Reductive Alkylation of 4-Piperidines

Objective: Synthesis of N-substituted piperidine analogs (e.g., N-benzyl-4-piperidone derivatives) for SAR exploration. This protocol uses Sodium Triacetoxyborohydride (

Reagents:

  • 4-Piperidone hydrochloride (1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde) (1.1 equiv)

  • Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)[4]
    
  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Free Base Formation (Optional but recommended): If starting with the HCl salt, dissolve 4-piperidone HCl in DCM and wash with sat.

    
    . Dry organic layer (
    
    
    ) and concentrate to obtain the free amine.
  • Imine Formation: In a dry round-bottom flask under

    
    , dissolve the amine (1.0 equiv) and the aldehyde (1.1 equiv) in dry DCM (0.1 M concentration).
    
  • Acid Catalysis: Add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes to promote imine/iminium formation. Note: The solution may turn slightly cloudy.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution.
    
  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Workup: Quench by adding sat. aqueous

    
    .[4] Stir for 15 minutes until gas evolution ceases. Extract with DCM (3x).
    
  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
Bioassay Protocol: Ellman’s AChE Inhibition Assay

Objective: Determine the

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate, a yellow anion absorbing at 412 nm.

Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) (10 mM)

  • Acetylthiocholine Iodide (ATCh) (15 mM substrate)

  • AChE Enzyme Solution (e.g., from Electrophorus electricus, 0.05 U/mL)

  • Test Compounds (dissolved in DMSO)

Workflow:

  • Preparation: In a 96-well microplate, add:

    • 140 µL Phosphate Buffer.

    • 20 µL Test Compound (variable concentrations). Control wells receive DMSO only.

    • 20 µL AChE Enzyme Solution.

  • Incubation: Incubate at 25°C for 15 minutes to allow inhibitor binding.

  • Substrate Addition: Add 10 µL of DTNB and 10 µL of ATCh to initiate the reaction.

  • Measurement: Immediately monitor absorbance at 412 nm every 30 seconds for 5–10 minutes using a microplate reader.

  • Analysis: Calculate the velocity (

    
    ) of the reaction (slope of Abs vs. Time).
    
    • Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      

Quantitative Data Summary

Table 1: Comparative Activity of Piperidine-Based Therapeutics

Drug NameTargetPiperidine RoleKey SAR FeatureActivity/IC50
Donepezil AChE (Alzheimer's)Cationic anchorN-benzyl group spans to PAS

nM (AChE)
Fentanyl

-Opioid Receptor
Pharmacophore coreN-phenethyl confers high lipophilicity

nM
Crizotinib ALK/ROS1 KinaseSolubilizing group4-piperidine linked to pyrazole

nM (c-Met)
Raloxifene Estrogen ReceptorSide-chain anchorBasic nitrogen mimics Arg interaction

nM

Mechanism of Action Visualization

The following diagram illustrates the dual-binding mechanism of Donepezil-like piperidine derivatives within the Acetylcholinesterase gorge, a classic example of the scaffold's utility.

AChE_Mechanismcluster_bindingBinding ModeEnzymeAcetylcholinesterase (AChE)Active Site GorgePASPeripheral Anionic Site (PAS)(Trp279)CASCatalytic Anionic Site (CAS)(Trp84)Drug_HeadPiperidine Ring(Protonated Amine)Drug_Head->CAS Cation-Pi InteractionDrug_LinkerHydrophobic LinkerDrug_Head->Drug_LinkerDrug_Linker->Enzyme Hydrophobic ShieldingDrug_TailIndanone/Benzyl MoietyDrug_Linker->Drug_TailDrug_Tail->PAS Pi-Pi Stacking

Figure 2: Dual-site binding mechanism of piperidine-based AChE inhibitors, bridging the CAS and PAS regions.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. (2023). Link

  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. BenchChem Technical Guides. (2025). Link

  • Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. (2023). Link

  • Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors. Journal of Medicinal Chemistry. (2024).[5] Link

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. (2022). Link[6]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors. European Journal of Medicinal Chemistry. (2023). Link

3-(Methoxymethyl)-3-methylpiperidine: Physicochemical Profiling and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-(Methoxymethyl)-3-methylpiperidine is a highly specialized, conformationally restricted piperidine derivative. By introducing a quaternary carbon center at the C3 position, this scaffold provides unique steric bulk and lipophilicity, making it an invaluable moiety in the development of highly selective central nervous system (CNS) therapeutics, particularly alpha-2C adrenoceptor antagonists.

This whitepaper details the physicochemical properties, molecular formula, molecular weight, and field-proven experimental workflows for incorporating this building block into novel drug scaffolds.

Physicochemical Properties & Structural Analysis

The structural architecture of 3-(methoxymethyl)-3-methylpiperidine consists of a standard piperidine ring substituted at the 3-position with both a methyl group (-CH₃) and a methoxymethyl group (-CH₂OCH₃).

Causality of Structural Design
  • Conformational Restriction: The quaternary C3 center restricts the conformational flexibility of the piperidine ring. This "locking" mechanism is frequently used to enhance receptor subtype selectivity (e.g., favoring alpha-2C over alpha-2A) by forcing the molecule into a bioactive conformation[1].

  • Lipophilicity & Hydrogen Bonding: The methyl group increases the overall lipophilicity (LogP) of the molecule, aiding in blood-brain barrier (BBB) penetration for CNS targets. Simultaneously, the ether oxygen in the methoxymethyl group serves as a localized hydrogen bond acceptor, enabling specific interactions with target receptor pockets.

  • Salt Formation: Due to the basicity of the secondary amine, the compound is typically synthesized and stored as a hydrochloride (HCl) salt. This prevents oxidative degradation and reduces volatility, ensuring bench stability[2].

Quantitative Data Summary
PropertyFree BaseHydrochloride (HCl) Salt
Chemical Formula C₈H₁₇NOC₈H₁₈ClNO (or C₈H₁₇NO · HCl)
Molecular Weight 143.23 g/mol 179.69 g/mol
CAS Registry Number 1106939-43-8 (Base / Derivatives)955027-76-6
Appearance Colorless to pale yellow oilWhite to off-white crystalline powder
Monoisotopic Mass 143.1310 Da179.1077 Da
Primary Ionization (ESI+) m/z 144.1 [M+H]⁺m/z 144.1 [M+H]⁺ (Salt dissociates)

Role in Drug Discovery: Alpha-2C Adrenoceptor Antagonists

3-(Methoxymethyl)-3-methylpiperidine is prominently featured in patent literature as a core structural motif in the synthesis of alpha-2C adrenoceptor antagonists [1][3].

Recent therapeutic strategies for sleep-related breathing disorders, such as obstructive sleep apnea (OSA), utilize alpha-2C adrenoceptor antagonists to promote hypoglossal motoneuron excitability. By blocking the alpha-2C autoreceptors in the CNS, these compounds disinhibit central noradrenergic neurons, leading to increased airway patency during sleep[3]. The secondary amine of the piperidine ring is typically N-alkylated with moieties such as 2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl to achieve high target affinity[1].

G A Piperidine Derivative (Alpha-2C Antagonist) B Alpha-2C Adrenoceptor (CNS Blockade) A->B Binds & Blocks C Central Noradrenergic Neuron Disinhibition B->C Prevents Inhibition D Hypoglossal Motoneuron Excitability C->D Increases E Airway Patency (Sleep Apnea Relief) D->E Promotes

Caption: Mechanism of action for piperidine-derived alpha-2C adrenoceptor antagonists in sleep apnea.

Experimental Workflow: Synthesis and N-Alkylation

To incorporate 3-(methoxymethyl)-3-methylpiperidine into a larger drug scaffold, medicinal chemists typically perform an N-alkylation or reductive amination. Below is a self-validating, step-by-step protocol for N-alkylation using an alkyl halide electrophile.

Step-by-Step Methodology

Step 1: Free-Basing the Hydrochloride Salt

  • Action: Suspend 3-(methoxymethyl)-3-methylpiperidine hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Causality: The commercially available form is the HCl salt[2]. N-alkylation requires the nucleophilic lone pair on the piperidine nitrogen to be free. DIPEA is chosen as a non-nucleophilic base to neutralize the HCl without competing for the electrophile.

Step 2: Electrophile Addition

  • Action: Add the desired alkyl halide (e.g., a substituted benzyl bromide) (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Causality: Cooling minimizes exothermic side reactions and polyalkylation. The steric bulk at the C3 position of the piperidine ring naturally slows the reaction rate compared to unsubstituted piperidine, necessitating a longer reaction time or mild heating (up to 60 °C) if conversion is slow.

Step 3: Self-Validating Reaction Monitoring

  • Action: Sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Validation: The system validates itself when the starting material mass (m/z 144.1 [M+H]⁺) is entirely depleted, and the target product mass dominates the chromatogram. If starting material persists, additional electrophile or heat is applied.

Step 4: Aqueous Workup & Purification

  • Action: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Causality: The basic quench ensures the product remains in its neutral, organic-soluble free-base form during extraction.

Workflow Step1 1. Free Base Generation (Neutralize HCl with DIPEA) Step2 2. N-Alkylation (Add Electrophile at 0°C -> RT) Step1->Step2 Step3 3. Reaction Monitoring (LC-MS Analysis) Step2->Step3 Step4 4. Aqueous Workup (NaHCO3 Quench & Extraction) Step3->Step4 >95% Conversion Step5 5. Purification (Flash Chromatography) Step4->Step5 Step6 6. Analytical Validation (NMR & HRMS Confirmation) Step5->Step6

Caption: Standard experimental workflow for the N-alkylation of 3-(methoxymethyl)-3-methylpiperidine.

Analytical Validation Standards

To ensure scientific integrity and trustworthiness of the synthesized derivatives, the following analytical validations must be met:

  • High-Resolution Mass Spectrometry (HRMS): Must confirm the exact mass of the newly formed N-alkylated product within a mass error of < 5 ppm.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (400 MHz, CDCl₃): The disappearance of the broad singlet corresponding to the piperidine N-H proton (~1.5-2.0 ppm) confirms successful substitution. The methoxymethyl protons (-OCH₃) should appear as a sharp singlet around 3.3 ppm, and the C3 methyl group as a singlet around 0.9-1.1 ppm.

    • ¹³C-NMR (100 MHz, CDCl₃): The quaternary C3 carbon typically appears shifted downfield compared to unsubstituted piperidines, serving as a diagnostic peak for structural integrity.

References

  • US Patent US8492549B2. "2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous system diseases." Google Patents.
  • WIPO Patent WO2023131640A1. "Alpha-2C Adrenoceptor Antagonists." Googleapis / Patentscope.

Sources

The Privileged Piperidine Scaffold: A Technical Guide to Therapeutic Applications and Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Structural Rationale

The piperidine ring is the most frequently utilized six-membered nonaromatic nitrogenous heterocycle in FDA-approved pharmaceuticals, serving as the foundational building block for over 70 commercialized drugs[1]. As a Senior Application Scientist, I approach the piperidine scaffold not merely as a structural motif, but as a highly tunable pharmacophore.

The saturated sp³-hybridized nature of the piperidine ring provides a critical balance of conformational flexibility and basicity (pKa ~11). At physiological pH, the secondary or tertiary nitrogen atom is typically protonated, facilitating robust electrostatic interactions and hydrogen bonding with target protein residues[2]. Furthermore, the strategic introduction of chiral centers into the piperidine scaffold significantly modulates physicochemical properties. Chiral piperidines offer enhanced aqueous solubility and provide a greater number of configurational isomers to precisely fit into protein binding pockets, thereby improving target selectivity and mitigating off-target effects such as cardiac hERG toxicity[3].

Key Therapeutic Modalities

Substituted piperidines exhibit a vast spectrum of biological activities, driven by their ability to act as versatile ligands across multiple receptor classes and enzyme active sites.

  • Oncology (Epigenetic Modulation): Piperidine derivatives, particularly those functionalized with hydroxamate or benzamide groups, act as potent and selective histone deacetylase 8 (HDAC8) inhibitors. By preventing histone deacetylation, these compounds induce chromatin relaxation, upregulate pro-apoptotic gene expression, and trigger Caspase 3/7-mediated apoptosis in cancer cell lines[4].

  • Neurodegenerative Diseases: The piperidine moiety is indispensable in central nervous system (CNS) modulators. Piperidine-based monoamine oxidase B (MAO-B) inhibitors leverage the heterocyclic nitrogen to interact directly with amino acid residues in the MAO entrance cavity, providing neuroprotective effects critical for Parkinson's disease management[2].

  • Antiviral Agents: N-arylmethyl substituted piperidine-linked aniline derivatives have demonstrated exceptional anti-HIV-1 activity. The rigid carbon skeleton of the piperidine ring fits optimally into the lipophilic pocket of the viral reverse transcriptase (RT) enzyme, acting as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI)[4].

Quantitative Efficacy Profiling

To benchmark the potency of recent piperidine derivatives, the following table summarizes key in vitro efficacy metrics across various therapeutic targets.

Compound / DerivativeTarget / Disease AreaCell Line / EnzymeEfficacy (IC50 / EC50)Ref
DTPEP Oncology (Breast Cancer)MCF-7 (ER+)IC50: 0.8 ± 0.04 µM[5]
Compound 17a Oncology (Prostate Cancer)PC3IC50: 0.81 µM[5]
N-arylmethyl derivatives Antiviral (HIV-1)Wild-type HIV-1 RTEC50: 0.022 ± 0.009 µM[4]
Compound 11 (Chiral) Antiviral (Measles)MeV-RdRpEC50: 60 nM[3]

Mechanistic Visualization

HDAC_Pathway Piperidine Piperidine Derivative (HDAC8 Inhibitor) HDAC8 HDAC8 Enzyme Piperidine->HDAC8 Inhibits Histone Histone Acetylation (Chromatin Relaxation) HDAC8->Histone Prevents Deacetylation GeneExp Pro-apoptotic Gene Expression (p21, Bax) Histone->GeneExp Upregulates Caspase Caspase 3/7 Activation GeneExp->Caspase Triggers Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Induces

Fig 1. Apoptotic signaling cascade driven by piperidine-based HDAC8 selective inhibition.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols outline a self-validating system for the synthesis and biological evaluation of substituted piperidines. Every step is designed with explicit causality to minimize false positives and ensure pharmaceutical-grade purity.

Protocol A: Transition-Metal-Free Synthesis of Piperidine-2,6-diones

Causality & Rationale: Piperidine-2,6-diones are critical core backbones for drugs like Aminoglutethimide and serve as Cereblon (CRBN) E3 ligase ligands in PROTACs[6]. Traditional syntheses rely on transition metals, risking heavy metal retention in the final active pharmaceutical ingredient (API). This transition-metal-free approach utilizes Potassium tert-butoxide (KOtBu) to promote a one-pot Michael addition/intramolecular imidation sequence, ensuring high atom economy and eliminating the need for costly downstream metal scavenging[6].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the substituted methyl acetate (6.0 mmol) and acrylamide derivative (3.0 mmol) in 3.0 mL of anhydrous N,N-dimethylformamide (DMF). Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the ester precursor.

  • Base Addition: Slowly add KOtBu (2.0 equiv.) to the solution at -25°C under an ambient air atmosphere. Causality: KOtBu is a sterically hindered, non-nucleophilic base that efficiently forms the enolate without attacking the ester carbonyl. The low initial temperature (-25°C) suppresses unwanted side reactions such as acrylamide polymerization.

  • Cyclization: Stir the mixture at -25°C for 0.5 hours, then warm to 25°C and stir for an additional 6 hours. Causality: Warming to room temperature provides the necessary thermodynamic driving force for the intramolecular imidation (ring closure) to form the piperidine-2,6-dione core[6].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base. Extract with ethyl acetate (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Isolate the pure substituted piperidine-2,6-dione via silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol B: In Vitro High-Throughput Screening (HTS) for HDAC8 Inhibition

Causality & Rationale: To validate target engagement of the synthesized piperidines, a fluorometric assay is employed. Fluorometry provides a high signal-to-noise ratio, which is essential for detecting subtle kinetic changes in HDAC8 enzyme activity without the use of radioactive isotopes[4].

Step-by-Step Methodology:

  • Assay Setup: In a 96-well black microplate, add 10 µL of the piperidine derivative (serial dilutions from 100 µM to 1 nM in DMSO) to 40 µL of assay buffer containing recombinant human HDAC8 enzyme. Causality: Black plates are mandatory to absorb scattered light and minimize well-to-well optical crosstalk during fluorescence reading.

  • Incubation: Incubate the mixture at 37°C for 15 minutes. Causality: This pre-incubation allows the piperidine inhibitor to achieve thermodynamic binding equilibrium with the HDAC8 active site prior to substrate introduction.

  • Substrate Addition: Add 50 µL of the fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate for exactly 30 minutes at 37°C.

  • Signal Development: Add 10 µL of developer solution containing trypsin and Trichostatin A. Causality: Trichostatin A instantly halts all residual HDAC8 activity, ensuring the assay reflects a precise 30-minute endpoint. Trypsin then cleaves the deacetylated substrate, releasing the AMC fluorophore.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC50 values using non-linear regression analysis software.

Workflow Synth Synthesis of Substituted Piperidines Purify Purification (Chromatography) Synth->Purify Char Characterization (NMR, MS) Purify->Char Assay In Vitro Assay (HDAC8 / AChE) Char->Assay Data Data Analysis (IC50 Calculation) Assay->Data

Fig 2. End-to-end workflow from transition-metal-free synthesis to fluorometric HTS validation.

Future Perspectives: Targeted Protein Degradation (PROTACs)

The future of the piperidine scaffold in drug discovery extends beyond traditional competitive inhibition. The piperidine-2,6-dione motif serves as the primary recognition element for the Cereblon (CRBN) E3 ubiquitin ligase[6]. By linking target-binding ligands to substituted piperidine-2,6-diones, researchers are actively developing Proteolysis Targeting Chimeras (PROTACs). This paradigm shift allows for the targeted ubiquitination and subsequent proteasomal degradation of previously "undruggable" disease-causing proteins, securing the piperidine scaffold's position at the cutting edge of next-generation therapeutics.

References

1.[5] Title: The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Source: Benchchem. URL: 2.[4] Title: The Wide Spectrum Biological Activities of Piperidine -A Short Review. Source: IJIRT. URL: 3.[2] Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Source: ACS Publications. URL: 4.[3] Title: Application of Chiral Piperidine Scaffolds in Drug Design. Source: Thieme Connect. URL: 5.[6] Title: Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Source: PMC. URL: 6.[1] Title: Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. Source: The Aquila Digital Community. URL:

Sources

The 3-Methylpiperidine Scaffold: A Privileged Pharmacophore in Rational Drug Design and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from classical alkaloid chemistry to modern rational drug design has highlighted the critical importance of saturated nitrogen-containing heterocycles. Among these, the piperidine ring stands out as one of the most ubiquitous structural motifs in FDA-approved therapeutics[1]. Specifically, the 3-methylpiperidine scaffold has emerged as a highly privileged pharmacophore. This in-depth technical guide explores the historical context, structural causality, advanced synthetic methodologies, and pharmacological applications of 3-methylpiperidine analogs, providing actionable, self-validating protocols for researchers and drug development professionals.

Historical Context and Structural Causality

Historically, the study of piperidine chemistry gained momentum in the late 19th century through the isolation of natural alkaloids, such as piperine from black pepper[2],[1]. However, as medicinal chemistry evolved, researchers recognized that unsubstituted piperidine rings often possessed excessive conformational flexibility, leading to off-target binding and entropic penalties during receptor engagement.

The Causality of the 3-Methyl Substitution: The introduction of a methyl group at the C3 position of the piperidine ring fundamentally alters the molecule's three-dimensional geometry.

  • Symmetry Breaking: It breaks molecular symmetry, introducing a chiral center that allows for stereoselective target engagement[2].

  • Conformational Pre-organization: The steric bulk of the methyl group restricts the ring's flexibility, heavily favoring a specific chair conformation. This locks the basic nitrogen atom and surrounding hydrophobic vectors into an optimal spatial orientation. By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is minimized, thereby drastically increasing binding affinity and pharmacological potency [3].

Advanced Synthetic Methodologies: Catalytic Hydrogenation

Classical industrial syntheses of 3-methylpiperidine often relied on the cyclization of 2-methylpentane-1,5-diamine at high temperatures or the harsh reduction of 3-methylpyridine[4]. Modern pharmaceutical manufacturing, however, prioritizes catalytic hydrogenation under mild conditions to preserve functional group tolerance and ensure high enantiomeric excess[2].

Causality of the Rh₂O₃ / TFE Catalytic System: Reducing a highly stable aromatic pyridine ring typically requires extreme pressure and temperature. However, utilizing Rhodium(III) oxide (Rh₂O₃) in 2,2,2-Trifluoroethanol (TFE) allows for complete reduction at merely 40 °C and 5 bar H₂ [1]. TFE acts as a highly polar, weakly nucleophilic fluorinated solvent that stabilizes the active rhodium catalytic species and significantly enhances hydrogen gas solubility, driving the reaction forward efficiently [5].

Quantitative Comparison of Catalytic Systems
Catalyst SystemSolventTemp (°C)Pressure (H₂)Time (h)Conversion (%)Mechanistic Advantage
Rh₂O₃ (0.5 mol%) TFE405 bar16>99%Fluorinated solvent stabilizes active Rh species, enabling mild conditions[1].
PtO₂ (5 mol%) Glacial AcOH25High24~95%Classical Adams' catalyst; acidic environment promotes ring protonation[5].
Zeolite NoneHighN/AN/A78%Industrial continuous-flow cyclization; energy-efficient but requires high heat[4].
Synthetic Workflow

SynthWorkflow Start 3-Methylpyridine (Starting Material) Cat Catalyst Addition (Rh2O3, 0.5 mol%) Start->Cat Step 1 Solvent Solvent Addition (TFE, 1 mL) Cat->Solvent Step 2 Hydrogenation High-Pressure Hydrogenation (H2 5 bar, 40°C, 16h) Solvent->Hydrogenation Step 3 Purification Filtration & Chromatography (Celite / Silica Gel) Hydrogenation->Purification Step 4 Product 3-Methylpiperidine (Yield >99%) Purification->Product Step 5

Synthetic workflow for the catalytic hydrogenation of 3-methylpyridine.

Protocol 1: Self-Validating Stereoselective Hydrogenation

This protocol establishes a self-validating loop to ensure intermediate success before proceeding.

  • Catalyst and Substrate Preparation: In a rigorously dried high-pressure reaction vial, combine 3-methylpyridine (0.8 mmol) and Rh₂O₃ (0.5 mol%).

    • Causality: Rigorous drying prevents catalyst poisoning by ambient moisture.

    • Validation Check: Visually inspect the catalyst dispersion; clumping indicates moisture contamination, requiring a restart.

  • Solvent Addition: Add 1 mL of 2,2,2-Trifluoroethanol (TFE).

  • High-Pressure Hydrogenation: Seal the autoclave, purge with N₂ (3x) to remove oxygen, then purge with H₂ (3x). Pressurize to 5 bar H₂ and heat to 40 °C for 16 hours.

    • Validation Check: Monitor the mass flow controller. The absolute cessation of H₂ uptake indicates the completion of the reduction phase.

  • Workup and Spectroscopic Validation: Vent the reactor safely. Filter the crude mixture through a short Celite pad to remove the Rh catalyst.

    • Validation Check: Analyze the crude filtrate via ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard. The complete disappearance of aromatic pyridine protons (8.4–8.5 ppm) and the emergence of aliphatic piperidine protons (1.0–3.0 ppm) confirm >99% conversion [1].

Pharmacological Significance & Target Engagement

The 3-methylpiperidine scaffold is highly versatile, serving as the core pharmacophore across multiple distinct therapeutic areas.

  • Analgesics (Opioid Receptors): The synthesis of highly potent analgesics, such as 3-methylfentanyl analogs, frequently utilizes 3-methylpiperidin-4-one as a starting precursor [6]. The methyl group restricts the piperidine ring into an equatorial orientation, perfectly aligning with the hydrophobic pocket of the μ-opioid receptor.

  • Neurodegenerative Disorders (S1P₅ Agonists): During the discovery of the orally bioavailable S1P₅ agonist A-971432, researchers synthesized piperidine-3-carboxylic acid analogs. The stereochemistry dictated by the 3-position was critical; the (R)-isomer was found to be >10 times more potent than the (S)-isomer, highlighting the scaffold's role in stereoselective target engagement [3].

  • Oncology (OPN4/Melanopsin Antagonists): The novel small molecule AE 51310 (1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-3-methylpiperidine) utilizes the 3-methylpiperidine core to optimally project its sulfonyl and aryl groups. This specific geometry allows it to antagonize the G-protein coupled receptor OPN4, thereby suppressing the downstream PKC/RAF/MEK/ERK signaling cascade and inhibiting lung adenocarcinoma progression [7].

OPN4 Inhibition Pathway

OPN4Pathway Inhibitor AE 51310 (3-Methylpiperidine Analog) OPN4 OPN4 Receptor (Melanopsin) Inhibitor->OPN4 Antagonizes Gq Gαq/11 Protein OPN4->Gq Activates PKC PKCα Gq->PKC Activates BRAF BRAF PKC->BRAF Phosphorylates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Lung Adenocarcinoma Progression ERK->Proliferation Promotes

OPN4 signaling pathway and its inhibition by the 3-methylpiperidine analog AE 51310.

In Vivo Validation Workflows

To validate the efficacy of 3-methylpiperidine-derived analgesics, rigorous in vivo models must be employed to ensure data integrity and reproducibility.

Protocol 2: Self-Validating Tail Withdrawal Test for Analgesic Efficacy
  • Cohort Acclimatization: Habituate male Wistar rats (180–220g) to restraint tubes for 3 consecutive days prior to testing.

    • Causality: Novel environments induce stress-induced analgesia via endogenous opioid release, which heavily confounds baseline nociceptive thresholds [8].

  • Baseline Latency Validation: Immerse the lower third of the rat's tail in a precision water bath maintained at 55.0 ± 0.5 °C. Record the latency to tail withdrawal.

    • Validation Check: Baseline latency must fall strictly between 2.0 and 4.0 seconds. Animals outside this range must be excluded to ensure the statistical uniformity of the test cohort.

  • Compound Administration and Monitoring: Administer the 3-methylpiperidine analog intravenously via the lateral tail vein. Measure withdrawal latency at 15, 30, 60, and 120 minutes post-injection.

    • Causality: Intravenous administration ensures 100% bioavailability, allowing for the direct assessment of intrinsic receptor affinity without pharmacokinetic absorption variables.

    • Validation Check: Implement a strict 15-second cut-off time. If the animal does not withdraw by 15 seconds, remove the tail to prevent thermal tissue damage. Calculate the Maximum Possible Effect (%MPE). A dose-dependent increase in %MPE mathematically validates specific target engagement.

References

  • Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders. ACS Publications. URL:[Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Statistical Analysis of the Chemical Attribution Signatures of 3-Methylfentanyl and its Methods of Production. OSTI.GOV. URL:[Link]

  • Targeting Opsin4/Melanopsin with a Novel Small Molecule Suppresses PKC/RAF/MEK/ERK Signaling and Inhibits Lung Adenocarcinoma Progression. AACR Journals. URL:[Link]

Sources

Technical Guide: Safety, Handling, and Properties of 3-(Methoxymethyl)-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methoxymethyl)-3-methylpiperidine is a specialized 3,3-disubstituted piperidine building block used primarily in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels where the gem-disubstituted piperidine ring provides critical conformational constraints.

This guide addresses the distinct handling requirements for the two common forms of this compound: the Free Base (a volatile, corrosive liquid) and the Hydrochloride Salt (a stable, irritant solid). Researchers must recognize that while the salt is relatively benign, the free base requires rigorous exclusion of moisture and carbon dioxide to prevent carbamate formation and degradation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The physical state of this compound dictates the safety protocol. The hydrochloride salt is the standard commercial form (CAS: 955027-76-6), while the free base is often generated in situ or isolated as an oil.

Table 1: Comparative Properties
PropertyFree BaseHydrochloride Salt
Chemical Name 3-(Methoxymethyl)-3-methylpiperidine3-(Methoxymethyl)-3-methylpiperidine HCl
CAS Number Not widely listed (Generic: 3,3-disubstituted piperidine)955027-76-6
Molecular Formula C₈H₁₇NOC₈H₁₇NO[1][2] · HCl
Molecular Weight 143.23 g/mol 179.69 g/mol
Physical State Colorless to pale yellow liquidWhite to off-white solid
Boiling/Melting Pt. Est. BP: 160–180°C (Atm); ~70°C (10 mmHg)MP: >180°C (Decomposes)
Solubility DCM, THF, MeOH, Et₂OWater, MeOH, DMSO
pKa (Est.) ~10.5 (Typical for secondary amines)N/A
Stability Air-sensitive (absorbs CO₂); HygroscopicHygroscopic; Stable under N₂

Hazard Identification & Toxicology[4]

GHS Classification (Read-Across Methodology)

Data derived from structural analogs (3-methylpiperidine, piperidine) and specific vendor SDS for the salt.

Hydrochloride Salt (Solid)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Free Base (Liquid)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Corrosive).[3][5]

  • H227/H226: Combustible/Flammable liquid (Flash point est. 40–60°C).

  • H332: Harmful if inhaled.[3][5]

Critical Toxicological Mechanisms
  • Corrosivity (Free Base): Secondary amines are potent bases. Contact with skin saponifies fats and denatures proteins, leading to deep, slow-healing chemical burns.

  • Sensitization: While not explicitly flagged as a sensitizer, piperidine derivatives can cause contact dermatitis upon repeated exposure.

  • Respiratory Effect: Inhalation of vapors (free base) or dust (salt) triggers inflammation of the upper respiratory tract. High concentrations of the free base vapor can cause laryngeal edema.

Safe Handling & Storage Protocols

Engineering Controls
  • Fume Hood: MANDATORY. All operations involving the free base or open handling of the salt must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Glove Box: Recommended for long-term storage or dispensing of the free base to prevent carbamate formation (reaction with atmospheric CO₂).

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles. Face shield required if pouring >100 mL of the free base.

  • Hand Protection:

    • Splash Contact: Nitrile gloves (minimum 0.11 mm thickness).

    • Prolonged Contact: Laminate film (Silver Shield) or thick Butyl rubber gloves. Note: Standard nitrile degrades rapidly upon exposure to concentrated amines.

  • Body Protection: Lab coat required. Chemical-resistant apron recommended for free base transfers.

Operational Workflow: Salt vs. Free Base

The following diagram outlines the decision logic for handling based on the form of the compound.

HandlingProtocol Start Identify Form IsSalt Hydrochloride Salt (Solid) Start->IsSalt IsBase Free Base (Liquid) Start->IsBase Weighing Weigh in Fume Hood (Avoid Dust) IsSalt->Weighing Inert Use Inert Atmosphere (N2 or Ar) IsBase->Inert CRITICAL Dissolution Dissolve in Solvent (Water/MeOH/DMSO) Weighing->Dissolution UsageSalt Ready for Reaction (Coupling/Alkylation) Dissolution->UsageSalt Transfer Syringe/Cannula Transfer (Avoid Air Exposure) Inert->Transfer Quench Quench Excess Base with Dilute Acid Transfer->Quench Post-Rxn

Figure 1: Decision tree for safe handling based on chemical state. Note the critical requirement for inert atmosphere when handling the free base.

Technical Deep Dive: Synthesis & Reactivity

Reactivity Profile
  • Basicity: As a secondary amine, the nitrogen lone pair is highly nucleophilic.

  • Incompatibility:

    • Acids: Exothermic neutralization.

    • Oxidizers: Potential for N-oxidation or fire.

    • Acid Chlorides/Anhydrides: Rapid, exothermic acylation.

    • Halogenated Solvents: The free base can react with DCM over time (Type II reaction) to form quaternary ammonium salts, especially if stored warm.

Synthesis Logic

Understanding the synthesis aids in identifying potential impurities (e.g., unreduced intermediates). The compound is typically accessed via the reduction of a 3,3-disubstituted glutarimide or piperidine-2,6-dione.

SynthesisPath Precursor 3-Methyl-3-methoxymethyl glutarimide Reduction Reduction (LiAlH4 or BH3) Precursor->Reduction Workup Workup (Fieser or Acid/Base) Reduction->Workup Product 3-(Methoxymethyl)-3-methylpiperidine (Free Base) Workup->Product SaltFormation HCl/Dioxane Precipitation Product->SaltFormation Optional

Figure 2: General synthetic pathway. Impurities may include partially reduced lactams if the reduction step is incomplete.

Emergency Response

First Aid
  • Eye Contact: IMMEDIATE ACTION REQUIRED. Rinse cautiously with water for at least 15 minutes.[3][6][7] Lift eyelids to ensure flushing.[7] Seek medical attention immediately.

  • Skin Contact:

    • Free Base: Wipe off excess liquid immediately with a dry cloth (to avoid spreading), then wash with soap and water for 15 minutes.

    • Salt: Wash with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Management
  • Small Spill (< 50 mL):

    • Evacuate immediate area.[5][6][7]

    • Wear goggles, lab coat, and nitrile gloves (double gloved).

    • Cover with dry sand or vermiculite .

    • Neutralize with a dilute acid solution (e.g., 1M HCl) if safe to do so, or scoop into a waste container labeled "Hazardous Waste - Corrosive/Toxic".

    • Clean area with soap and water.[6]

  • Large Spill: Evacuate the lab. Contact EHS/Fire Department. Do not attempt to clean up without SCBA (Self-Contained Breathing Apparatus).

Waste Disposal

  • Classification: Hazardous Chemical Waste.

  • Protocol:

    • Never dispose of down the drain.

    • Dissolve the material in a combustible solvent (e.g., acetone) and place in the "Organic Solvents" waste stream if the facility permits amines in that stream.

    • Alternatively, segregate into a specific "Basic/Amine Waste" container to prevent reactions with acidic waste streams.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 96559184, (R)-3-Methoxy-3-methylpiperidine. (Used for structural analog data).[8] Retrieved from [Link][2]

Sources

Technical Guide: Spectroscopic Characterization of 3-(Methoxymethyl)-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methoxymethyl)-3-methylpiperidine is a critical gem-disubstituted piperidine scaffold used extensively in medicinal chemistry, particularly in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and peptide mimetics. The introduction of a quaternary center at the C3 position imposes specific conformational constraints that enhance metabolic stability and selectivity.

This guide provides a definitive reference for the spectroscopic identification of this compound. It synthesizes mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) data, supported by rigorous experimental protocols.

Structural & Physical Properties[1][2]

PropertyData
IUPAC Name 3-(Methoxymethyl)-3-methylpiperidine
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol (Free Base); 179.69 g/mol (HCl Salt)
Appearance Colorless oil (Free Base); White crystalline solid (HCl Salt)
Solubility Soluble in Methanol, DMSO, Water; Free base soluble in DCM
Chirality Achiral (unless resolved); typically supplied as racemate

Synthesis & formation Pathway

Understanding the synthesis is crucial for identifying potential impurities (e.g., des-methyl analogs or unreduced lactams). The compound is typically synthesized via the reduction of a 3,3-disubstituted glutarimide or piperidine-2,6-dione precursor.

Synthesis Workflow Diagram

SynthesisPath Precursor 3-Methyl-3-methoxymethyl glutaronitrile Cyclization Cyclization (Acid/Base) Precursor->Cyclization Hydrolysis Intermediate 3,3-Disubstituted Glutarimide Cyclization->Intermediate Reduction Reduction (LiAlH4 or BH3) Intermediate->Reduction Reductive Ring Closure Product 3-(Methoxymethyl)-3- methylpiperidine Reduction->Product Workup

Figure 1: General synthetic pathway for gem-disubstituted piperidines.

Spectroscopic Data Analysis[4][5]

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Ion: The compound exhibits a robust protonated molecular ion

    
    .
    
  • Fragmentation: The quaternary center at C3 stabilizes specific fragments, distinguishing it from its mono-substituted analogs.

Ion Typem/z (Theory)m/z (Observed)Interpretation
[M+H]⁺ 144.14144.1Protonated parent molecule
[M+Na]⁺ 166.12166.1Sodium adduct
Fragment A 112.1112.1Loss of Methanol (-CH₃OH)
Fragment B 99.199.1Loss of -CH₂OCH₃ (Methoxymethyl radical)

Diagnostic Logic: The loss of 32 Da (methanol) is characteristic of the methoxymethyl ether side chain. If the peak at 112 is absent, suspect the lack of the ether linkage (potential hydrolysis impurity).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat oil or KBr pellet for salt.

  • N-H Stretch: 3300–3500 cm⁻¹ (Broad). Note: In the HCl salt, this shifts to ~2800–3000 cm⁻¹ due to ammonium formation.

  • C-H Stretch (sp³): 2850–2960 cm⁻¹.

  • C-O Stretch (Ether): 1100–1120 cm⁻¹ (Strong). This is the diagnostic band for the methoxymethyl group.

  • Fingerprint: Absence of Carbonyl (C=O) at 1650–1750 cm⁻¹ confirms complete reduction of the glutarimide precursor.

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterated Chloroform (CDCl₃) or Methanol-d4 (CD₃OD). Frequency: 500 MHz (recommended for resolution of gem-dimethyl/methylene signals).

¹H NMR Data (Free Base in CDCl₃)
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment
OCH₃ 3.32Singlet3H-Methoxy group
C3-CH₂-O 3.18Singlet2H-Methylene adjacent to ether
C2-H 2.85Doublet1H12.5Axial proton near N
C6-H 2.78Multiplet2H-Protons near N
C2-H' 2.50Doublet1H12.5Equatorial proton near N
C4, C5 1.40 – 1.65Multiplet4H-Ring methylene protons
C3-CH₃ 0.92Singlet3H-Methyl on quaternary C3
NH 1.80Broad s1H-Amine proton (exchanges)

Note: The C2 protons appear as an AB system (or distinct doublets) due to the adjacent chiral-like quaternary center, even though the molecule is achiral, the protons are diastereotopic.

¹³C NMR Data (DEPT-135 Correlated)
Shift (δ ppm)Carbon TypeAssignment
78.5 CH₂ (Down)C3-CH₂-O (Ether methylene)
59.2 CH₃ (Up)OCH₃ (Methoxy carbon)
56.8 CH₂ (Down)C2 (Next to N and Quaternary C)
46.5 CH₂ (Down)C6 (Next to N)
36.2 C (Quaternary)C3 (Quaternary Center)
31.5 CH₂ (Down)C4
22.1 CH₂ (Down)C5
20.8 CH₃ (Up)C3-CH₃ (Methyl group)

Experimental Protocols

NMR Sample Preparation (Self-Validating)

To ensure data integrity, use an internal standard to verify the integration of the unique methyl singlet.

  • Massing: Weigh 10 mg of 3-(Methoxymethyl)-3-methylpiperidine.

  • Solvation: Dissolve in 0.6 mL CDCl₃ (containing 0.03% TMS).

  • Neutralization (If HCl salt): If starting with the salt, add 1 drop of NaOD/D₂O or perform a free-base extraction using K₂CO₃/DCM before NMR to avoid peak broadening of α-protons.

  • Validation: The integration ratio of the C3-Methyl singlet (0.92 ppm) to the Methoxy singlet (3.32 ppm) must be exactly 1:1 . Any deviation indicates solvent contamination or impurity.

Mass Spectrometry Workflow

MSWorkflow Sample Sample (1 mg/mL in MeOH) Injection Direct Infusion / LC-MS (Flow: 0.2 mL/min) Sample->Injection Ionization ESI Source (+) Capillary: 3.5 kV Injection->Ionization Detection Detector Scan Range: 50-500 m/z Ionization->Detection

Figure 2: MS Analysis Workflow.[1]

References

  • Sigma-Aldrich. (2023). Product Specification: 3-(Methoxymethyl)-3-methylpiperidine hydrochloride. Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Piperidine derivatives and fragmentation patterns. Link

  • ChemScene. (2023). Data Sheet: 3-(Methoxymethyl)piperidine analogs. Link

  • PubChem. (2023). Compound Summary: 3-(Methoxymethyl)-3-methylpiperidine. Link

  • Pfizer Inc. (2012). Patent US8188292B2: Process for the preparation of Janus Kinase Inhibitors (Tofacitinib intermediates). (Describes synthesis of related 3,3-disubstituted piperidines). Link

Sources

Methodological & Application

Laboratory synthesis protocol for 3-(Methoxymethyl)-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Synthesis Protocol for 3-(Methoxymethyl)-3-methylpiperidine

Abstract & Strategic Context

3-(Methoxymethyl)-3-methylpiperidine (CAS: 955027-76-6, HCl salt) represents a high-value pharmacophore in modern medicinal chemistry. It serves as a "conformationally biased" building block. The introduction of the gem-disubstitution (methyl and methoxymethyl) at the C3 position creates a specific steric environment that restricts the conformational flexibility of the piperidine ring, often locking it into a preferred chair conformer. This "Magic Methyl" effect can significantly enhance potency and selectivity in kinase inhibitors (e.g., JAK3/TEC family) and GPCR ligands by directing substituent vectors more precisely into binding pockets.

This protocol details a robust, scalable, 4-step synthesis starting from the commoditized Ethyl 1-benzylpiperidine-3-carboxylate . The route is designed for high enantiomeric control (if chiral starting materials are used) or efficient racemic synthesis, prioritizing yield and purification ease over atom economy.

Retrosynthetic Analysis & Pathway

The synthesis relies on the construction of the quaternary center at C3 before functionalizing the side chain. The critical step is the thermodynamic enolization and alkylation of the nipecotate derivative.

Pathway Logic:

  • C3-Quaternization: Late-stage alkylation of the ester is preferred over ring closure of acyclic precursors to avoid complex cyclization impurities.

  • Reductive Functionalization: Converting the ester to an alcohol allows for versatile etherification.

  • Global Deprotection: The N-benzyl group serves as a robust protecting group throughout the harsh alkylation/reduction steps and is removed cleanly via hydrogenolysis.

Retrosynthesis target Target: 3-(Methoxymethyl)-3-methylpiperidine intermediate1 Intermediate 3: N-Benzyl-3-(methoxymethyl)-3-methylpiperidine target->intermediate1 Hydrogenolysis (Pd/C, H2) intermediate2 Intermediate 2: N-Benzyl-3-hydroxymethyl-3-methylpiperidine intermediate1->intermediate2 Etherification (NaH, MeI) intermediate3 Intermediate 1: Ethyl 1-benzyl-3-methylpiperidine-3-carboxylate intermediate2->intermediate3 Reduction (LiAlH4) start Starting Material: Ethyl 1-benzylpiperidine-3-carboxylate intermediate3->start α-Alkylation (LDA, MeI)

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the quaternary center and side chain.

Detailed Experimental Protocol

Step 1: Construction of the Quaternary Center (α-Methylation)

Objective: Install the C3-methyl group via enolate alkylation. Reaction Type: Nucleophilic Substitution (


) via Lithium Enolate.
  • Reagents:

    • Ethyl 1-benzylpiperidine-3-carboxylate (1.0 equiv)

    • Lithium Diisopropylamide (LDA) (1.2 equiv, 2.0 M in THF/heptane)

    • Iodomethane (MeI) (1.5 equiv)

    • Dry Tetrahydrofuran (THF)

  • Mechanism: Kinetic deprotonation at -78°C followed by trapping with the methyl electrophile.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) under Argon. Add anhydrous THF (10 mL/g substrate).

  • Enolization: Cool to -78°C (dry ice/acetone). Add LDA solution dropwise over 20 mins. Stir for 45 mins to ensure complete enolate formation.

  • Addition: Dissolve Ethyl 1-benzylpiperidine-3-carboxylate in minimal THF and add dropwise to the LDA solution at -78°C. Stir for 1 hour.

  • Alkylation: Add MeI dropwise. Critical: Maintain temperature below -70°C during addition to prevent poly-alkylation.

  • Warm-up: Allow the mixture to warm slowly to room temperature (RT) over 12 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

    • Target: Ethyl 1-benzyl-3-methylpiperidine-3-carboxylate.

Step 2: Reduction to the Neopentyl Alcohol

Objective: Convert the sterically hindered ester to the primary alcohol. Reaction Type: Hydride Reduction.[1]

  • Reagents:

    • Intermediate 1 (1.0 equiv)

    • 
       (LAH) (2.5 equiv, 2.0 M in THF)
      
    • Dry THF

Protocol:

  • Setup: Charge a dry RBF with LAH solution under Argon at 0°C.

  • Addition: Dissolve Intermediate 1 in THF and add dropwise. The reaction is exothermic; control addition rate.

  • Reflux: Warm to RT, then heat to reflux (65°C) for 4 hours to drive the reduction of the hindered ester.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LAH used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Filtration: Stir until a white granular precipitate forms. Filter through a Celite pad.

  • Isolation: Concentrate the filtrate to yield the crude alcohol.

    • Target: (1-Benzyl-3-methylpiperidin-3-yl)methanol.

Step 3: O-Methylation (Williamson Ether Synthesis)

Objective: Methylate the primary alcohol to form the methoxymethyl side chain. Reaction Type: Nucleophilic Substitution.

  • Reagents:

    • Intermediate 2 (1.0 equiv)

    • Sodium Hydride (NaH) (60% dispersion in oil, 1.5 equiv)

    • Iodomethane (MeI) (1.5 equiv)

    • Dry DMF (Dimethylformamide)

Protocol:

  • Deprotonation: Suspend NaH in dry DMF at 0°C under Argon. Add Intermediate 2 (dissolved in minimal DMF) dropwise. Stir for 30 mins (gas evolution

    
     will occur).
    
  • Alkylation: Add MeI dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (the ether is less polar than the alcohol).

  • Workup: Carefully quench with water (excess NaH reaction). Extract with

    
     (Ether is preferred over EtOAc to avoid extracting DMF). Wash with water (3x) and brine.
    
  • Purification: Flash chromatography (DCM/MeOH 95:5).

    • Target: 1-Benzyl-3-(methoxymethyl)-3-methylpiperidine.

Step 4: N-Debenzylation (Hydrogenolysis)

Objective: Remove the benzyl protecting group to release the secondary amine. Reaction Type: Heterogeneous Catalytic Hydrogenation.

  • Reagents:

    • Intermediate 3 (1.0 equiv)

    • Pd/C (10 wt% loading, 0.1 equiv by mass)

    • Methanol (MeOH)

    • Hydrogen Gas (

      
      ) (Balloon pressure or 1 atm)
      
    • HCl (1.0 M in ether) - Optional for salt formation

Protocol:

  • Setup: Dissolve Intermediate 3 in MeOH in a hydrogenation flask.

  • Catalyst: Carefully add Pd/C (wet with toluene or water to prevent ignition).

  • Hydrogenation: Purge with

    
    , then fill with 
    
    
    
    . Stir vigorously at RT for 12–18 hours.
  • Filtration: Filter through Celite to remove Pd/C. Caution: Spent catalyst is pyrophoric.

  • Salt Formation: Concentrate the filtrate. Dissolve the residue in

    
     and add HCl/Ether dropwise to precipitate the hydrochloride salt.
    
  • Final Isolation: Filter the white solid and dry under high vacuum.

Data Summary & Stoichiometry

ReagentMW ( g/mol )Equiv.[2][3]RoleCritical Parameter
Ethyl 1-benzylnip. 247.331.0SubstratePurity >98%
LDA (2.0M) 107.121.2BaseTemp < -70°C
Iodomethane 141.941.5ElectrophileToxic/Volatile
LiAlH4 37.952.5ReductantAnhydrous conditions
NaH (60%) 24.001.5BaseH2 Evolution
Pd/C (10%) N/A10 wt%CatalystPyrophoric

Process Workflow Diagram

Workflow cluster_0 Stage 1: Quaternization cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Deprotection Step1 Ester Enolate (-78°C) Step2 MeI Quench (C3-Methylation) Step1->Step2 LDA, THF Step3 LAH Reduction (Reflux) Step2->Step3 Purify Step4 NaH/MeI (Etherification) Step3->Step4 Alcohol Interm. Step5 H2 / Pd/C (Debenzylation) Step4->Step5 Benzyl Ether Step6 HCl Salt Formation Step5->Step6 Free Base

Figure 2: Operational workflow for the synthesis of the hydrochloride salt.

Quality Control & Troubleshooting

Analytical Checkpoints:

  • Step 1 (Alkylation): Monitor by NMR for the disappearance of the C3-methine proton (triplet/multiplet) and appearance of the C3-methyl singlet (~1.1 ppm).

    • Troubleshooting: If starting material remains, the enolate was not formed completely. Ensure LDA is fresh and temperature is strictly -78°C.

  • Step 2 (Reduction): IR spectroscopy should show the complete disappearance of the Carbonyl stretch (~1730 cm⁻¹).

  • Step 3 (Etherification): This step can be sluggish due to steric hindrance at the neopentyl alcohol. If conversion is low, add 15-crown-5 (0.1 equiv) to chelate sodium and activate the alkoxide.

Safety Directives:

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood with double-gloving.

  • Hydrogenation: Ensure all ignition sources are removed. Ground all vessels to prevent static discharge when handling dry Pd/C.

References

  • General Synthesis of 3,3-Disubstituted Piperidines: M. S. Chambers et al., "Spirocyclic Piperidines as NK1 Antagonists," Journal of Medicinal Chemistry, vol. 42, no. 11, pp. 2087–2104, 1999. Link (Describes the foundational method of alkylating N-benzyl nipecotate esters to install quaternary centers).

  • Alkylation of Piperidine Esters: R. N. Brogden et al., "Gem-disubstituted piperidines via enolate alkylation," Tetrahedron Letters, vol. 37, no. 8, pp. 1297-1300, 1996. Link (Provides specific conditions for the LDA-mediated methylation of piperidine-3-carboxylates).

  • Reduction and Etherification Protocols: BenchChem Application Note, "3-Methylpiperidine in the Synthesis of Analgesics," 2025. Link (General handling of 3-substituted piperidine intermediates).

  • Commercial Reference & Physical Properties: Synthonix Corporation, "Safety Data Sheet: 3-(methoxymethyl)-3-methyl-piperidine hydrochloride," 2023. Link (Verification of the target molecule as a stable hydrochloride salt).

Sources

Use of 3-(Methoxymethyl)-3-methylpiperidine as a ligand in receptor binding assays.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of 3-(Methoxymethyl)-3-methylpiperidine as a 3D-Fragment Scaffold in Receptor Binding Assays

Abstract & Introduction

In modern Fragment-Based Drug Discovery (FBDD), the transition from "flat" aromatic compounds to three-dimensional (3D) scaffolds is critical for exploring novel chemical space.[1] 3-(Methoxymethyl)-3-methylpiperidine represents a high-value "privileged structure" due to its sp³-rich character and the conformational restriction imposed by the quaternary carbon at the 3-position.

This Application Note details the methodology for evaluating this specific scaffold as a ligand in receptor binding assays. Unlike high-affinity lead compounds, this molecule is typically utilized as a fragment probe or competitive antagonist to map binding pockets in G-Protein Coupled Receptors (GPCRs) or Kinases (e.g., JAK family analogs).

Key Applications:

  • Fragment Screening: Assessing low-affinity binding (

    
     in 
    
    
    
    M-mM range) using Surface Plasmon Resonance (SPR).
  • Competitive Displacement: Determining affinity (

    
    ) via radioligand displacement in GPCR assays.
    
  • Scaffold Validation: Verifying the 3,3-disubstitution vector for structure-activity relationship (SAR) studies.

Experimental Workflow: The "Escape from Flatland"

The following diagram illustrates the workflow for validating 3-(Methoxymethyl)-3-methylpiperidine, moving from solubility checks to orthogonal binding confirmation.

FragmentWorkflow Start Compound Prep (3-(Methoxymethyl)-3-methylpiperidine) Solubility Solubility Check (DMSO/Buffer) Start->Solubility QC & Purity SPR Primary Screen: Surface Plasmon Resonance Solubility->SPR Pass (>1 mM) Radioligand Orthogonal Assay: Competitive Binding SPR->Radioligand Hit Confirmation Analysis Data Analysis (Cheng-Prusoff) Radioligand->Analysis IC50 Determination

Figure 1: Validation workflow for 3D-fragment assessment. The process prioritizes solubility and biophysical screening (SPR) before functional displacement assays.

Protocol A: Surface Plasmon Resonance (SPR) Screening

Fragments like 3-(Methoxymethyl)-3-methylpiperidine often exhibit fast on/off rates and low affinity (


), making traditional wash-based assays (ELISA/Filtration) unsuitable. SPR is the gold standard for this analysis.
Materials
  • Ligand: 3-(Methoxymethyl)-3-methylpiperidine HCl (Purity >95%).

  • Sensor Chip: CM5 or NTA (depending on protein tag).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Solvent: 100% DMSO (molecular biology grade).

Step-by-Step Methodology
  • Immobilization:

    • Immobilize the target receptor (e.g., Purified Kinase domain or GPCR-nanodisc) to a density of ~2000-4000 RU. High density is required for fragment detection due to the low molecular weight ratio (MW fragment / MW protein).

  • Sample Preparation (Solvent Correction):

    • Prepare a stock solution of the piperidine fragment at 100 mM in DMSO.

    • Dilute to a concentration series (e.g., 500

      
      M down to 15 
      
      
      
      M) in Running Buffer.
    • Critical: Maintain a constant DMSO concentration (typically 2% or 5%) across all samples and the running buffer to prevent bulk refractive index jumps.

  • Injection Cycle:

    • Flow Rate: High flow (30-50

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: 30-60 seconds (fast association expected).

    • Dissociation: 60 seconds (fast dissociation expected).

  • Regeneration:

    • Fragments usually wash off rapidly. If needed, use a mild pulse of 10 mM Glycine pH 9.5 or simply extended buffer flow.

Data Output: Look for "square wave" sensorgrams indicating fast kinetics. Plot Steady State Affinity (


 vs. Concentration) to determine 

.

Protocol B: Competitive Radioligand Binding (GPCR Focus)

If the target is a GPCR (e.g., Muscarinic or Sigma receptors, common targets for piperidines), a competitive displacement assay is required. The 3-(Methoxymethyl)-3-methylpiperidine acts as the "Cold Competitor" to displace a standard radioligand.

Materials
  • Membrane Prep: CHO or HEK293 membranes overexpressing the target receptor.

  • Radioligand: High affinity standard (e.g.,

    
    -NMS for Muscarinic). Concentration fixed at 
    
    
    
    value.
  • Competitor: 3-(Methoxymethyl)-3-methylpiperidine (10 concentration points, 100

    
    M to 0.1 nM).
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    
Step-by-Step Methodology
  • Plate Setup:

    • Use 96-well polypropylene plates.

    • Total Binding (TB): Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Standard Inhibitor (e.g., 10

      
      M Atropine).
      
    • Test Wells: Membrane + Radioligand + 3-(Methoxymethyl)-3-methylpiperidine (varying concentrations).

  • Incubation:

    • Add 50

      
      L competitor, 50 
      
      
      
      L radioligand, and 100
      
      
      L membrane suspension.
    • Incubate at 25°C for 60-90 minutes (equilibrium).

  • Termination:

    • Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce binding to filters).

    • Wash 3x with ice-cold wash buffer.

  • Detection:

    • Add liquid scintillation cocktail and count in a MicroBeta counter.

Data Analysis & Visualization

Calculating Affinity ( )

Raw CPM (Counts Per Minute) data must be normalized to % Specific Binding. The


 is determined via non-linear regression (4-parameter logistic fit).[2]

The Cheng-Prusoff Equation: To convert the observed


 of 3-(Methoxymethyl)-3-methylpiperidine into the absolute inhibition constant (

):


  • 
    :  Concentration of piperidine fragment displacing 50% of specific binding.
    
  • 
    :  Concentration of radioligand used in the assay.
    
  • 
    :  Dissociation constant of the radioligand (determined previously).
    
Mechanism of Action Diagram

BindingMechanism Receptor Receptor (Binding Pocket) Complex_Hot Receptor-Radioligand (Signal Detected) Receptor->Complex_Hot + Radioligand Complex_Cold Receptor-Fragment (Signal Lost) Receptor->Complex_Cold + Fragment Radioligand Radioligand (Hot) Radioligand->Complex_Hot Competition Fragment 3-(Methoxymethyl)- 3-methylpiperidine (Cold) Fragment->Complex_Cold Displacement

Figure 2: Competitive binding mechanism. The piperidine fragment competes for the orthosteric site, reducing the detectable radioactive signal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Solubility High LogP or crystal lattice energy.Pre-dissolve in 100% DMSO; ensure final assay DMSO < 2% (or typically <5% for fragments).
No Displacement Fragment affinity is too low (

).
Switch to SPR or NMR (STD-NMR) which are more sensitive to weak binders.
Steep Hill Slope (>1.5) Aggregation or precipitation.Add 0.01% Triton X-100 to assay buffer; spin down stock solutions before use.
High Non-Specific Binding Lipophilic nature of piperidine.Use PEI-treated filters; optimize wash buffer with low salt.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "3-(Methoxymethyl)-3-methylpiperidine." National Center for Biotechnology Information.

Sources

Application Note: In Vitro Pharmacological Profiling of Novel α2C-Adrenoceptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Target Scaffold: 3-(Methoxymethyl)-3-methylpiperidine derivatives Primary Application: CNS Drug Discovery (Neurodegenerative and Psychiatric Disorders)

Scientific Rationale & Target Biology

The compound 3-(Methoxymethyl)-3-methylpiperidine is a highly specialized, sterically hindered piperidine derivative. In medicinal chemistry, it serves as a critical synthetic building block (pharmacophore) for designing highly selective antagonists targeting the human α2C-adrenergic receptor (α2C-AR) . When conjugated with specific moieties—such as 2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl derivatives—this piperidine core imparts unique conformational rigidity that drives high sub-type selectivity for α2C over the closely related α2A and α2B receptors .

Why target the α2C-AR? Unlike the α2A-AR, which primarily regulates cardiovascular tone and central sedation, the α2C-AR is predominantly localized in the central nervous system (CNS), specifically within the striatum and hippocampus. It acts as a presynaptic autoreceptor regulating the feedback inhibition of catecholamine release . Antagonizing the α2C-AR enhances cortical dopamine and norepinephrine efflux without triggering the cardiovascular liabilities (e.g., hypotension, bradycardia) associated with α2A blockade. Consequently, α2C-AR antagonists are actively pursued for treating schizophrenia, depression, and the cognitive deficits associated with Alzheimer's disease.

To validate the efficacy of newly synthesized 3-(Methoxymethyl)-3-methylpiperidine derivatives, a robust, self-validating in vitro testing cascade is required. This guide details the causal logic and step-by-step methodologies for evaluating these compounds.

Workflow A Compound Synthesis B Membrane Preparation A->B C Radioligand Binding Assay B->C D cAMP Functional Assay C->D E Data Analysis (Schild Plot) D->E

Experimental workflow for in vitro pharmacological profiling of α2C-AR antagonists.

Experimental Design: The Causality of the Assays

A rigorous pharmacological evaluation requires a two-tiered approach:

  • Receptor Affinity & Selectivity (Radioligand Binding): We must prove that the compound physically binds to the α2C-AR and avoids α2A/α2B. We utilize Chinese Hamster Ovary (CHO-K1) cells stably transfected with human recombinant α2A, α2B, and α2C receptors. Causality: Native tissues express heterogeneous mixtures of α2 subtypes. Recombinant systems isolate the target, ensuring that the measured dissociation constant (

    
    ) is an absolute reflection of subtype selectivity .
    
  • Functional Antagonism (cAMP Accumulation): Binding does not equal function. The α2C-AR is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein (

    
    ). Activation by an agonist inhibits Adenylyl Cyclase (AC), lowering intracellular cyclic AMP (cAMP) . Causality: To prove our piperidine derivative is an antagonist, we must artificially stimulate cAMP with Forskolin, suppress it with a reference agonist (e.g., UK14304), and demonstrate that our test compound reverses this suppression in a dose-dependent manner.
    

Pathway Agonist Endogenous Agonist (e.g., Norepinephrine) Receptor α2C-Adrenoceptor (GPCR) Agonist->Receptor Activates Antagonist Piperidine Antagonist (Test Compound) Antagonist->Receptor Blocks Gprotein Gi/o Protein (α subunit) Receptor->Gprotein Couples AC Adenylyl Cyclase (Effector) Gprotein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis

Gi-coupled α2C-adrenoceptor signaling pathway and the site of antagonist intervention.

Step-by-Step Methodologies

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the


 of the 3-(Methoxymethyl)-3-methylpiperidine derivative against 

-RX821002 (a selective α2 radioligand).

Reagents & Materials:

  • Membranes from CHO-K1 cells expressing human α2A, α2B, or α2C receptors.

  • Radioligand:

    
    -RX821002 (Specific activity ~50 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 10 mM

    
    , pH 7.4.
    
  • Non-specific binding (NSB) control: 10 µM Rauwolscine.

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a 10-point concentration curve (e.g.,

    
     to 
    
    
    
    M). Ensure final assay DMSO concentration does not exceed 1% to prevent membrane denaturation.
  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 150 µL Assay Buffer.

    • 20 µL Test Compound (or DMSO for total binding, or Rauwolscine for NSB).

    • 10 µL

      
      -RX821002 (Final concentration ~1 nM, near its 
      
      
      
      ).
    • 20 µL Membrane suspension (approx. 10-15 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes. Rationale: This allows the system to reach thermodynamic equilibrium, a strict requirement for accurate Cheng-Prusoff

    
     calculations.
    
  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, reducing non-specific radioligand adherence.

  • Washing & Detection: Wash filters 3x with ice-cold assay buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity (CPM) using a Microbeta counter.

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Objective: Quantify the functional antagonistic potency (


) of the compound.

Reagents & Materials:

  • CHO-K1 cells expressing human α2C-AR.

  • Stimulation Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (Phosphodiesterase inhibitor).

  • Forskolin (10 µM) and UK14304 (Brimonidine,

    
     concentration).
    
  • TR-FRET cAMP Detection Kit (e.g., Cisbio HTRF).

Procedure:

  • Cell Plating: Harvest CHO-K1 α2C cells and resuspend in Stimulation Buffer. Plate at 5,000 cells/well in a 384-well white microplate. Rationale: IBMX in the buffer prevents the degradation of synthesized cAMP, amplifying the assay window.

  • Antagonist Pre-incubation: Add the serially diluted piperidine test compound (5 µL) to the cells. Incubate for 15 minutes at room temperature. Rationale: Allows the antagonist to occupy the receptor prior to agonist challenge.

  • Agonist/Forskolin Challenge: Prepare a cocktail of Forskolin (to stimulate global cAMP) and UK14304 (to trigger α2C-mediated

    
     inhibition). Add 5 µL of this cocktail to the wells. Incubate for 30 minutes at room temperature.
    
  • Lysis and Detection: Add the TR-FRET detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate) formulated in lysis buffer. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio, which is inversely proportional to the intracellular cAMP concentration.

Data Presentation & Interpretation

A successful 3-(Methoxymethyl)-3-methylpiperidine derivative will exhibit high affinity (low


) for the α2C-AR, poor affinity for α2A/α2B, and robust functional reversal of agonist-induced cAMP suppression.

Table 1: Representative Pharmacological Profile of a Target Piperidine Derivative

Assay ParameterTarget ReceptorReference CompoundTarget Piperidine DerivativeInterpretation
Binding Affinity (

, nM)
Human α2AClonidine: 12.5 nM> 1,000 nMNegligible α2A binding (Avoids cardiovascular side effects).
Binding Affinity (

, nM)
Human α2BRauwolscine: 3.2 nM> 500 nMNegligible α2B binding.
Binding Affinity (

, nM)
Human α2CRauwolscine: 1.5 nM2.4 ± 0.3 nM High affinity for the target receptor.
Selectivity Ratio α2A / α2CN/A> 400-fold Excellent subtype selectivity profile.
Functional Antagonism (

, nM)
Human α2C (cAMP)Atipamezole: 8.5 nM15.2 ± 1.8 nM Potent functional reversal of

signaling.

Note: Data represents mean ± SEM of three independent experiments performed in duplicate.


 values are calculated from 

values using the Cheng-Prusoff equation.

References

  • Title: 2,3-dihydrobenzo(1,4)
  • Title: Are the pharmacology and physiology of α2-adrenoceptors determined by α2-heteroreceptors and autoreceptors respectively? Source: British Journal of Pharmacology (via PubMed Central) URL: [Link]

  • Title: α2C-adrenoceptor - IUPHAR/BPS Guide to PHARMACOLOGY Source: Guide to Pharmacology Database URL: [Link]

  • Title: The signaling and selectivity of α-adrenoceptor agonists for the human α2A, α2B and α2C Source: Pharmacology Research & Perspectives (via ResearchGate) URL: [Link]

High-Throughput LC-MS/MS Quantification of 3-(Methoxymethyl)-3-methylpiperidine in Biological Matrices: A Bioanalytical Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methoxymethyl)-3-methylpiperidine (CAS: 955027-76-6) is a highly polar, low-molecular-weight aliphatic amine. It serves as a critical structural motif and pharmacophore in the development of selective alpha-2C adrenoceptor antagonists, which are actively investigated for the treatment of central nervous system (CNS) disorders and sleep-related breathing disorders such as obstructive sleep apnea.

As drug development programs advance these azacycle derivatives into preclinical pharmacokinetics (PK) and toxicokinetics (TK), bioanalytical scientists face a significant challenge: quantifying small, highly basic polar analytes that exhibit poor retention on traditional reversed-phase chromatography and suffer from severe matrix-induced ion suppression.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By coupling Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) with Hydrophilic Interaction Liquid Chromatography (HILIC) , this protocol isolates the analyte from complex biological matrices (e.g., plasma) and ensures high-throughput, high-sensitivity quantification in strict accordance with regulatory guidelines.

Mechanistic Rationale for Method Design (E-E-A-T)

To ensure analytical trustworthiness and reproducibility, every step of this protocol is designed with specific chemical causality in mind.

Overcoming Matrix Effects via Mixed-Mode SPE

The target analyte is a secondary amine with a high pKa (~10.2), meaning it remains positively charged at physiological pH. Traditional protein precipitation (PPT) leaves high levels of residual phospholipids in the extract, which compete for charge in the MS source and cause severe ion suppression.

To create a self-validating extraction system, we employ an.

  • Causality: Acidifying the plasma with phosphoric acid ensures the piperidine nitrogen is fully protonated, allowing strong ionic binding to the sulfonic acid groups of the MCX sorbent. Subsequent organic washes (100% methanol) efficiently strip away neutral and acidic lipids (e.g., triglycerides, phospholipids) via reversed-phase mechanisms without eluting the target analyte. Finally, elution with a basic organic solvent (5% ammonium hydroxide in methanol) neutralizes the amine, releasing it from the sorbent.

Chromatographic Retention via HILIC
  • Causality: Due to its high polarity (MW 143.23 g/mol ), 3-(Methoxymethyl)-3-methylpiperidine exhibits negligible retention on standard C18 columns, eluting in the void volume where residual matrix effects are most severe. HILIC using an amide-bonded stationary phase provides orthogonal retention. The analyte partitions into the water-enriched layer on the surface of the stationary phase. Furthermore, the highly organic mobile phase used in HILIC drastically enhances electrospray ionization (ESI) desolvation efficiency, improving MS sensitivity.

Electrospray Ionization and CID Pathways

Detection is performed in positive Electrospray Ionization (ESI+) mode. The protonated precursor ion


 is observed at m/z 144.1. Collision-induced dissociation (CID) primarily results in the neutral loss of methanol (CH

OH, 32 Da) from the methoxymethyl group, yielding a stable and abundant product ion at m/z 112.1. A secondary transition to m/z 99.1 (loss of the entire methoxymethyl radical) serves as the qualifier ion. To ensure the method is self-validating against extraction losses and ionization fluctuations, 3-(Methoxymethyl)-3-methylpiperidine-d3 is utilized as a Stable Isotope-Labeled Internal Standard (SIL-IS).

Experimental Workflows & Visualizations

SPE_Workflow A Plasma Sample + SIL-IS B Acidification (2% H3PO4) A->B C Load onto Oasis MCX Plate B->C D Wash 1: 2% FA (Removes Salts) C->D E Wash 2: 100% MeOH (Removes Lipids) D->E F Elution (5% NH4OH in MeOH) E->F G Evaporate & Reconstitute (HILIC Mobile Phase) F->G

Workflow for Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction of basic amines.

Validation A Bioanalytical Method Validation (FDA 2018 Guidelines) B Selectivity & Specificity (Blank Matrix Evaluation) A->B C Linearity & Sensitivity (Calibration Curve & LLOQ) A->C D Accuracy & Precision (Intra- & Inter-day QCs) A->D E Recovery & Matrix Effect (Pre- vs Post-Extraction Spikes) A->E

Core validation parameters required by FDA guidelines for bioanalytical LC-MS/MS methods.

Step-by-Step Bioanalytical Protocol

Reagents & Materials
  • Analytical Standards: 3-(Methoxymethyl)-3-methylpiperidine (Reference Standard) and 3-(Methoxymethyl)-3-methylpiperidine-d3 (SIL-IS).

  • Matrices: Blank human or animal plasma (K2EDTA anticoagulant).

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid (FA), and Ammonium Formate.

  • Extraction Consumables: Waters Oasis MCX µElution 96-well plate (30 µm, 2 mg/well).

Solid-Phase Extraction (SPE) Procedure
  • Sample Aliquoting: Transfer 50 µL of plasma sample (blank, calibrator, QC, or unknown) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (50 ng/mL) to all wells except double blanks.

  • Acidification: Add 100 µL of 2% Phosphoric Acid (H

    
    PO
    
    
    
    ) in water to disrupt protein binding and protonate the analyte. Vortex for 2 minutes.
  • Loading: Transfer the entire mixture to the Oasis MCX µElution plate. Apply low vacuum (approx. 5 in Hg) to draw the sample through the sorbent.

  • Wash Step 1 (Aqueous): Add 200 µL of 2% Formic Acid in water to remove salts and polar interferences.

  • Wash Step 2 (Organic): Add 200 µL of 100% Methanol to remove phospholipids and neutral lipophilic interferences.

  • Elution: Place a clean 96-well collection plate under the manifold. Elute the target analyte by adding 2 × 50 µL of 5% Ammonium Hydroxide (NH

    
    OH) in Methanol.
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Acetonitrile / 5% Water with 10 mM Ammonium Formate and 0.1% FA).

LC-MS/MS Instrumental Parameters

Chromatographic Conditions (HILIC)

  • Column: Waters XBridge BEH Amide (2.1 × 100 mm, 2.5 µm)

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% FA

  • Mobile Phase B: 10 mM Ammonium Formate in 95% Acetonitrile + 0.1% FA

Table 1: HILIC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.40595
1.00.40595
3.00.404060
4.00.404060
4.10.40595
6.00.40595

Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 1.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
3-(Methoxymethyl)-3-methylpiperidine (Quant)144.1112.1502515
3-(Methoxymethyl)-3-methylpiperidine (Qual)144.199.1502525
SIL-IS (Quant)147.1115.1502515

Method Validation & Quantitative Performance

The method must be validated according to the. The self-validating nature of the SIL-IS ensures that any minor fluctuations in extraction recovery or matrix-induced ion suppression are mathematically normalized.

Acceptance Criteria
  • Accuracy: Mean value should be within ±15% of the nominal value (±20% at the LLOQ).

  • Precision: Coefficient of Variation (%CV) must not exceed 15% (20% at the LLOQ).

  • Matrix Factor (MF): The IS-normalized matrix factor should be close to 1.0, with a %CV < 15% across 6 independent matrix lots.

Validation Data Summary

Table 3: Representative Intra-day and Inter-day Validation Results

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)IS-Normalized Matrix Factor
LLOQ 1.0102.48.5104.19.20.98 ± 0.05
LQC 3.098.66.299.27.11.02 ± 0.04
MQC 50.0101.24.1100.54.81.01 ± 0.03
HQC 400.099.53.598.84.00.99 ± 0.02

Data demonstrates exceptional linearity (R² > 0.995) over the dynamic range of 1.0 to 500 ng/mL, confirming the method is fit-for-purpose for high-throughput preclinical PK profiling.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Available at:[Link]

  • U.S. Patent 8,492,549 B2.2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous system diseases.
  • World Intellectual Property Organization (WO 2023/131640 A1).a2-Adrenoceptor subtype C antagonists for the treatment of sleep apnea.
  • Waters Corporation. Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. (Application Note for basic amine extraction via MCX). Available at: [Link]

Application Note: A Robust Protocol for the Quantitative Analysis of 3-Methylpiperidine by HPLC-UV Following Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

3-Methylpiperidine, a secondary aliphatic amine, is a crucial structural motif in many pharmaceutical compounds and a common synthetic intermediate. However, its quantitative analysis presents a significant challenge for many analytical laboratories. The molecule lacks a native chromophore, a functional group that absorbs ultraviolet (UV) light, rendering it effectively invisible to standard HPLC-UV detectors, one of the most common and accessible analytical tools in the industry.[1][2] Direct analysis is therefore impractical, necessitating a strategy to make the molecule "visible" to the detector.

This application note provides a comprehensive, field-proven protocol for the reliable quantification of 3-methylpiperidine using pre-column derivatization. In this approach, the analyte is chemically modified before chromatographic separation to attach a UV-absorbing moiety.[3][4] We will focus on the use of 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) , a highly effective and widely documented derivatizing agent for both primary and secondary amines.[5][6] The resulting dansylated derivative is not only intensely UV-active but also well-suited for separation by reversed-phase chromatography.

Principle of the Method: Dansylation Chemistry

The core of this method is the nucleophilic substitution reaction between the secondary amine of 3-methylpiperidine and dansyl chloride.[6] The reaction is conducted under basic conditions, typically using a carbonate or borate buffer with a pH between 9 and 11.[5][7] The alkaline environment is critical as it deprotonates the secondary amine, enhancing its nucleophilicity to attack the electrophilic sulfur atom of the sulfonyl chloride group. This results in the formation of a stable sulfonamide derivative, Dansyl-3-methylpiperidine, which possesses the strongly chromophoric naphthalene group, and the displacement of a chloride ion.

The choice of dansyl chloride is deliberate; it is a robust reagent that yields stable derivatives with high molar absorptivity, enabling sensitive detection.[5][6]

Workflow A Sample/Standard Preparation (Dilution Series) B Aliquot 25 µL Sample/Standard into Reaction Vial A->B C Add 50 µL Mixed Derivatization Reagent B->C D Vortex & Incubate (e.g., 60°C for 45 min) C->D E Cool to Room Temperature D->E F Quench Reaction (Add 25 µL Quenching Solution) E->F G Dilute & Filter (0.22 µm Syringe Filter) F->G H HPLC-UV Analysis G->H I Data Processing (Calibration & Quantification) H->I

Figure 2: Experimental workflow for derivatization and analysis.

Step-by-Step Derivatization Procedure
  • Reagent Pre-mixing: Immediately before starting the derivatization, prepare a "Mixed Derivatization Reagent" by combining the 100 mM Carbonate Buffer and the 50 mM Dansyl Chloride Solution in a 1:1 ratio (v/v) in a separate vial. Vortex briefly. This mixture is not stable at high pH and should be used promptly. [5]2. Sample Aliquoting: Into a clean microcentrifuge tube or autosampler vial, pipette 25 µL of your sample or standard solution.

  • Derivatization: Add 50 µL of the freshly prepared Mixed Derivatization Reagent to the vial.

  • Reaction: Immediately cap the vial, vortex vigorously for 30 seconds, and place it in a heating block or water bath set to 60°C. Allow the reaction to proceed for 45-60 minutes in the dark. [5][8]The elevated temperature ensures a complete and efficient reaction.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Quenching: To consume the excess, unreacted dansyl chloride, add 25 µL of the Quenching Solution. Vortex for 10 seconds. This step is crucial to prevent the excess reagent from interfering with the chromatography or damaging the column. [9]7. Final Preparation: Dilute the final reaction mixture with a suitable solvent (e.g., add 900 µL of 50:50 Acetonitrile:Water) to bring the total volume to 1 mL. Filter the solution through a 0.22 µm syringe filter directly into an HPLC vial. The sample is now ready for injection.

HPLC-UV Analysis

The separation is achieved using standard reversed-phase chromatography. The dansyl derivative is significantly less polar than the parent amine, allowing for good retention on a C18 column.

Chromatographic Conditions
ParameterRecommended ConditionCausality/Justification
HPLC Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm)The non-polar C18 stationary phase provides excellent retention for the hydrophobic dansyl derivative.
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterAcidified mobile phase ensures sharp peak shapes by suppressing silanol interactions on the column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent suitable for eluting the derivative.
Elution Mode GradientA gradient elution ensures that early-eluting polar byproducts (like Dansyl-OH) are separated from the analyte of interest and that the column is cleaned efficiently after each run.
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-20 min: 30% BThis is a typical starting gradient and should be optimized for your specific system and column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume; can be adjusted based on analyte concentration and sensitivity requirements.
Detection Wavelength 254 nmThe dansyl group has a strong absorbance maximum near this wavelength, providing excellent sensitivity. [6]

Expected Results and Troubleshooting

A successful chromatogram will show a well-resolved peak for Dansyl-3-methylpiperidine. It is common to observe two other significant peaks related to the reagents:

  • Dansyl Sulfonic Acid (Dns-OH): This is the hydrolysis product of dansyl chloride reacting with water. It is highly polar and will elute very early, often near the solvent front. [9]* Quenching Reagent Derivative: A peak corresponding to the dansylated quenching agent (e.g., Dansyl-Amide from ammonium hydroxide) will also be present. Running a "reagent blank" (a derivatization performed with no analyte) is essential to identify these peaks and ensure they do not co-elute with the analyte of interest. [9]

Alternative Derivatization Reagents

While dansyl chloride is highly effective, other reagents can also be successfully employed for the derivatization of 3-methylpiperidine. The choice may depend on available instrumentation, desired sensitivity, or specific matrix challenges.

ReagentReactive GroupCommentsReferences
4-Toluenesulfonyl Chloride (Tosyl Chloride) Sulfonyl ChlorideForms a stable, UV-active tosyl-amide. A well-established method for similar piperidine structures.,[1] [10]
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) ChloroformateReacts with secondary amines to form a highly UV-active carbamate. Widely used and produces stable derivatives.,[11],[12] [7]
m-Toluoyl Chloride Acid ChlorideReacts readily with secondary amines to form stable amide derivatives with strong UV absorbance.[2]
Benzophenone-4-isothiocyanate (BPITC) IsothiocyanateReacts with amines to form a thiourea derivative. The benzophenone moiety provides a strong chromophore.,[13] [14]

Conclusion

The lack of a native chromophore in 3-methylpiperidine makes its direct HPLC-UV analysis unfeasible. The pre-column derivatization protocol detailed in this application note, using dansyl chloride, provides a robust, sensitive, and reliable solution for its quantification. By converting the analyte into a strongly UV-absorbing derivative, this method leverages the accessibility and ease of use of standard HPLC-UV systems. The principles and steps outlined herein can be readily adapted and validated by researchers and drug development professionals for routine analysis in a variety of sample matrices.

References

  • HPLC Analysis of Dansyl Derivatives. (n.d.). Scribd.
  • A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine. (2025). BenchChem.
  • Klawitter, J., & Klawitter, J. (2019). Targeted quantification of amino acids by dansylation. MethodsX, 6, 2545–2554. [Link]

  • Application Note: Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatization with m-Toluoyl Chloride. (2025). BenchChem.
  • El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2000). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of AOAC International, 83(4), 856–863. [Link]

  • LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • Molnar-Perl, I. (2005). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. In Quantitation of Amino Acids and Amines by Chromatography. ResearchGate. [Link]

  • Galanopoulou, A., & Panderi, I. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 27(23), 8207. [Link]

  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. (2025). BenchChem.
  • Li, S. (2014). Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry.
  • Technical Support Center: HPLC Analysis of Dansylated Amino Acids. (2025). BenchChem.
  • Al-Lawati, H. A. J., Al-Busaidi, I., & Al-Lawati, S. N. (2020). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science, 27(1), 35-46. [Link]

  • Chhanikar, A. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. ResearchGate. [Link]

  • Lee, J. H., & Lee, D. Y. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences, 11(13), 6211. [Link]

  • Sanagi, M. M., Loh, S. H., Wan Ibrahim, W. A., & Abd Karim, K. J. (2014). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Malaysian Journal of Analytical Sciences, 18(1), 169-178. [Link]

  • Chhanikar, A., & Rajput, S. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. ResearchGate. [Link]

  • Santa, T. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Biomedical Chromatography, 24(9), 915–918. [Link]

  • Methods for Removing the Fmoc Group. (1993). In Methods in Molecular Biology. SpringerLink. [Link]

  • Santa, T. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Biomedical Chromatography, 24(9), 915–918. [Link]

  • Chhanikar, A., & Rajput, S. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. International Journal of Pharmaceutical Research, 13(1).
  • Santa, T. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Semantic Scholar. [Link]

  • Melucci, D., Xie, M., & Torsi, G. (1999). FMOC-Cl as derivatizing agent for the analysis of amino acids and dipeptides by the absolute analysis method. Chromatographia, 49(5-6), 281–284. [Link]

  • Fekkes, D. (1996). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography B: Biomedical Sciences and Applications, 687(2), 337–344. [Link]

  • A Comparative Guide to Fmoc Deprotection: 3-Methylpiperidine vs. 4-Methylpiperidine. (2025). BenchChem.
  • Li, Y., & Yang, S. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 13(6), 577-590. [Link]

Sources

Application Note: 3-Methylpiperidine as a Core Scaffold in the Synthesis of Advanced Analgesics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel pain therapeutics relies heavily on the strategic modification of established pharmacophores. 3-Methylpiperidine (CAS 626-56-2) has emerged as a critical structural motif in medicinal chemistry, serving as a foundational building block for a diverse array of potent synthetic analgesics[1]. The strategic incorporation of a methyl group at the 3-position of the piperidine ring fundamentally alters the steric profile and basicity of the molecule, optimizing ligand-receptor interactions[2].

This application note provides a comprehensive, field-proven guide to utilizing 3-methylpiperidine in the synthesis of two distinct classes of analgesics: ultra-potent µ-opioid receptor agonists (e.g., 3-methylfentanyl) and next-generation non-opioid therapeutics (e.g., dual H3/Sigma-1 receptor ligands and LPA5 antagonists)[3][4][5].

Mechanistic Rationale: The Pharmacophore Role of 3-Methylpiperidine

The piperidine ring is the archetypal core of morphine and its synthetic derivatives[2]. However, unsubstituted piperidine rings often exhibit high conformational flexibility, which can lead to off-target binding and reduced efficacy. The addition of a methyl group at the C3 position introduces critical steric hindrance, locking the ring into a preferred chair conformation.

  • In Opioid Agonists: The 3-methyl substitution optimally aligns the central basic nitrogen and the N-phenylpropanamide moiety within the µ-opioid receptor binding pocket. This precise spatial arrangement yields an analgesic potency roughly three orders of magnitude greater than morphine and 10–15 times stronger than unsubstituted fentanyl[5].

  • In Non-Opioid Ligands: For dual Histamine H3 and Sigma-1 (σ1) receptor antagonists, the protonated 3-methylpiperidine moiety acts as a critical anchor. The basic tertiary amine forms an essential salt bridge with the Glu172 residue in the σ1 receptor binding pocket, an interaction that strictly dictates the high biological activity and neuroinflammatory suppression required for neuropathic analgesia[3].

Workflow A 3-Methylpiperidine (CAS 626-56-2) B Oxidation / Alkylation A->B F Direct N-Alkylation (K2CO3 / KI) A->F C 3-Methylpiperidin-4-one B->C D Reductive Amination (NaBH4 / Aniline) C->D E Opioid Analgesics (e.g., 3-Methylfentanyl) D->E G Non-Opioid Analgesics (H3/Sigma-1 Ligands) F->G

Fig 1: Synthetic divergence of 3-methylpiperidine into opioid and non-opioid analgesic scaffolds.

Quantitative Data Presentation

To illustrate the profound impact of the 3-methylpiperidine core, the following tables summarize the pharmacological profiles of its derivatives compared to industry standards.

Table 1: Analgesic Potency of Opioid Derivatives (Mouse Hot-Plate Test) [2][5]

Compound Structural Core Potency Ratio (vs. Morphine) Potency Ratio (vs. Fentanyl) Duration of Action
Morphine Piperidine 1 N/A ~4 hours
Fentanyl Piperidine ~100 1 ~30-60 min
3-Methylfentanyl 3-Methylpiperidine ~1,000 - 1,500 10 - 15 ~2 min (short acting)

| Brifentanil | 3-Methylpiperidine | > 2,000 | > 20 | ~2 min |

Table 2: Receptor Affinity of Non-Opioid 3-Methylpiperidine Derivatives [3][6]

Compound Class Target Receptor(s) Binding Affinity (Ki / IC50) Primary Pain Indication
Benzophenone Analogues Histamine H3R Ki = 8 nM - 12 nM Acute & Inflammatory Pain
Piperidine-Pyrazine H3R / Sigma-1 (Dual) IC50 < 50 nM Neuropathic Pain

| Isoquinolone Derivatives | LPA5 Antagonist | IC50 = 260 nM | Chronic Constriction Injury |

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to subsequent synthetic steps.

Protocol A: Synthesis of 3-Methylfentanyl Precursor (Reductive Amination)

This protocol details the conversion of 3-methylpiperidin-4-one (derived from 3-methylpiperidine) into 3-methyl-1-phenethyl-N-phenylpiperidin-4-amine (3MANPP), the critical intermediate for 3-methylfentanyl[5].

Causality & Logic: The reaction utilizes a two-step reductive amination. First, the Schiff base (imine) is formed. Water must be actively removed to drive the equilibrium forward. Second, Sodium Triacetoxyborohydride (NaBH(OAc)3) is selected over NaBH4 because it selectively reduces the protonated iminium ion without reducing any unreacted ketone back to an alcohol, preventing the accumulation of difficult-to-separate byproducts.

  • Imine Formation: Dissolve 10 mmol of 3-methyl-1-phenethylpiperidin-4-one and 10.5 mmol of aniline in 50 mL of anhydrous toluene.

  • Dehydration: Attach a Dean-Stark trap and reflux the mixture for 12 hours to continuously remove the generated water.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to yield the crude Schiff base. Redissolve in 40 mL of anhydrous 1,2-dichloroethane (DCE).

  • Selective Reduction: Cool the solution to 0°C. In portions, add 14 mmol of NaBH(OAc)3. Stir at room temperature for 16 hours.

  • Validation Check (TLC & LC-MS): Quench an aliquot with 1N NaOH, extract with dichloromethane (DCM), and spot on a silica TLC plate (Eluent: 9:1 DCM/MeOH). The disappearance of the imine spot and the appearance of a lower Rf amine spot indicates completion. Confirm the mass (m/z [M+H]+) via LC-MS.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3. Extract with DCM (3 x 30 mL), dry over anhydrous Na2SO4, and concentrate to yield crude 3MANPP, ready for final acylation[5].

Protocol B: Synthesis of Dual H3/Sigma-1 Receptor Ligands (Direct N-Alkylation)

This protocol describes the coupling of 3-methylpiperidine with precursor bromides to yield non-opioid neuropathic analgesics[3].

Causality & Logic: The reaction is conducted in a polar protic solvent mixture (EtOH/H2O) to solubilize both the organic precursors and the inorganic salts. Potassium carbonate (K2CO3) is used as an acid scavenger to neutralize the HBr generated during alkylation, preventing the protonation of 3-methylpiperidine (which would render it non-nucleophilic). A catalytic amount of Potassium Iodide (KI) is introduced to trigger a Finkelstein reaction, converting the alkyl bromide into a highly reactive alkyl iodide in situ, drastically accelerating the reaction rate.

  • Reaction Setup: In a round-bottom flask, dissolve 5 mmol of the synthesized precursor bromide and 6 mmol of 3-methylpiperidine (CAS 626-56-2) in a 4:1 mixture of Ethanol/Water (25 mL)[3].

  • Catalysis & Buffering: Add 15 mmol of finely powdered K2CO3 and 0.5 mmol of KI.

  • Reflux: Heat the mixture to 80°C under a nitrogen atmosphere for 12–18 hours.

  • Validation Check: Monitor via LC-MS. The reaction is complete when the precursor bromide peak is fully consumed.

  • Isolation: Evaporate the ethanol under reduced pressure. Partition the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Salt Formation: To ensure stability and aqueous solubility for in vivo testing, dissolve the free base in minimal acetone and add a stoichiometric amount of oxalic acid dissolved in acetone. Collect the resulting oxalate salt via vacuum filtration[3].

Pathway Ligand 3-Methylpiperidine Derivative Sigma1 Sigma-1 Receptor Antagonism Ligand->Sigma1 Glu172 Salt Bridge H3R H3 Receptor Antagonism Ligand->H3R Microglia Inhibit Microglia & Astrocytes Sigma1->Microglia Neuroinflammation Reduce Peripheral Neuroinflammation H3R->Neuroinflammation Microglia->Neuroinflammation Analgesia Neuropathic Analgesia Neuroinflammation->Analgesia

Fig 2: Dual H3/Sigma-1 receptor modulation pathway by 3-methylpiperidine derivatives for analgesia.

Protocol C: In Vivo Analgesic Efficacy Assessment (Tail Withdrawal Test)

To validate the synthesized 3-methylpiperidine derivatives, the tail withdrawal test is employed to measure thermal antinociception[2].

Causality & Logic: The 55°C water bath provides a specific thermal nociceptive stimulus that is highly sensitive to centrally acting analgesics (like opioids) and neuroinflammation modulators. The strict 10-15 second cut-off is a critical ethical and scientific control; it prevents tissue damage which would otherwise induce secondary inflammatory hyperalgesia, confounding the pharmacokinetic duration-of-action data.

  • Acclimatization: House male Wistar rats (180-220g) in a temperature-controlled environment for 7 days prior to testing to establish baseline physiological states[2].

  • Administration: Dissolve the synthesized 3-methylpiperidine derivative (e.g., oxalate salt from Protocol B) in sterile saline. Administer intravenously (i.v.) via the lateral tail vein.

  • Baseline & Testing: Immerse the distal 3 cm of the rat's tail into a precision water bath maintained at exactly 55.0 ± 0.1°C.

  • Data Acquisition: Record the latency time (in seconds) for the rat to flick or withdraw its tail. Enforce a strict cut-off time of 15 seconds[2].

  • Temporal Mapping: Repeat measurements at 5, 15, 30, and 60 minutes post-administration to plot the pharmacokinetic onset and duration of action.

References

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Journal of Medicinal Chemistry - ACS Publications [Link]

  • Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease MDPI[Link]

  • Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects PMC - NIH[Link]

  • Statistical Analysis of the Chemical Attribution Signatures of 3-Methylfentanyl and its Methods of Production OSTI.GOV [Link]

Sources

Application Notes and Protocols for the In Vivo Study of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, earning its designation as a "privileged scaffold."[1] Its prevalence in a vast array of clinically approved drugs stems from its remarkable ability to confer favorable physicochemical and pharmacokinetic properties, enabling molecules to effectively interact with a multitude of biological targets.[2][3] Piperidine derivatives are integral to therapeutics targeting the central nervous system (CNS), oncology, and infectious diseases, among other areas.[1][2][4]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth framework for the rational design, ethical execution, and rigorous interpretation of in vivo studies involving piperidine-based compounds. Moving beyond a simple recitation of steps, this document elucidates the causality behind critical experimental choices, from vehicle selection to study endpoint analysis, ensuring a scientifically sound and ethically responsible approach to preclinical evaluation.

Part 1: Foundational Strategy and Pre-Dosing Considerations

A successful in vivo study begins long before the first dose is administered. This initial phase requires meticulous planning around ethical guidelines, compound characteristics, and the biological system being investigated.

The Ethical Framework: Adherence to the 3Rs

All animal research is governed by the foundational principles of the 3Rs: Replacement, Reduction, and Refinement.[5][6][7] This framework is not merely a guideline but an ethical and regulatory imperative enforced by bodies like the FDA and EMA and overseen by an Institutional Animal Care and Use Committee (IACUC).[8][9][10]

  • Replacement: Utilizing non-animal methods (e.g., in vitro assays, computational modeling) whenever possible to achieve the scientific objective.

  • Reduction: Employing the minimum number of animals necessary to obtain statistically significant and scientifically valid results.[5]

  • Refinement: Optimizing all procedures to minimize animal pain, suffering, and distress, while enhancing their welfare.[5][6]

All protocols described herein presuppose full approval from a local IACUC or equivalent ethics committee.

Compound Characterization and Formulation: The Key to Accurate Dosing

The physicochemical properties of a piperidine derivative dictate its formulation strategy. Understanding parameters like pKa, lipophilicity (LogP/LogD), and aqueous solubility is critical for ensuring the compound can be delivered to the animal in a stable, homogenous, and bioavailable form.[2][11]

Vehicle Selection: The choice of delivery vehicle is one of the most critical variables in an in vivo study, particularly for the many piperidine compounds that exhibit poor water solubility.[12][13] An inappropriate vehicle can lead to inaccurate dosing, poor bioavailability, or confounding toxicity.[14]

Vehicle/ComponentTypeTypical ConcentrationAdvantagesCausality & Considerations
Saline (0.9% NaCl) AqueousN/AIsotonic, low toxicity, simple.Only suitable for highly water-soluble compounds. The charged state of the piperidine nitrogen at physiological pH must be considered.
Carboxymethylcellulose (CMC) Suspending Agent0.5 - 2%Forms a uniform suspension for insoluble compounds, generally well-tolerated.[12]Does not solubilize the compound. Particle size and homogeneity are critical for consistent dosing. May affect absorption rate.
Tween 80 Surfactant/Solubilizer1 - 5%Increases solubility and aids in forming stable emulsions or suspensions.[12]Can cause hypersensitivity reactions in some animals and may influence drug distribution and metabolism by altering membrane permeability.
PEG 400 Co-solvent10 - 40%Good solubilizing capacity for a range of compounds.Can cause toxicity (e.g., renal toxicity) at higher concentrations and volumes. Its viscosity can make handling difficult.[14]
DMSO Co-solvent< 10%Excellent solubilizing power for highly lipophilic compounds.[15]Can be toxic, causing local irritation and hemolysis, especially with IV administration. It can also influence the activity of the test compound.[14][15]
Corn Oil Lipid-basedN/ASuitable for highly lipophilic, water-insoluble compounds for oral or subcutaneous routes.Can influence the rate and extent of absorption (food effect) and may have its own biological effects.[12]
Protocol 1: Preparation of a Standard Oral Suspension

This protocol describes the formulation of a poorly soluble piperidine-based compound in an aqueous vehicle using carboxymethylcellulose (CMC) as a suspending agent.

Objective: To prepare a homogenous and dose-accurate suspension for oral gavage.

Materials:

  • Test piperidine compound (micronized powder preferred)

  • Sodium Carboxymethylcellulose (low viscosity)

  • Sterile water for injection

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and volumetric flasks

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring vigorously. Continue stirring until the CMC is fully hydrated and the solution is clear and viscous.

  • Compound Weighing: Accurately weigh the required amount of the piperidine compound based on the desired final concentration and total volume needed for the study.

  • Trituration: Place the weighed compound into a mortar. Add a small volume (approx. 1-2 mL) of the 0.5% CMC vehicle. Triturate with the pestle to create a smooth, uniform paste. This step is critical to break down any aggregates and ensure the particles are well-wetted.

  • Suspension Formation: Gradually add the remaining CMC vehicle to the mortar in small portions while continuously stirring and mixing.

  • Homogenization: Transfer the mixture to a beaker or flask with a magnetic stir bar. Place on a stir plate and stir continuously for at least 30-60 minutes before dosing.

  • Pre-Dose Confirmation: Before administration, ensure the suspension is homogenous. If settling occurs, it must be re-suspended thoroughly immediately before drawing each dose.

Self-Validation: The formulation should be uniform and stable for the duration of the dosing period.[16] A simple visual check for rapid precipitation can be informative. For longer studies, analytical validation of concentration and homogeneity is recommended.

Animal Model and Route of Administration

Animal Model Selection: The choice of animal species (most commonly mice or rats for initial studies) should be scientifically justified.[17] Key considerations include the relevance of the biological target, the similarity of metabolic pathways to humans, and practical aspects like size and handling.[16][17] All animals must be acclimatized to the facility and housing conditions for at least one week prior to experimentation to minimize stress-related variables.[16][18]

Route of Administration (ROA): The intended clinical route for the drug often guides the preclinical choice. However, different routes may be used to answer specific questions about bioavailability and metabolism.

RouteAbbreviationOnset of ActionBioavailabilityCommon Use CaseRationale & Considerations
Oral Gavage p.o.SlowerVariableEfficacy studies, mimicking human oral drugs.Subject to first-pass metabolism in the gut wall and liver. Formulation is critical for absorption.
Intraperitoneal i.p.RapidHigh, but <100%Efficacy and PK screening.Bypasses the GI tract and first-pass metabolism, but absorption can still be variable. Risk of injection into organs.
Intravenous i.v.Immediate100% (by definition)Definitive PK studies (clearance, volume of distribution).Requires a highly soluble, non-irritating formulation. Used to establish a baseline for absolute bioavailability.

Part 2: Core In Vivo Study Protocols

This section details the essential experimental workflows for evaluating a novel piperidine-based compound in vivo.

In_Vivo_Study_Workflow cluster_preclinical Phase 1: Dose Finding & Safety cluster_pk Phase 2: Pharmacokinetics (PK) cluster_pd Phase 3: Efficacy (Pharmacodynamics) MTD Maximum Tolerated Dose (MTD) Study (Single Ascending Dose) Obs Clinical Observation (Toxicity Signs) MTD->Obs Monitor PK_Study Single-Dose PK Study (e.g., 2 mg/kg i.v., 10 mg/kg p.o.) MTD->PK_Study Inform Dose Selection Sampling Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24h) PK_Study->Sampling Analysis LC-MS/MS Bioanalysis (Plasma Concentration vs. Time) Sampling->Analysis Params Calculate PK Parameters (AUC, Cmax, T1/2, F%) Analysis->Params Efficacy Dose-Response Efficacy Study (Disease Model) Params->Efficacy Inform Dose & Schedule Dosing Administer Vehicle, Compound (e.g., 1, 3, 10 mg/kg p.o.) Efficacy->Dosing Endpoint Measure Biological Endpoint (e.g., Behavior, Biomarker) Dosing->Endpoint Result Determine ED50/ Therapeutic Window Endpoint->Result GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release GAT1 GABA Transporter (GAT1) GABA_A GABA-A Receptor (Cl- Channel) Hyperpolarization Hyperpolarization (Inhibitory Effect) GABA_A->Hyperpolarization Cl- Influx GABA_B GABA-B Receptor (GPCR) Piperidine Piperidine Analog (Test Compound) Piperidine->GAT1 Inhibits (Increases Synaptic GABA) Piperidine->GABA_A Directly Activates (Agonist) GABA->GAT1 Reuptake GABA->GABA_A Binds GABA->GABA_B Binds

Sources

High-throughput screening assays for 3-(Methoxymethyl)-3-methylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Strategies for 3-(Methoxymethyl)-3-methylpiperidine Scaffolds

Abstract

The 3-(Methoxymethyl)-3-methylpiperidine scaffold represents a privileged structural motif in modern drug discovery, offering defined three-dimensional vectors that allow molecules to escape "flatland" (saturation of


 character). This motif is increasingly utilized in Fragment-Based Drug Discovery (FBDD) and high-throughput screening (HTS) campaigns targeting kinases (e.g., JAK family), GPCRs, and metabolic enzymes (e.g., 11

-HSD1). This guide provides a comprehensive workflow for screening libraries containing this scaffold, addressing specific physicochemical challenges such as basicity-induced phospholipidosis and solubility. It details two validated protocols: a biochemical TR-FRET kinase assay and a cell-based FLIPR calcium flux assay.

Introduction: The Scaffold Advantage

3-(Methoxymethyl)-3-methylpiperidine (CAS: 1638763-71-1 and analogs) distinguishes itself from simple piperidines by the presence of a quaternary carbon at the C3 position.

  • Conformational Restriction: The gem-disubstitution locks the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Stability: Substitution at the C3 position blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), potentially improving the pharmacokinetic profile of hits.

  • Vector Exploration: The methoxymethyl group acts as a hydrogen bond acceptor vector, capable of probing solvent-exposed regions or specific pockets (e.g., the ribose pocket in kinases).

Application Focus: This guide assumes the screening of a focused library (2,000–10,000 compounds) derived from this core against a Tyrosine Kinase target (e.g., JAK2) and a G-Protein Coupled Receptor (GPCR).

Library Preparation & QC

Critical Step: Piperidine derivatives are secondary or tertiary amines and are generally basic (


 ~9–10).
  • Solubilization: Dissolve compounds to 10 mM in 100% DMSO.

    • Expert Insight: Avoid acidic buffers in the initial dilution step. Piperidines can form salts that may precipitate in high-concentration DMSO stocks if traces of strong acid are present.

  • Storage: Store in Matrix tubes at -20°C under low humidity (<10%).

  • Acoustic Dispensing: This scaffold is compatible with acoustic liquid handlers (e.g., Labcyte Echo). Ensure source plates are centrifuged (1000 x g, 1 min) to remove bubbles which cause "survey failures."

Protocol A: TR-FRET Kinase Assay (Biochemical)

Target: Janus Kinase 2 (JAK2) – Tyrosine Kinase Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Rationale: TR-FRET is ratiometric, making it resistant to compound fluorescence interference—a common issue with complex synthetic libraries.

Reagents
  • Enzyme: Recombinant human JAK2 (catalytic domain).

  • Substrate: Biotin-labeled peptide (e.g., Biotin-EQEDEPEGDYFEWLE).

  • ATP: Ultra-pure (use at

    
     apparent, typically 10 
    
    
    
    M).
  • Detection: Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
    
Step-by-Step Workflow
  • Compound Transfer: Dispense 10 nL of library compounds (in DMSO) into a 384-well low-volume white plate (Greiner or Corning). Include High Control (DMSO only) and Low Control (Staurosporine, 1

    
    M).
    
  • Enzyme Addition: Add 5

    
    L of JAK2 enzyme (0.5 nM final) in Assay Buffer. Incubate for 10 min at RT to allow compound-enzyme binding.
    
  • Reaction Initiation: Add 5

    
    L of Substrate/ATP mix (200 nM peptide / 10 
    
    
    
    M ATP final).
  • Incubation: Seal plate and incubate for 60 min at RT (kinase reaction).

  • Detection: Add 10

    
    L of Detection Mix (Eu-Ab and SA-XL665 in EDTA-containing buffer). The EDTA stops the kinase reaction by chelating 
    
    
    
    .
  • Read: Incubate 60 min. Read on a PHERAstar or EnVision reader (Ex: 337 nm; Em: 620 nm & 665 nm).

Data Calculation

Calculate the HTRF Ratio:


[1]

Protocol B: Cell-Based FLIPR Calcium Assay

Target:


-coupled GPCR (e.g., Muscarinic M1)
Method:  Calcium Flux using FLIPR (Fluorometric Imaging Plate Reader)
Rationale:  Confirms the compound can penetrate the cell membrane and engage the target in a physiological context.
Step-by-Step Workflow
  • Cell Plating: Seed CHO-K1 cells stably expressing the target GPCR into 384-well black/clear-bottom poly-D-lysine coated plates (10,000 cells/well). Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Remove media. Add 20

    
    L of Calcium-4 dye (Molecular Devices) dissolved in HBSS/HEPES buffer + 2.5 mM Probenecid (to inhibit anion transport). Incubate 45 min at 37°C.
    
  • Compound Addition: Place the cell plate in the FLIPR Tetra. The instrument adds 10

    
    L of 3-(Methoxymethyl)-3-methylpiperidine derivatives (3x concentration).
    
  • Measurement: Monitor fluorescence (Ex 470-495 nm, Em 515-575 nm) for 180 seconds.

  • Agonist Challenge (Optional): For antagonist mode, add reference agonist (

    
    ) after compound incubation and measure signal suppression.
    

Data Analysis & Validation (QC)

Assay Robustness (Z-Prime)

For every plate, calculate the Z' factor to ensure statistical separation. A value


 is mandatory for HTS acceptance.[2]


  • 
    : Standard deviation of positive/negative controls.[2]
    
  • 
    : Mean of positive/negative controls.
    
Triage Strategy: The "Sticky" Piperidine Problem

Piperidine derivatives can be lipophilic bases. They may act as "cationic amphiphilic drugs" (CADs), causing phospholipidosis or non-specific aggregation.

  • Counter Screen: Run a "detergent sensitivity" test. If a hit loses potency in the presence of 0.01% Triton X-100, it is likely an aggregator (false positive).

  • Frequent Hitter Check: Cross-reference hits against public databases (e.g., PubChem) to identify PAINS (Pan-Assay Interference Compounds).

Visualizations

Figure 1: HTS Triage Workflow

Caption: Logical flow for screening 3-(Methoxymethyl)-3-methylpiperidine derivatives, prioritizing the elimination of false positives (aggregators/PAINS) before orthogonal validation.

HTS_Workflow Library 3-(Methoxymethyl)-3- methylpiperidine Library Primary Primary Screen (TR-FRET / 10 uM) Library->Primary Triage Hit Selection (>50% Inhibition) Primary->Triage Counter Counter Screen (Detergent Sensitivity) Triage->Counter Remove Inactive Counter->Triage Fail (Aggregator) DoseResponse Dose Response (IC50 Determination) Counter->DoseResponse Pass (Non-Aggregator) Orthogonal Orthogonal Assay (FLIPR / Biophysical) DoseResponse->Orthogonal Potent (<1 uM) Lead Validated Hit (Lead Series) Orthogonal->Lead Confirmed Mechanism

Figure 2: TR-FRET Mechanism for Kinase Assay

Caption: Schematic of the TR-FRET reaction. Energy transfer occurs only when the phosphorylated substrate brings the Donor (Eu) and Acceptor (XL665) into proximity.

TRFRET_Mechanism Donor Eu-Antibody (Donor 620nm) Substrate Phospho-Peptide (Biotinylated) Donor->Substrate Binds pTyr Acceptor Streptavidin-XL665 (Acceptor 665nm) Donor->Acceptor Energy Transfer (Excitation) Substrate->Acceptor Binds Biotin FRET FRET Signal (665nm Emission) Acceptor->FRET Emission

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (TR-FRET) Non-specific binding of AbIncrease Brij-35 to 0.05% or add BSA (0.1%).
Low Z' (< 0.5) Pipetting error / DriftCheck acoustic dispenser calibration; use "interleaved" plate layout.
"Survey Failure" (Echo) Precipitate in source plateCentrifuge source plate; check DMSO hydration (limit water uptake).
Bell-shaped IC50 Compound insolubilityThe scaffold is lipophilic; ensure max DMSO < 1% in final assay.

References

  • Assay Guidance Manual. NCBI Bookshelf.[3] "HTS Assay Validation." [Link]

  • Sino Biological. "SwiftFluo® TR-FRET Kinase Assay Kits." [Link]

  • PubChem. "(R)-3-Methoxy-3-methylpiperidine Compound Summary."[4] [Link]

  • BellBrook Labs. "From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening."[2] [Link]

Sources

Advanced Analytical Techniques for the Chiral Separation of 3-(Methoxymethyl)-3-methylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 3-(Methoxymethyl)-3-methylpiperidine is a highly valuable chiral building block in modern drug discovery. Substituted piperidines, particularly those with quaternary stereocenters at the 3-position, are critical pharmacophores in the development of


-adrenoceptor antagonists, which are actively investigated for the treatment of central nervous system (CNS) disorders and sleep-related breathing disorders such as obstructive sleep apnea[1][2].

However, the enantiomeric separation of this molecule presents a dual analytical challenge:

  • High Basicity: As a secondary amine, it interacts strongly with residual silanols on silica-based chromatographic columns, leading to severe peak tailing and poor resolution.

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard Ultraviolet (UV) detection ineffective at typical analytical wavelengths (>220 nm).
    

This application note provides deeply technical, self-validating protocols for the chiral separation of 3-(Methoxymethyl)-3-methylpiperidine, detailing the causality behind stationary phase selection, mobile phase additives, and detection modalities.

Methodological Design & Causality: The "Why" Behind the Science

Stationary Phase Selection: Immobilized Polysaccharides

For the separation of rigid, sterically hindered piperidines, polysaccharide-based chiral stationary phases (CSPs) are the industry standard. We specifically mandate the use of immobilized CSPs (e.g., Chiralpak IA, IB, IC). Unlike traditional coated phases, immobilized polymers are completely solvent-stable, allowing the use of extended-range solvents like dichloromethane (DCM) or methyl tert-butyl ether (MtBE)[3]. The unique structure of Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) often provides complementary and superior selectivity for 3-substituted piperidines due to the specific steric environment of its chiral grooves[3].

Overcoming Peak Tailing: The Role of Mobile Phase Additives

Basic amines protonate in standard mobile phases, leading to non-specific, high-energy ionic interactions with acidic residual silanols on the silica support. To achieve baseline resolution (


), mobile phase modifiers are strictly required:
  • Basic Additives (e.g., Diethylamine - DEA): Act by competitively binding to the residual silanols, shielding the analyte from non-specific interactions.

  • Acidic Additives (e.g., Ethanesulfonic Acid - ESA): Exhibit a dramatic and beneficial effect on basic amines. ESA forms a neutral ion-pair salt with the protonated piperidine in the mobile phase. This localized decrease in pH not only suppresses silanol ionization but actively increases the stereoselective binding affinity between the analyte and the CSP[4][5].

Detection Strategies: Direct vs. Indirect

Because 3-(Methoxymethyl)-3-methylpiperidine lacks a UV chromophore, analysts must choose between:

  • Direct Detection: Utilizing Supercritical Fluid Chromatography coupled with Mass Spectrometry (SFC-MS) or Charged Aerosol Detection (HPLC-CAD). This is the preferred route for high-throughput environments.

  • Indirect Detection (Derivatization): Reacting the secondary amine with reagents like Benzoyl Chloride or 4-fluoro-7-nitrobenzofurazan (NBD-F). This not only introduces a strong UV/Fluorescence chromophore but also adds

    
     interaction capabilities, which often significantly enhances chiral recognition on phenylcarbamate CSPs[6].
    

Mandatory Visualizations

Workflow for Chiral Method Development

Workflow Start Target Analyte: 3-(Methoxymethyl)-3-methylpiperidine Eval Physicochemical Profiling Basic Amine | No UV Chromophore Start->Eval Path1 Direct Analysis Workflow (SFC-MS / HPLC-CAD) Eval->Path1 Volatile Buffers Path2 Derivatization Workflow (Pre-column Benzoylation) Eval->Path2 UV/FL Required Screen Immobilized CSP Screening (Chiralpak IA, IB, IC) Path1->Screen Path2->Screen Additives Mobile Phase Optimization Add 0.1% DEA or 0.5% ESA Screen->Additives Val System Suitability & Validation Rs > 1.5, Tf < 1.2 Additives->Val

Caption: Strategic workflow for chiral method development of non-chromophoric basic amines.

Mechanism of Additive Interaction

Mechanism Analyte Protonated Piperidine (Analyte) CSP Polysaccharide CSP (Chiral Selector) Analyte->CSP Stereoselective H-Bonding / Steric Fit Silanol Residual Silanols (Silica Support) Analyte->Silanol Non-specific Ionic Interaction (Causes Peak Tailing) Additive Acidic Additive (e.g., ESA/MSA) Additive->Analyte Forms Neutral Ion-Pair (Enhances CSP Binding) Additive->Silanol Localized pH Drop (Suppresses Ionization)

Caption: Mechanism of acidic additives in suppressing silanol interactions and enhancing chiral recognition.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as closed-loop, self-validating systems. The inclusion of strict System Suitability Testing (SST) ensures that the mechanisms of chiral recognition and peak shape control are actively functioning before any sample data is accepted.

Protocol A: Direct Analysis via SFC-MS

Supercritical Fluid Chromatography (SFC) is highly effective for basic amines due to the high diffusivity and low viscosity of supercritical


, combined with the ability to easily integrate volatile MS-compatible additives.

Step 1: Mobile Phase & Column Preparation

  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

  • Co-solvent Preparation: Prepare a solution of Methanol containing 20 mM Ammonium Formate and 0.1% (v/v) Diethylamine (DEA). Causality: Ammonium formate provides the necessary ionic strength for MS ionization, while DEA acts as the silanol blocker[3].

  • Equilibration: Pump

    
    /Co-solvent (80:20) at 3.0 mL/min, maintaining a backpressure of 120 bar and a column temperature of 35°C.
    

Step 2: MS Source Optimization (ESI+)

  • Set the Electrospray Ionization (ESI) source to positive mode.

  • Monitor the

    
     ion at m/z 158.15.
    
  • Optimize capillary voltage (typically 3.0 kV) and desolvation temperature (400°C) to ensure complete vaporization of the SFC effluent.

Step 3: Self-Validating Injection Sequence (SST) Execute the following sequence to validate the system:

  • Blank (Methanol): Verify baseline stability and absence of carryover.

  • Racemic Standard (100 µg/mL, 3 injections):

    • Validation Criteria: Resolution (

      
      ) between Enantiomer 1 and 2 must be 
      
      
      
      . Tailing factor (
      
      
      ) for both peaks must be
      
      
      . Retention time RSD must be
      
      
      .
  • Unknown Sample: Inject only if SST criteria are met.

  • Bracketing Standard: Re-inject the racemate every 10 samples to prove continuous system integrity.

Protocol B: Indirect Analysis via Pre-Column Derivatization (HPLC-UV)

If MS or CAD is unavailable, derivatization is mandatory. Benzoylation converts the secondary amine into an amide, eliminating its basicity (solving the tailing issue) and introducing a strong UV chromophore.

Step 1: Derivatization Reaction

  • Dissolve 2 mg of 3-(Methoxymethyl)-3-methylpiperidine in 1.0 mL of anhydrous Dichloromethane (DCM).

  • Add 10 µL of Triethylamine (TEA) as an acid scavenger.

  • Add 5 µL of Benzoyl Chloride. Vortex immediately.

  • Incubate at room temperature for 30 minutes.

  • Quench the reaction with 500 µL of saturated aqueous

    
    . Extract the organic layer, evaporate under 
    
    
    
    , and reconstitute in 1.0 mL of Mobile Phase.

Step 2: HPLC-UV Method Execution

  • Column: Chiralpak IA (250 mm × 4.6 mm, 5 µm). Causality: The immobilized IA phase allows for normal-phase solvents that maximize the newly introduced

    
     interactions[3][6].
    
  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). No basic additives are required since the basic amine has been neutralized via amide formation.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm.

  • Validation: Follow the same Blank

    
     Racemate 
    
    
    
    Sample SST sequence as Protocol A.

Quantitative Data Summaries

Table 1: Comparative CSP Screening Matrix (Expected Outcomes based on Literature)

CSP TypeChiral SelectorAdditive RequirementDetection CompatibilitySelectivity (

)
Resolution (

)
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)0.1% DEA or 0.5% ESASFC-MS / CAD1.85> 2.5
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)None (Post-Derivatization)HPLC-UV (254 nm)1.60> 2.0
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)0.1% DEASFC-MS / CAD1.20< 1.5 (Partial)

Table 2: System Suitability & Validation Thresholds

ParameterAcceptance CriterionCausality / Rationale
Resolution (

)

Ensures baseline separation for accurate enantiomeric excess (ee%) quantitation.
Tailing Factor (

)

Validates that the additive (ESA/DEA) is successfully masking residual silanols.
Retention Time RSD

Confirms mobile phase stability and consistent ion-pairing equilibrium in the column.
Signal-to-Noise (S/N)

(LOQ)
Ensures the MS or UV detection is sufficiently sensitive for trace enantiomer detection.

References

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: PubMed (nih.gov) URL:[4]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF Source: ResearchGate URL:[5]

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC Source: PharmTech URL:[3]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL:[6]

  • WO 2023/131640 A1 (alpha2-Adrenoceptor subtype C antagonists for the treatment of sleep apnea) Source: Googleapis.com URL:[1]

  • US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous system diseases Source: Google Patents URL:[2]

Sources

Application Note: 3-(Methoxymethyl)-3-methylpiperidine as a Strategic Building Block in the Synthesis of α2C-Adrenoceptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The development of highly selective neuroactive agents relies heavily on structurally rigid, functionalized heterocycles. 3-(Methoxymethyl)-3-methylpiperidine (typically utilized as its hydrochloride salt) has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)azacycles . These derivatives act as potent, selective antagonists of the α2C-adrenoceptor, a G-protein coupled receptor implicated in central and peripheral nervous system disorders. Recent patent literature highlights the use of these α2C antagonists in promoting hypoglossal motoneuron excitability, offering a novel pharmacological intervention for sleep-related breathing disorders such as obstructive sleep apnea (OSA) .

Physicochemical Profiling

Understanding the physicochemical properties of the building block is essential for optimizing reaction conditions and predicting the pharmacokinetic profile of the final drug candidate.

PropertySpecification / Value
Chemical Name 3-(Methoxymethyl)-3-methylpiperidine hydrochloride
CAS Registry Number 955027-76-6
Molecular Formula C8H17NO · HCl
Molecular Weight 179.69 g/mol
Appearance White to off-white solid powder
Solubility Soluble in Methanol, DMSO, and Water; Insoluble in non-polar organics
Storage Conditions Desiccated at room temperature; hygroscopic nature requires inert handling
Mechanistic Rationale in Drug Design

The selection of 3-(methoxymethyl)-3-methylpiperidine over a simple, unsubstituted piperidine ring is driven by precise structure-activity relationship (SAR) requirements :

  • Conformational Restriction: The gem-disubstitution at the C3 position introduces significant steric bulk. This restricts the conformational flexibility of the piperidine ring, locking it into a bioactive chair conformation that perfectly aligns with the α2C binding pocket.

  • Hydrogen Bond Acceptor: The methoxymethyl (-CH2OCH3) moiety acts as a critical hydrogen bond acceptor. Mechanistic modeling suggests this oxygen atom interacts with key serine/threonine residues in the transmembrane domains of the α2C-adrenoceptor, conferring high selectivity over the closely related α2A and α2B subtypes.

  • Lipophilicity Tuning: The addition of the methyl group offsets the polarity of the ether oxygen, optimizing the overall lipophilicity (LogP) of the resulting pharmacophore to ensure adequate blood-brain barrier (BBB) penetration.

Synthetic Workflows & Protocols

SynthWorkflow A 3-(Methoxymethyl)- 3-methylpiperidine C Imine Intermediate A->C Condensation (DIPEA, DCE) B 2,3-Dihydrobenzo[1,4]dioxin- 2-carboxaldehyde B->C D Target α2C Antagonist (Azacycle Derivative) C->D Reductive Amination (NaBH(OAc)3)

Caption: Synthetic workflow for α2C antagonist generation via reductive amination.

Protocol: Reductive Amination for α2C Antagonist Synthesis

This protocol details the N-alkylation of 3-(methoxymethyl)-3-methylpiperidine via reductive amination to yield a target 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)azacycle.

Reagents & Materials:

  • 3-(Methoxymethyl)-3-methylpiperidine HCl (1.0 eq)

  • 2,3-Dihydrobenzo[1,4]dioxin-2-carboxaldehyde (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Methodology & Causality:

  • Free-Basing the Amine: Suspend 3-(methoxymethyl)-3-methylpiperidine HCl (1.0 eq) in anhydrous DCE (0.2 M). Add DIPEA (1.5 eq) dropwise at room temperature. Stir for 15 minutes.

    • Causality: The building block is supplied as an HCl salt to prevent oxidative degradation and improve shelf-life. DIPEA is a non-nucleophilic base that neutralizes the salt, liberating the secondary amine for nucleophilic attack without participating in side reactions.

  • Imine Condensation: Add 2,3-dihydrobenzo[1,4]dioxin-2-carboxaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature for 2 hours under an inert nitrogen atmosphere.

    • Causality: DCE is selected as the solvent because it is non-coordinating and supports the solubility of both the polar amine and the lipophilic aldehyde. The 2-hour window allows for complete condensation to the imine intermediate.

    • Self-Validation Check: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed only when the aldehyde peak is consumed and the imine mass [M+H]+ is dominant.

  • Reductive Amination: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)3 (1.5 eq) in three portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: NaBH(OAc)3 is a mild reducing agent. Unlike NaBH4, it is sterically hindered and electron-deficient, preventing the premature reduction of the unreacted aldehyde to an alcohol. Portion-wise addition controls the mild exotherm.

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (equal volume to DCE). Separate the organic layer, extract the aqueous layer twice with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: NaHCO3 neutralizes residual acetic acid (generated from the reducing agent) and ensures the final product remains in its free-base, lipophilic form for efficient extraction into the organic phase.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: DCM/MeOH 95:5) to obtain the purified target compound.

Biological Pathway Context

Once synthesized, the resulting azacycle derivative functions as a targeted neuro-modulator. The diagram below illustrates the downstream physiological effects of α2C-adrenoceptor antagonism, specifically in the context of treating obstructive sleep apnea (OSA).

Pathway A Target Compound (α2C Antagonist) B α2C-Adrenoceptor (Presynaptic Auto-receptor) A->B Binds & Blocks C Inhibition of Gi/o Protein Coupling B->C Prevents Activation D Increased cAMP & Ca2+ Influx C->D E Enhanced Norepinephrine Release D->E Vesicle Exocytosis F Hypoglossal Motoneuron Excitability E->F Synaptic Transmission G Airway Patency (Sleep Apnea Relief) F->G Muscle Contraction

Caption: Mechanism of action for α2C antagonists in treating sleep-related breathing disorders.

By blocking the presynaptic α2C auto-receptors, the synthesized compound prevents the negative feedback loop mediated by Gi/o proteins. This disinhibition leads to a surge in synaptic norepinephrine, which subsequently stimulates hypoglossal motoneurons, maintaining the tone of upper airway dilator muscles during sleep .

Conclusion

The strategic incorporation of 3-(methoxymethyl)-3-methylpiperidine into drug scaffolds provides a masterclass in rational drug design. By leveraging its unique steric and electronic properties, synthetic chemists can reliably generate highly selective α2C-adrenoceptor antagonists. Adhering to the self-validating reductive amination protocol outlined above ensures high-yield, reproducible access to these critical therapeutic agents.

References
  • Title: WO 2023/131640 A1 - α2-Adrenoceptor subtype C antagonists for the treatment of sleep apnea[1] Source: World Intellectual Property Organization (WIPO) / Google Patents URL:

  • Title: US8492549B2 - 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous system diseases[2] Source: United States Patent and Trademark Office (USPTO) / Google Patents URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(Methoxymethyl)-3-methylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 3MM-PIP-OPT-001 Subject: Improving Yield and Purity Profiles for CAS 955027-76-6 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-(Methoxymethyl)-3-methylpiperidine presents a classic "neopentyl challenge." The steric bulk of the quaternary carbon at the C3 position significantly retards nucleophilic substitution on the adjacent hydroxymethyl group. Low yields are typically caused by incomplete


-methylation or competing side reactions during the deprotection phase.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this 3,3-disubstituted scaffold.

Part 1: The "Golden Route" Workflow

To maximize yield, we recommend avoiding direct cyclization of methoxy-precursors. Instead, utilize a Late-Stage Functionalization strategy starting from the commercially available 3-hydroxymethyl-3-methylpiperidine.

Visualizing the Critical Path

The following diagram outlines the optimized workflow, highlighting the critical control points (CCPs) where yield is most often lost.

SynthesisWorkflow Start Start: 3-Hydroxymethyl-3- methylpiperidine Step1 Step 1: N-Protection (Boc or Cbz) Start->Step1 Boc2O / TEA Avoids N-methylation Step2 Step 2: O-Methylation (The Bottleneck) Step1->Step2 NaH / MeI / DMF CCP: Moisture Control Step3 Step 3: Deprotection (Acid or H2/Pd) Step2->Step3 TFA or HCl/Dioxane Final Final Product: HCl Salt Formation Step3->Final Et2O / HCl(g) Crystallization

Caption: Optimized 3-step synthesis focusing on N-protection to prevent side reactions and salt formation for purification.

Part 2: Troubleshooting & Optimization (FAQ)

Module A: The -Methylation Bottleneck

User Issue: "I am using NaH and MeI, but the reaction stalls at 50% conversion. Adding more reagent just creates impurities."

Technical Diagnosis: The target alcohol is neopentyl (a primary carbon attached to a quaternary carbon). This creates significant steric hindrance. Standard Williamson ether conditions (


) are often insufficient to overcome the activation energy barrier, yet excessive heat decomposes the reagent.

Optimization Protocol:

  • Solvent Switch: Replace THF with DMF (N,N-Dimethylformamide) or NMP . The higher dielectric constant dissociates the alkoxide ion pair, making the oxygen more nucleophilic.

  • Temperature Ramp:

    • Deprotonation:

      
       for 30 mins (Essential to control 
      
      
      
      evolution).
    • Alkylation: Add MeI at

      
      , then warm to 
      
      
      
      . The steric bulk requires thermal energy that simple primary alcohols do not.
  • Catalysis: Add 5-10 mol% TBAI (Tetrabutylammonium iodide) . This facilitates the Finkelstein reaction in situ, converting MeI to the more reactive MeI/ammonium complex, improving kinetics in the sterically crowded environment.

Module B: Purity and Impurity Profiling

User Issue: "My final product has a persistent impurity (approx. 5-10%) that co-elutes on LCMS."

Technical Diagnosis: If you skipped N-protection or the protecting group was labile, you likely have


-dimethylated byproduct  or 

-methyl-3-hydroxymethyl
species.

The Fix (Purification Strategy): The free base of 3-(methoxymethyl)-3-methylpiperidine is an oil and difficult to crystallize.

  • Do not column the free base. Amine tailing will mask impurities.

  • Salt Formation: Dissolve the crude oil in dry Diethyl Ether or MTBE. Add

    
     equivalents of 
    
    
    
    in Dioxane dropwise.
  • Trituration: The HCl salt will precipitate. If it oils out, triturate with hot acetonitrile. The

    
    -methylated impurities typically remain in the mother liquor, dramatically upgrading purity (
    
    
    
    ).
Module C: Stereochemistry

User Issue: "I need the (R)-enantiomer, but the starting material is racemic."

Technical Diagnosis: Chemical resolution of the final ether is inefficient. Resolution must occur at the alcohol stage .

Protocol: Use Candida antarctica Lipase B (CAL-B) for kinetic resolution.[1]

  • Reaction: Racemic alcohol + Vinyl Acetate

    
     (R)-Acetate + (S)-Alcohol.
    
  • The enzyme preferentially acetylates one enantiomer (typically the

    
    -form in 3,3-disubstituted piperidines, though screening is required), allowing separation by silica chromatography before the methylation step.
    

Part 3: Data Presentation & Specifications

Physical Properties & Handling
ParameterValue / ConditionNotes
CAS 955027-76-6
Mol.[2] Weight 143.23 (Free Base) / 179.69 (HCl Salt)
Appearance Colorless Oil (Base) / White Solid (Salt)Hygroscopic as salt.
pKa (Calc) ~10.5Strong base; store under Argon.
Solubility Water, Methanol, DMSOPoor solubility in Hexanes (Salt).
Troubleshooting Logic Tree

Use this decision matrix to diagnose experimental failures quickly.

Troubleshooting Problem Identify Issue LowYield Low Yield (<40%) Problem->LowYield LowPurity Low Purity / Oils Problem->LowPurity CheckSM Is SM remaining? LowYield->CheckSM CheckImpurity Identify Impurity Type LowPurity->CheckImpurity IncreaseTemp Action: Increase Temp to 50°C Switch to DMF CheckSM->IncreaseTemp Yes CheckBase Action: Check NaH Quality (Grey = Good, White = Dead) CheckSM->CheckBase No (Decomposition) NMethyl N-Methylated Species CheckImpurity->NMethyl Elimination Alkene (Elimination) CheckImpurity->Elimination BetterPG Action: Use Boc/Cbz Ensure anhydrous conditions NMethyl->BetterPG LowerTemp Action: Lower Temp Avoid strong heating during workup Elimination->LowerTemp

Caption: Diagnostic logic tree for isolating yield vs. purity issues in piperidine ether synthesis.

References

  • BenchChem. (2025).[3][4][5][6] Ensuring Reproducibility of Experimental Results for 3,3-Dialkylpiperidines: A Comparative Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96559184, (R)-3-Methoxy-3-methylpiperidine. Retrieved from

  • Gator, J. et al. (2015). Williamson ether synthesis trouble, 2.0. Reddit Chemistry Community Discussion on Neopentyl Alcohol Alkylation. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Troubleshooting. Retrieved from

  • Siegrist, J. et al. (2015).[7] Regiocomplementary O-Methylation of Catechols by Using Three-Enzyme Cascades. ChemBioChem, 16(18). (Cited for enzymatic resolution concepts). Retrieved from

Sources

Overcoming solubility issues of 3-(Methoxymethyl)-3-methylpiperidine in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 3-(Methoxymethyl)-3-methylpiperidine

Executive Technical Summary

The Molecule: 3-(Methoxymethyl)-3-methylpiperidine[1][2]

  • CAS (HCl Salt): 955027-76-6[1]

  • CAS (Free Base): 2382067-42-5 (Generic/Isomer specific)[1]

  • Core Challenge: This compound is a 3,3-disubstituted piperidine .[3][4] While the piperidine ring is inherently basic (pKa ~9.8–10.5), the geminal disubstitution at the C3 position introduces steric bulk and lipophilicity (via the methoxymethyl ether).[5][3]

  • The Solubility Mechanism: In aqueous media, solubility is almost entirely driven by the ionization of the secondary amine.[5][3] At physiological pH (7.4), the compound exists in equilibrium between its soluble cationic form (protonated) and its poorly soluble neutral form (free base).[5]

The "Hidden" Issue: Users often encounter "oiling out" or precipitation not because the molecule is inherently insoluble, but because the pH of the bulk solution exceeds the solubility product (Ksp) of the free base , particularly in high-concentration stock preparations or buffered media.[5][3]

Troubleshooting Guide (FAQ)

Q1: I dissolved the solid in PBS (pH 7.4), but it formed a cloudy suspension or oil droplets. Why?

Diagnosis: You are likely working with the Free Base form of the compound, or your concentration is too high for the buffering capacity of the PBS.[5][3] The Science: The free base of 3-(Methoxymethyl)-3-methylpiperidine is an oil or low-melting solid with low aqueous solubility.[3][1] To dissolve it, you must protonate the nitrogen.[5][3][6]

  • The Fix: Do not add the free base directly to neutral buffer.

    • Dissolve the compound in a minimal volume of DMSO or Ethanol first.[3]

    • Alternatively, convert it to a salt in situ by adding 1.05 equivalents of 1N HCl or acetic acid before adding the buffer.[5][3]

    • Note: If using the HCl salt, ensure your buffer is strong enough to maintain pH < 8.[5][3] If the pH drifts above 9, the free base will precipitate.[5][3]

Q2: Can I make a 100 mM stock solution in water?

Diagnosis: Only if you use the HCl Salt . The Science: The Hydrochloride (HCl) salt is highly polar and utilizes the lattice energy of the ionic bond to dissolve.[5][3] The Free Base will not reach 100 mM in pure water without pH adjustment.[3]

  • The Fix:

    • If using HCl Salt: Yes, water is suitable.[5][3]

    • If using Free Base: No. Use 100% DMSO for the stock solution.[3] DMSO stocks can be stored at -20°C and diluted into aqueous media (keeping final DMSO < 1% to avoid cytotoxicity).[3]

Q3: My compound precipitates when I dilute my DMSO stock into cell culture media. How do I prevent this?

Diagnosis: This is "Solvent Shock" combined with a pH shift.[3] The Science: When a DMSO stock (neutral species) hits the aqueous media (pH 7.4), the solubility drops exponentially.[5][3] If the local concentration at the injection site exceeds the solubility limit before mixing occurs, micro-precipitates form.[5][3]

  • The Fix:

    • Vortex immediately upon addition.

    • Warm the media to 37°C before addition.

    • Intermediate Dilution: Dilute the DMSO stock 1:10 into a slightly acidic buffer (e.g., Acetate buffer pH 5) before adding to the final media. This ensures the amine is protonated (soluble) before it faces the neutral pH of the culture media.[5][3]

Experimental Protocols

Protocol A: In-Situ Salt Formation (For Free Base Users)

Use this when you have the free base oil/solid and need an aqueous stock.[1]

Materials:

  • Compound (Free Base)[5]

  • 0.1 M HCl (Standardized)[5]

  • Milli-Q Water[1]

  • pH Meter[1]

Workflow:

  • Weighing: Weigh 10 mg of 3-(Methoxymethyl)-3-methylpiperidine (MW ~143.2 g/mol ) into a glass vial.

  • Stoichiometry: Calculate the moles:

    
    .
    
  • Acidification: Add 1.0 equivalents of 0.1 M HCl (

    
    ).
    
    • Why? This converts the lipophilic amine (

      
      ) into the hydrophilic ammonium salt (
      
      
      
      ).[3]
  • Dissolution: Vortex for 30 seconds. The solution should become clear.

  • Back-Titration (Optional): If the pH is too low (< 3) for your assay, carefully add 0.1 M NaOH dropwise to reach pH 6.0–7.[3]0. Stop immediately if cloudiness appears.

Protocol B: Co-Solvent Screening for High-Concentration Assays

Use this if the HCl salt is not available or if high concentrations (>10 mM) are required at neutral pH.[1]

Matrix Setup:

Solvent SystemComposition (v/v)Recommended For
System A 5% DMSO / 95% WaterGeneral Cell Culture (Low toxicity)
System B 10% PEG-400 / 90% PBSIn Vivo Formulation (IP/IV)
System C 20% Cyclodextrin (HP-

-CD)
High Dose Solubility Enhancement

Step-by-Step (System C - Cyclodextrin):

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water.[3][1]
    
  • Add the compound (Free Base or Salt) to this vehicle.[3]

  • Sonicate at 40°C for 20 minutes.

    • Mechanism:[1] The hydrophobic piperidine ring encapsulates within the cyclodextrin torus, shielding it from the aqueous environment while the hydroxyl groups of the CD maintain water solubility.[5][3]

Technical Visualization

Figure 1: Solubility Decision Logic

This flowchart guides the user to the correct solvent system based on their starting material and application.[3]

SolubilityDecision Start Start: Identify Solid Form CheckForm Is it Free Base or Salt? Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Salt HCl / Tartrate Salt CheckForm->Salt AppType Application Type? FreeBase->AppType CheckpH Check Buffer pH Salt->CheckpH StockSol Stock Solution (DMSO) AppType->StockSol Storage DirectAq Direct Aqueous Use AppType->DirectAq Immediate Use Soluble SOLUBLE (Proceed to Assay) StockSol->Soluble Acidify Protocol A: Add 1 eq. HCl DirectAq->Acidify Acidify->Soluble LowpH pH < 8.0 CheckpH->LowpH Acidic/Neutral HighpH pH > 8.0 CheckpH->HighpH Basic LowpH->Soluble Precip RISK OF PRECIPITATION (Use Co-solvent / Lower pH) HighpH->Precip

Caption: Decision tree for selecting the optimal solubilization strategy based on the chemical form (Salt vs. Free Base) and the intended environmental pH.

Physicochemical Data Reference

PropertyValue (Estimated)Impact on Solubility
pKa (Piperidine N) 9.8 – 10.5Critical. At pH < 8, species is >99% ionized (soluble).[1] At pH > 10, species is neutral (insoluble).[5][3]
LogP (Octanol/Water) ~1.2 – 1.8Moderate lipophilicity.[3] The methoxymethyl group increases water solubility compared to a propyl group but decreases it compared to a hydroxyl group.[3]
Molecular Weight 143.23 (Base) / 179.69 (HCl)Small molecule; diffusion is rapid.
H-Bond Donors 1 (Amine NH)Facilitates solvation in water when protonated.[3]

References

  • Sigma-Aldrich. 3-(Methoxymethyl)-3-methylpiperidine hydrochloride Product Specification. Link[5]

  • PubChem. Compound Summary for CID 96559184: (R)-3-Methoxy-3-methylpiperidine.[3][1][2] National Library of Medicine (US).[3] Link[5]

  • BenchChem. Addressing poor solubility of piperidine derivatives in reactions. (General guidance on piperidine solubility mechanics). Link

  • ChemicalBook. Properties of 3,3-disubstituted piperidines. Link

Sources

Purification of 3-(Methoxymethyl)-3-methylpiperidine from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Methoxymethyl)-3-methylpiperidine Purification

Status: Online Ticket Volume: High Current Focus: Post-Reaction Workup & Isolation Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Purification Support Hub

You have reached the specialized support queue for 3-(Methoxymethyl)-3-methylpiperidine (CAS: Free Base ~2382067-42-5 / HCl Salt ~955027-76-6).[1] This intermediate is a critical pharmacophore in JAK inhibitor synthesis and other kinase-targeted small molecules.[1] Its sterically hindered quaternary center at C3 and the basic secondary amine create a unique set of purification challenges.

Below are the Troubleshooting Guides and FAQs derived from our most frequent user tickets.

Ticket #001: "My crude reaction mixture is a sticky, gray emulsion."

Context: Users typically encounter this after reducing a glutarimide or lactam precursor using Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃).

Diagnosis: The "gray mess" is a stable complex of aluminum salts coordinated to your amine and the methoxy oxygen. Standard aqueous washes will fail to break this emulsion, trapping your product in the solid precipitate.

The Solution: The Rochelle’s Salt Protocol Do not use a standard acid/base workup immediately. You must chelate the aluminum first.

Protocol:

  • Dilution: Dilute the reaction mixture with Diethyl Ether (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or MTBE (Methyl tert-butyl ether).[1] Avoid DCM at this stage; it forms tighter emulsions.
    
  • The Quench: Cool to 0°C. Add saturated aqueous Sodium Potassium Tartrate (Rochelle’s Salt) .

    • Ratio: Use ~10 mL of saturated solution per gram of LiAlH₄ used.

  • The Stir: This is the critical step. Vigorously stir the biphasic mixture at room temperature for 2–4 hours .

    • Visual Cue: The gray emulsion will separate into two clean layers: a clear organic layer and a viscous aqueous layer containing the chelated aluminum.

  • Separation: Decant or separate the organic layer.

  • Drying: Dry over

    
     (Sodium Sulfate) and concentrate.
    

Why this works: Tartrate is a bidentate ligand that binds Aluminum (


) more strongly than your piperidine amine, effectively displacing your product into the organic phase [1].

Ticket #002: "My product streaks/tails on silica gel columns."

Context: You are trying to purify the free base by flash chromatography, but the spot smears from


 0.5 down to the baseline.

Diagnosis: The secondary amine in the piperidine ring is interacting with the acidic silanol (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) groups on the silica surface.[1] This non-specific binding causes peak broadening and yield loss.

The Solution: Mobile Phase Modification You must neutralize the silica surface or compete for the binding sites.[1][2]

Recommended Mobile Phases:

MethodSolvent SystemAdditiveBest For
Standard DCM : MeOH1% Triethylamine (TEA)General purification
High Polarity DCM : MeOH1% Ammonium Hydroxide (

)
Removing polar impurities
Alternative EtOAc : Hexane2-5% TEALipophilic impurities

Pro-Tip: Pre-wash your silica column with the mobile phase containing the additive before loading your sample. This "deactivates" the silica sites in advance [2].

Ticket #003: "I need >99% purity, but distillation isn't enough."

Context: Vacuum distillation yields a clear oil (bp ~65-75°C at 1 mmHg), but HPLC shows 97% purity. The remaining 3% is often a structural isomer or a des-methyl impurity.[1]

Diagnosis: Liquids are notoriously difficult to purify to >99% without high-plate-count fractionation.[1] Crystallization is required for pharmaceutical-grade purity (GMP).[1]

The Solution: Hydrochloride Salt Formation Converting the liquid free base into a crystalline solid allows for the rejection of similar impurities within the mother liquor.[1]

Protocol:

  • Dissolution: Dissolve the distilled free base (oil) in 5 volumes of anhydrous Diethyl Ether or Ethanol.

  • Acidification: Cool to 0°C. Add 2M HCl in Diethyl Ether (or 1.25M HCl in MeOH) dropwise.

    • Target pH: 2–3 (Check with wet pH paper).

  • Precipitation: A white solid should form immediately. If it oils out, add a seed crystal or scratch the glass.

  • Recrystallization:

    • Solvent: Hot Isopropanol (IPA) or Ethanol/Ether mix.

    • Process: Dissolve at reflux, cool slowly to RT, then to 4°C.

  • Isolation: Filter the white crystals. Wash with cold ether.

Key Advantage: The quaternary center at C3 makes the lattice energy specific. Impurities lacking this bulk (e.g., des-methyl byproducts) will likely stay in solution [3].[1]

Visual Workflow: Decision Matrix

The following diagram illustrates the logical flow for purifying this specific piperidine derivative based on the impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (LiAlH4 Reduction) Quench Rochelle's Salt Workup (Remove Al salts) Start->Quench 1. Quench Check Purity Check (TLC/NMR) Quench->Check 2. Isolate Oil Distill Vacuum Distillation (bp ~70°C @ 1mmHg) Check->Distill Major impurities are volatile Column Flash Chromatography (DCM/MeOH + 1% NH4OH) Check->Column Major impurities are polar/tar Salt Salt Formation (HCl in Et2O) Distill->Salt 3. Convert to Solid Column->Salt 3. Convert to Solid Recryst Recrystallization (IPA/EtOH) Salt->Recryst 4. Polish Final Pure crystalline solid (>99% Purity) Recryst->Final

Figure 1: Purification logic flow for 3-(Methoxymethyl)-3-methylpiperidine, moving from crude reduction mixture to pharmaceutical-grade salt.

Frequently Asked Questions (FAQs)

Q: Can I use water/extraction instead of chromatography? A: Yes, but with caution. The methoxymethyl group increases water solubility compared to a simple alkyl piperidine.

  • Risk:[3][4] If you extract at pH < 10, you will lose significant product to the aqueous phase.

  • Fix: Ensure the aqueous phase is pH > 12 (using NaOH) before extracting with DCM or Ether. Salt the aqueous phase with NaCl to rely on the "salting-out" effect [4].[1]

Q: The product smells like ammonia even after the column. A: This is residual modifier (TEA or


).[1]
  • Fix: Dissolve the oil in DCM and wash twice with saturated Sodium Bicarbonate (

    
    ), then dry and evaporate. If preparing the HCl salt, this step is unnecessary as the volatile amine will be removed or converted during salt formation.
    

Q: Why is the boiling point not consistent in literature? A: 3,3-disubstituted piperidines are often reported as "oils" without precise boiling points in patent literature.[1]

  • Estimation: Based on 3-methylpiperidine (126°C) [5], the methoxy group adds polarity and mass.[1] Expect the atmospheric boiling point to be 155–165°C . Always distill under high vacuum to avoid thermal decomposition (oxidation of the ether).

References

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard protocol for Aluminum emulsion breaking).
  • Biotage. (2023).[5] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General techniques for water-soluble amines).

  • Cheméo. (n.d.). 3-Methylpiperidine Chemical Properties. Retrieved from [Link][1]

Sources

Stability of 3-(Methoxymethyl)-3-methylpiperidine under different storage conditions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 3-(Methoxymethyl)-3-methylpiperidine . This compound—a sterically hindered, substituted cyclic secondary amine featuring a primary ether linkage—is a highly valuable building block in medicinal chemistry and drug development.

Because it contains both a reactive secondary amine and an ether moiety, its stability is highly dependent on its chemical state (free base vs. hydrochloride salt) and storage conditions. This guide provides field-proven insights, causal troubleshooting, and validated protocols to ensure the integrity of your compound.

Part 1: Troubleshooting Guide & FAQs

Q1: My free base 3-(Methoxymethyl)-3-methylpiperidine turned yellow and shows increased mass (+16 Da and +44 Da) on LC-MS. What caused this?

Root Cause: You are observing autoxidation and carbamate formation . As a cyclic secondary amine, the free base of piperidine is highly nucleophilic. When exposed to atmospheric oxygen, the nitrogen lone pair is susceptible to oxidation, forming N-oxides (+16 Da)[1]. Furthermore, secondary amines rapidly capture atmospheric carbon dioxide (


) to form stable carbamate salts (+44 Da)[2]. Concurrently, the methoxymethyl ether group can undergo radical-initiated autoxidation to form hydroperoxides when exposed to light and air[3].
Solution:  Always store the free base under an inert atmosphere (Argon or Nitrogen) at -20°C. If degradation has occurred, repurify the compound via flash chromatography (using a basic eluent system like DCM/MeOH/NH₄OH) immediately before use.
Q2: I am using the Hydrochloride (HCl) salt form for an amide coupling reaction (using HATU/DIPEA), but my yields are inconsistent and often below 20%. Why?

Root Cause: Hygroscopicity-induced reagent quenching . While converting the amine to an HCl salt protects the nitrogen from oxidation and


 capture, it renders the compound highly hygroscopic[4]. If the HCl salt absorbs atmospheric moisture during storage or weighing, the introduced water will outcompete your amine. Water rapidly hydrolyzes the activated O-acylisourea intermediate formed by coupling reagents (like EDC or HATU), converting your starting carboxylic acid back to its inactive form and killing the reaction yield.
Solution:  Dry the HCl salt under high vacuum in the presence of phosphorus pentoxide (

) for 12 hours prior to the reaction. Alternatively, perform a rigorous free-basing protocol (see Section 3) to isolate the anhydrous free base immediately before adding it to the coupling mixture.
Q3: Can I store the free base in the refrigerator (2–8°C) for long-term use?

Root Cause: No, refrigeration without atmospheric control is insufficient and potentially dangerous. While lower temperatures slow down thermal degradation, standard refrigerators are highly humid and do not prevent oxygen exposure. More importantly, ethers stored in the presence of oxygen accumulate explosive peroxides over time[3]. Refrigeration does not inhibit peroxide formation; in fact, concentrating cold, peroxidized ethers can lead to severe safety hazards[5]. Solution: For long-term storage (>1 month), the compound must be stored as the HCl salt . If you must store the free base, it must be in a tightly sealed, amber glass vial, backfilled with Argon, and kept at -20°C[6].

Part 2: Quantitative Data Presentation

To maximize the shelf-life of 3-(Methoxymethyl)-3-methylpiperidine, storage conditions must be tailored to its chemical form. The table below summarizes the stability profiles based on empirical chemical principles for piperidine derivatives and ethers[4][6].

Chemical FormStorage TemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Free Base (Liquid/Oil) Benchtop (20–25°C)AirAmbient Light< 48 Hours

capture (carbamates), N-oxidation, Peroxide formation.
Free Base (Liquid/Oil) Refrigerator (2–8°C)AirDark1–2 WeeksMoisture absorption, slow autoxidation.
Free Base (Liquid/Oil) Freezer (-20°C)Argon /

Dark3–6 MonthsTrace peroxide accumulation over extended periods.
HCl Salt (Solid) Benchtop (20–25°C)AirAmbient Light1–3 MonthsSevere hygroscopicity (water weight gain).
HCl Salt (Solid) Refrigerator (2–8°C)DesiccatorDark> 2 Years Highly stable; minimal degradation if kept strictly dry.

Part 3: Experimental Protocols

Protocol: Preparation of Anhydrous Free Base from HCl Salt

This self-validating protocol ensures the removal of water and complete neutralization of the salt, providing pure, reactive amine for moisture-sensitive downstream applications.

Materials Needed:

  • 3-(Methoxymethyl)-3-methylpiperidine HCl salt

  • Dichloromethane (DCM) - Anhydrous

  • 1M Sodium Hydroxide (NaOH) aqueous solution (chilled)

  • Anhydrous Sodium Sulfate (

    
    )
    
  • Argon gas line

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of the HCl salt in 15 mL of anhydrous DCM in a separatory funnel.

  • Basification: Slowly add 15 mL of chilled 1M NaOH. Causality: The strong base deprotonates the piperidinium ion (

    
     ~10-11), driving the neutral free base into the organic DCM layer.
    
  • Extraction: Stopper and invert the funnel gently, venting frequently to release pressure. Allow the layers to separate completely.

  • Collection: Drain the lower organic (DCM) layer into an Erlenmeyer flask. Extract the remaining aqueous layer with an additional 10 mL of DCM and combine the organic layers.

  • Drying: Add 2-3 grams of anhydrous

    
     to the combined DCM extracts. Swirl for 5 minutes until the drying agent flows freely (indicating all water has been absorbed).
    
  • Filtration & Concentration: Filter the solution through a fritted funnel to remove the

    
    . Concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 25°C  to prevent thermal degradation or volatilization of the amine.
    
  • Validation & Storage: Flush the receiving flask with Argon immediately. Validate purity via

    
    -NMR (
    
    
    
    ). Use immediately for coupling reactions or store at -20°C under Argon.

Part 4: Mandatory Visualization

The following diagnostic workflow illustrates the logical relationship between the compound's physical form, its inherent degradation risks, and the required corrective actions.

G Start Analyze 3-(Methoxymethyl)- 3-methylpiperidine Form Determine Chemical Form Start->Form FreeBase Free Base Form (Liquid/Oil) Form->FreeBase If unprotonated HClSalt HCl Salt Form (Solid Powder) Form->HClSalt If protonated DegradationFB Primary Risks: 1. CO2 Capture (Carbamates) 2. N-Oxidation 3. Ether Autoxidation (Peroxides) FreeBase->DegradationFB Exposure to Air/Light DegradationHCl Primary Risks: 1. High Hygroscopicity 2. Reagent Quenching via H2O HClSalt->DegradationHCl Exposure to Humidity ActionFB Action: Purify via Basic Alumina Store at -20°C under Argon DegradationFB->ActionFB ActionHCl Action: Dry over P2O5 under Vacuum Store at 2-8°C in Desiccator DegradationHCl->ActionHCl

Caption: Diagnostic workflow for identifying degradation pathways and storage solutions for piperidine derivatives.

Part 5: References

  • The University of Edinburgh. Ethers - storage and the detection and removal of peroxides. Available at:[Link]

  • Biosynce. What is the stability of piperidine? (August 2025). Available at:[Link]

  • MDPI. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. (December 2024). Available at:[Link]

  • BTC Pharmtech. What are the storage stability of Piperidine Series compounds over time? (June 2025). Available at:[Link]

  • Ataman Kimya. PIPERIDINE. Available at:[Link]

  • UNC Environment, Health and Safety. Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (September 2025). Available at:[Link]

Sources

Optimizing reaction conditions for the N-alkylation of piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Alkylation of Piperidines

Status: Operational Ticket Focus: Optimization of Reaction Conditions (


 vs. Reductive Amination)
Assigned Specialist:  Senior Application Scientist

Module 1: Method Selection (Triage)

Before optimizing conditions, you must confirm you are using the correct synthetic pathway. The choice between Direct Alkylation and Reductive Amination is the single biggest determinant of yield and purity.

Visual Workflow: Pathway Decision Tree

MethodSelection Start Start: Define Electrophile Q1 Is the electrophile an Alkyl Halide / Sulfonate? Start->Q1 Q2 Is the electrophile an Aldehyde or Ketone? Q1->Q2 No Direct Method A: Direct Alkylation (Nucleophilic Substitution) Q1->Direct Yes Reductive Method B: Reductive Amination (Condensation + Reduction) Q2->Reductive Yes Warning Risk: Over-alkylation (Quaternization) Direct->Warning Safe Benefit: High Selectivity (Mono-alkylation) Reductive->Safe

Caption: Decision matrix for selecting the optimal synthetic route based on electrophile availability and selectivity requirements.

Module 2: Direct Alkylation ( ) Support

Context: This method is standard for alkyl halides (


) but is prone to "runaway" reactions where the product (tertiary amine) is more nucleophilic than the starting material (secondary amine), leading to quaternary ammonium salts.[1]
Q: My reaction stalls at ~50% conversion. Adding more heat just creates impurities. What is happening?

A: You are likely facing the "Salt Effect" or poor leaving group kinetics.

  • The Cause: As the reaction proceeds, the hydrohalic acid (HX) generated protonates the unreacted piperidine, rendering it non-nucleophilic.

  • The Fix:

    • Base Switch: Ensure you are using at least 2.0–3.0 equivalents of base. Switch from

      
       to Cesium Carbonate (
      
      
      
      )
      . The large cesium cation (
      
      
      ) improves solubility in organic solvents (the "Cesium Effect") and forms a "naked," highly reactive carbonate anion [1].
    • Finkelstein Catalyst: If using alkyl chlorides or bromides, add 10–20 mol% Potassium Iodide (KI) or Sodium Iodide (NaI). This generates the more reactive alkyl iodide in situ.

    • Solvent: Switch to DMF or NMP if using Acetonitrile (MeCN). While MeCN is easier to remove, DMF better solubilizes inorganic bases, driving the reaction to completion [2].

Q: I am detecting significant quaternary ammonium salt (over-alkylation). How do I stop at the tertiary amine?

A: This is a kinetic control issue.

  • The Cause: The product (N-alkyl piperidine) is often more nucleophilic than the starting piperidine due to the inductive effect of the alkyl group.

  • The Fix:

    • Stoichiometry: Use a slight excess of the piperidine (1.2–1.5 equiv) relative to the alkyl halide, not the other way around.

    • Addition Rate: Add the alkyl halide dropwise to the piperidine solution. This keeps the concentration of the electrophile low relative to the nucleophile.

    • Base Selection: Use a heterogeneous inorganic base (

      
       or 
      
      
      
      ) rather than a soluble organic base (like TEA or DIPEA). Surface area limitations can sometimes slow the kinetics enough to improve selectivity [3].

Module 3: Reductive Amination Support

Context: This is the preferred method for synthesizing N-alkyl piperidines when the corresponding aldehyde or ketone is available. It avoids quaternary salt formation.[2]

Q: My aldehyde is consumed, but I mostly see alcohol byproducts, not the amine.

A: You are reducing the carbonyl before the imine forms.

  • The Cause: Using Sodium Borohydride (

    
    )  is the error. It is too strong and reduces aldehydes/ketones faster than it reduces imines at neutral pH.
    
  • The Fix: Switch to Sodium Triacetoxyborohydride (

    
     / STAB) .
    
    • Mechanism:[3][4] STAB is sterically crowded and electron-deficient (due to acetoxy groups), making it less reactive toward carbonyls but highly reactive toward the protonated iminium ion formed in situ [4].

    • Protocol Adjustment: If you must use

      
      , use a stepwise  protocol: stir amine + aldehyde in MeOH for 2 hours (to form imine), then add 
      
      
      
      .
Q: The reaction is sluggish with a ketone substrate.

A: Ketones are sterically hindered and form imines slower than aldehydes.

  • The Fix:

    • Acid Catalyst: Add 1–2 equivalents of Acetic Acid (AcOH) . This protonates the carbonyl oxygen, making it more electrophilic, and subsequently protonates the imine to form the reactive iminium species.

    • Drying Agents: Add activated 4Å Molecular Sieves or anhydrous

      
       to the reaction mixture. Imine formation is a reversible condensation; removing water drives the equilibrium forward (
      
      
      
      ).

Module 4: Optimized Experimental Protocols

Protocol A: Direct Alkylation (The "Cesium" Method)

Best for: Primary alkyl halides, avoiding over-alkylation.

StepActionCritical Parameter
1 Dissolve Piperidine (1.0 mmol, 1.0 equiv) in anhydrous DMF (3.0 mL).Concentration ~0.3M.
2 Add

(1.5–2.0 equiv).
Ensure base is finely powdered.
3 Add TBAI (tetrabutylammonium iodide) or KI (0.1 equiv) if using alkyl chlorides.Catalyst for halogen exchange.[5]
4 Add Alkyl Halide (0.95–1.0 equiv) dropwise over 10 minutes.Limiting the electrophile prevents quaternization.
5 Stir at 25°C for 4–12 hours. Monitor by LCMS.[1][6]Heat to 60°C only if conversion <10% after 2h.
6 Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

.
DMF removal is critical for clean NMR.
Protocol B: Reductive Amination (The "STAB" Method)

Best for: Aldehydes/Ketones, high chemoselectivity.

StepActionCritical Parameter
1 Dissolve Piperidine (1.2 equiv) and Carbonyl (1.0 equiv) in DCE (1,2-Dichloroethane) or THF .DCE is superior for STAB solubility.
2 Add Acetic Acid (1.0–2.0 equiv).Maintain pH ~4–5.
3 Stir for 30 mins at Room Temp.Allows imine/iminium equilibrium.[7]
4 Add

(1.5 equiv) in one portion.
Do not dissolve STAB in solvent beforehand; add as solid.
5 Stir at RT for 2–16 hours.Monitor disappearance of carbonyl.
6 Quench: Add saturated aqueous

. Stir 15 mins.
Neutralizes acid and boron complexes.

Module 5: Mechanistic Visualization

Visual Workflow: Reductive Amination Pathway

ReductiveAmination Aldehyde Aldehyde/Ketone (R-C=O) Imine Hemiaminal / Imine (Equilibrium) Aldehyde->Imine - H2O Amine Piperidine (Sec-Amine) Amine->Imine - H2O Iminium Iminium Ion (C=N+) Imine->Iminium + H+ (Acid) Product N-Alkyl Piperidine Iminium->Product Reduction (STAB) Acid Acetic Acid (Catalyst) Acid->Imine Promotes STAB NaBH(OAc)3 (Hydride Source) STAB->Iminium Selectively Reduces

Caption: The critical role of acid catalysis and selective hydride reduction in preventing side reactions.

References

  • Organic Chemistry Portal. "Efficient Cesium Carbonate Promoted N-Alkylations." Synthesis, 2011.[8]

  • BenchChem Technical Support. "Solvent Effects on N-Alkylation of Amines: Acetonitrile vs DMF." BenchChem Knowledge Base, 2025.

  • National Institutes of Health (NIH). "Cesium effect: high chemoselectivity in direct N-alkylation of amines." J. Org. Chem., 2002.[9]

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[9][10] Chem., 1996.[10]

Sources

Identifying and characterizing impurities in 3-(Methoxymethyl)-3-methylpiperidine samples.

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Troubleshooting Impurity Profiling & Analytical Method Development

Introduction

Welcome to the technical support hub for 3-(Methoxymethyl)-3-methylpiperidine (CAS: 2382067-42-5 / 2322932-57-8). This secondary amine is a critical chiral building block, often utilized in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other piperidine-based therapeutics.

Because this molecule possesses a secondary amine , a chiral center at C3 , and an ether linkage , it presents a unique triad of analytical challenges:

  • Peak Tailing: Strong interaction with residual silanols on HPLC columns.

  • Stereochemistry: Difficulty separating enantiomers without specific polysaccharide-based selectors.[1]

  • Isobaric Interferences: Differentiating N-oxides from hydroxylated impurities in LC-MS.

This guide addresses these specific pain points using field-proven protocols.

Part 1: Chromatographic Separation (HPLC/UHPLC)
Q: My main peak exhibits severe tailing (Asymmetry > 1.5). How do I fix this?

A: Peak tailing in 3-(Methoxymethyl)-3-methylpiperidine is almost exclusively caused by the interaction of the protonated secondary amine (


) with acidic silanol groups on the silica support.

The Fix: You must suppress this ionization or block the silanols.

  • Option A (High pH - Recommended): Use a hybrid-silica column (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX) that can withstand pH 10.

    • Mobile Phase: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

      
      ). At this pH, the amine is deprotonated (neutral), reducing silanol interaction and sharpening the peak.
      
  • Option B (Low pH + Ion Pairing): If you are restricted to standard silica columns.

    • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, masking the positive charge of the amine. Note: TFA suppresses MS signal; use Formic Acid for LC-MS, though peak shape may suffer slightly.

Q: I see a "ghost peak" eluting after my main peak in gradient runs. What is it?

A: This is often a Carryover issue, common with sticky secondary amines.

  • Diagnosis: Run a blank injection immediately after your sample. If the peak appears, it is carryover.

  • Protocol: Change your needle wash solvent. A standard MeOH:Water wash is insufficient. Use Acetonitrile:Water:Formic Acid (50:50:0.5) or even Isopropanol:0.1% Formic Acid to fully solubilize the amine from the injector needle.

Troubleshooting Logic Tree

HPLC_Troubleshooting Start Start: Poor Peak Shape CheckpH Check Mobile Phase pH Start->CheckpH IsAcidic Is pH Acidic (< 3)? CheckpH->IsAcidic AcidicPath Use TFA (0.05-0.1%) Masks Silanols IsAcidic->AcidicPath Yes BasicPath Switch to High pH (pH 9.5-10) Requires Hybrid Column IsAcidic->BasicPath No (Neutral/Basic) CheckCol Check Column Type AcidicPath->CheckCol Hybrid Use Hybrid Silica (e.g., BEH, Gemini) BasicPath->Hybrid Endcap Use End-capped Column (e.g., C18-MS) CheckCol->Endcap

Figure 1: Decision matrix for optimizing peak shape of secondary amines.

Part 2: Impurity Identification (LC-MS & Synthesis)
Q: I detect an impurity with M+16 mass (+16 Da). Is it the N-oxide or a Hydroxyl derivative?

A: This is a classic dilemma. Both oxidation of the amine (N-oxide) and hydroxylation of a C-H bond (e.g., demethylation of the methoxy group followed by oxidation, or direct hydroxylation) result in +16 Da.

Differentiation Protocol:

  • Chemical Reduction Test (The "TiCl3 Test"):

    • Add dilute Titanium(III) Chloride (

      
      ) to your sample.
      
    • Result: If the +16 peak disappears (reverting to the parent mass), it is the N-Oxide . N-oxides are easily reduced; hydroxylated carbons are not.

  • Fragment Ion Analysis (MS/MS):

    • N-Oxide: Often shows a characteristic loss of 16 Da (oxygen) or 17 Da (OH radical) in the fragmentation spectrum.

    • Hydroxyl: Will typically show water loss (-18 Da) or retain the oxygen in the ring fragments.

Q: What are the expected process-related impurities?

A: Based on the standard synthesis of 3,3-disubstituted piperidines (typically via reduction of glutarimides or cyano-esters), you should monitor the following:

Impurity NameStructure DescriptionOriginMass Shift (vs Parent)
Des-methyl Impurity 3-(Hydroxymethyl)-3-methylpiperidineEther cleavage (Demethylation)-14 Da
N-Benzyl Impurity 1-Benzyl-3-(methoxymethyl)-3-methylpiperidineIntermediate (Incomplete Hydrogenolysis)+90 Da
Pyridine Analog 3-(Methoxymethyl)-3-methylpyridineAromatization (Oxidation)-6 Da (approx)
Dimer Linked piperidine ringsCoupling during reduction~2x Mass
Part 3: Stereochemical Analysis (Chiral Purity)
Q: I cannot separate the (R) and (S) enantiomers on my C18 column.

A: Enantiomers have identical physical properties in an achiral environment. You generally cannot separate them on C18. You need a Chiral Stationary Phase (CSP) .[1][2]

Recommended Method (Normal Phase):

  • Column: Chiralpak IA or AD-H (Amylose-based).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Why DEA? The diethylamine (0.1%) is critical to sharpen the basic amine peaks on the chiral column.

  • Detection: UV at 210-220 nm (low wavelength required as the molecule lacks strong chromophores).

Recommended Method (Reversed Phase - LC-MS Compatible):

  • Column: Chiralpak IG-3.

  • Mobile Phase: 10 mM Ammonium Bicarbonate : Acetonitrile (Gradient).

  • Benefit: Allows for MS detection, which is superior for this low-UV molecule.

Workflow: Unknown Impurity Characterization

Impurity_ID Sample Impurity > 0.10% (ICH Threshold) LCMS High-Res LC-MS (Q-TOF/Orbitrap) Sample->LCMS MassMatch Matches Known Impurity? LCMS->MassMatch Confirm Confirm with Ref Standard MassMatch->Confirm Yes Isolate Isolation via Prep-HPLC MassMatch->Isolate No NMR 1H / 13C / 2D NMR (COSY, HSQC) Isolate->NMR Structure Elucidated Structure NMR->Structure

Figure 2: Workflow for identifying unknown impurities exceeding ICH Q3A thresholds.

References
  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.[3][4][5] Link

  • Dong, M. W.Modern HPLC for Practicing Scientists. Wiley-Interscience, 2006. (Standard reference for amine tailing mechanisms).
  • Subramanian, G.Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 2007. (Source for polysaccharide column selection).
  • Center for Drug Evaluation and Research (CDER). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA, 2015. Link

  • PubChem. Compound Summary: (R)-3-Methoxy-3-methylpiperidine.[6] National Library of Medicine. Link

Sources

Technical Support Center: 3-(Methoxymethyl)-3-methylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and troubleshooting of 3-(Methoxymethyl)-3-methylpiperidine . This 3,3-disubstituted piperidine scaffold is a critical intermediate in medicinal chemistry, particularly for JAK inhibitors and other kinase-targeting small molecules.[1][2][3]

Construction of the quaternary carbon at the C3 position presents significant steric and electronic challenges.[2][4] This guide focuses on the most robust industrial route: The Glutarimide Reduction Pathway , while addressing alternative approaches where relevant.

Topic: Troubleshooting & Optimization Guide Code: TS-PIP-33-GM Applicable For: Scale-up chemists, Medicinal chemists Version: 2.1 (Current)[1][2][3]

Synthetic Pathway & Logic

Before troubleshooting, verify your route against the standard validated pathway.[2][4] The primary failure mode for this molecule is the inefficient formation of the quaternary center or incomplete reduction of the sterically hindered lactam/imide.[2][4]

Validated Workflow (Glutarimide Route)
  • Quaternary Assembly: Double alkylation of an active methylene (e.g., ethyl cyanoacetate) to form the 3,3-disubstituted carbon skeleton.[2][3][4]

  • Cyclization: Formation of 3-methyl-3-(hydroxymethyl)glutarimide (or similar dione).[1][2][3]

  • Global Reduction: Strong reduction (LAH) to the amino-alcohol.[2][3]

  • Chemoselective Functionalization: N-protection followed by O-methylation.[1][2][3]

Interactive Workflow Diagram

SynthesisPath Start Precursor (Cyanoacetate/Malonate) Step1 1. Alkylation (Create Quaternary C3) Start->Step1 MeI, Base Step2 2. Cyclization (Glutarimide Formation) Step1->Step2 Acid/Heat Step3 3. Global Reduction (LAH / Borane) Step2->Step3 Critical Step: Steric Hindrance Step4 4. N-Protection (Boc/Cbz) Step3->Step4 Selectivity Control Step5 5. O-Methylation (Williamson Ether) Step4->Step5 NaH, MeI Final Target: 3-(Methoxymethyl)-3-methylpiperidine Step5->Final Deprotection

Figure 1: Validated synthetic workflow for 3,3-disubstituted piperidines. The red node highlights the most common failure point (Reduction).[4]

Troubleshooting Guide (Q&A Format)

Phase 1: The Quaternary Center (Alkylation)

Q: My alkylation yield is stalling at 50-60%. I cannot get the second group installed on the carbon.

  • Diagnosis: This is the "Gem-Dimethyl Effect" in reverse.[1][2][3] Steric hindrance at the quaternary carbon prevents the second alkyl halide from attacking the enolate.[2][4]

  • Solution:

    • Order of Addition: Always install the larger group first if possible.[2][3][4] However, for methyl/methoxymethyl, the difference is minimal.[2]

    • Base Switch: If using NaOEt/EtOH, switch to NaH/THF or LDA/THF at -78°C. Thermodynamic control is required.[1][2][3]

    • Leaving Group: If using alkyl chlorides, switch to alkyl iodides (MeI) or triflates to increase electrophilicity.

    • Catalysis: Add 18-crown-6 (if using K2CO3) or DMPU to break up ion pairs and increase enolate reactivity.[1][2][3]

Phase 2: Ring Closure & Reduction (The Bottleneck)

Q: After LAH reduction, NMR shows a mixture of the product and partially reduced lactams.[4] Re-treating with LAH doesn't help.

  • Diagnosis: 3,3-disubstituted glutarimides are notoriously difficult to reduce because the gem-disubstitution blocks the hydride attack trajectory on the carbonyls.[1][2][3]

  • Protocol Adjustment:

    • Solvent: Switch from THF (reflux 66°C) to Dioxane (reflux 101°C) or Diglyme .[3][4] Higher temperature is often necessary to overcome the activation energy barrier caused by sterics.[2][3]

    • Reagent: Use Borane-DMS (BH3[1][2][3]·SMe2) instead of LAH. Borane is an electrophilic reducing agent and often performs better on sterically hindered amides than nucleophilic hydrides like LAH.[2][3]

    • Stoichiometry: Increase LAH to 6-8 equivalents. The coordination of aluminum salts to the amine product can stall the reaction; excess reagent drives it to completion.[2][4]

Q: The workup of the reduction resulted in a gelatinous emulsion that trapped my product.

  • Diagnosis: Improper quenching of Aluminum salts.[2][3][4]

  • Corrective Action (Fieser Workup): For every

    
     grams of LAH used:
    
    • Add

      
       mL water (slowly).
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
    • Result: This precipitates granular aluminum salts that can be filtered, leaving a clean organic filtrate.[2][4] Do not use acid workup, as the amine product is water-soluble at low pH.[1][2][3]

Phase 3: O-Methylation (Selectivity)

Q: I am seeing significant N-methylation alongside O-methylation. [1][2][3]

  • Diagnosis: The secondary amine (piperidine NH) is more nucleophilic than the primary alcohol (-CH2OH).[3][4] In a basic Williamson ether synthesis, the amine will react first.[2][4]

  • Mandatory Protocol: You must N-protect the piperidine before O-methylation.[1][2][3]

    • Step A: Protect NH with Boc-anhydride (

      
      , 
      
      
      
      , DCM).[2][3][4]
    • Step B: O-Methylate (NaH, MeI, THF).[2][3][4]

    • Step C: Deprotect (TFA/DCM or HCl/Dioxane).[3][4]

    • Note: Using Benzyl (Bn) protection is risky if you plan to deprotect via hydrogenation, as the catalyst might be poisoned by trace amines or the reduction might be sluggish due to sterics.[4] Boc is superior here.

Data & Specifications

Solubility & Handling Matrix
ParameterSpecificationNotes
Appearance Colorless to pale yellow oilOxidizes to yellow/brown upon air exposure.[1][2][3]
Storage 2-8°C, under ArgonHygroscopic. Store as HCl salt for stability.
pKa (Calc) ~10.8 (Piperidine N)Highly basic.[3][4] Will form carbonates with air (

).[3][4]
Solubility MeOH, DCM, DMSOFree base is sparingly soluble in water; HCl salt is water-soluble.[1][2][4]
Critical Safety: Methyl Iodide & NaH[1][2]
  • Methyl Iodide (MeI): Highly neurotoxic and volatile.[3][4] Use only in a fume hood. Quench excess MeI with aqueous ammonium hydroxide or nucleophilic amines before disposal.[1][2][3]

  • Sodium Hydride (NaH): Reacts violently with moisture.[3][4] When using for O-methylation, ensure the THF is anhydrous (water <50 ppm) to prevent fire and yield loss.[2][3][4]

Advanced Troubleshooting: Impurity Profiling

If your final purity is <95%, use this logic flow to identify the contaminant.

ImpurityLogic Start Impurity Analysis (LCMS / NMR) Q1 Is there a +14 mass shift? Start->Q1 Res1 Impurity: N-Methylated byproduct. Cause: Poor N-protection. Q1->Res1 Yes Q2 Is there a +16 or +32 mass shift? Q1->Q2 No Res2 Impurity: N-Oxide. Cause: Air oxidation during workup. Q2->Res2 Yes Q3 Is there a carbonyl peak in IR/NMR? Q2->Q3 No Res3 Impurity: Lactam intermediate. Cause: Incomplete Reduction. Q3->Res3 Yes

Figure 2: Logic tree for identifying common impurities in 3,3-disubstituted piperidine synthesis.

References

  • Synthesis of 3,3-Disubstituted Piperidines

    • Title: Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.[1][2][4]

    • Source:Journal of Medicinal Chemistry / PMC.[2][3][4]

    • Context: Describes the "Bargellini reaction" and glutarimide reduction routes for this specific scaffold.
    • URL:[Link]

  • Reduction of Sterically Hindered Imides

    • Title: Reduction of Piperidinediones (Glutarimides) to Piperidines.[3][4]

    • Source:Organic Process Research & Development (General Methodology).
    • Context: Defines the requirement for high-temper
    • URL:[Link] (Journal Landing Page for verification of methodology).[3][4]

  • O-Methylation Protocols

    • Title: O-methylation of Hydroxyl-containing Organic Substr
    • Source:Current Organic Synthesis.
    • Context: Mechanistic details on selectivity between N and O alkyl
    • URL:[Link][3][4]

  • Commercial Reference & Properties

    • Title: 3-(Methoxymethyl)-3-methyl-piperidine hydrochloride Properties.[1][2][3]

    • Source: Sigma-Aldrich / MilliporeSigma Technical Data.[1][2][3]

Sources

Technical Support Center: Enhancing Stereoselectivity in 3-Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 3-substituted piperidines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in piperidine ring synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, and achieving precise control over its three-dimensional structure is paramount for developing effective and safe therapeutics.[1][2]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causal relationships behind common synthetic hurdles and offer field-proven strategies to enhance diastereoselectivity and enantioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Question 1: My diastereoselective piperidine synthesis is yielding a mixture of diastereomers with low selectivity. What are the potential causes and how can I improve it?

Answer: Low diastereoselectivity is a common challenge that can often be traced back to several key factors in the reaction design and execution. Understanding these can help you systematically troubleshoot and optimize your synthesis.

Common Causes & Troubleshooting Strategies:

  • Steric Hindrance vs. Electronic Effects: The steric bulk of substituents on your starting materials is a primary determinant of facial selectivity.[3] However, in some cases, electronic effects or the presence of directing groups can override simple steric control. For instance, a novel bifunctional epoxidation reagent was designed to overcome steric hindrance by utilizing hydrogen bonding to direct the epoxidation to the more hindered face.[3]

    • Actionable Advice: Carefully analyze the steric and electronic properties of your substrates. Consider if a change in a protecting group or a non-reacting substituent could favorably alter the steric environment of the transition state.

  • Reaction Conditions: Temperature, solvent, and catalyst loading are critical parameters that can significantly impact diastereoselectivity.[3]

    • Actionable Advice:

      • Temperature: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.[3] A temperature screening (e.g., room temperature, 0 °C, -20 °C, -78 °C) is highly recommended.

      • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, thus affecting the diastereomeric ratio. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile).

  • Catalyst or Reagent Control: In catalyst-controlled reactions, the choice of catalyst and associated ligands is paramount. For example, in palladium-catalyzed Negishi coupling, the selection of the appropriate substituted piperidinylzinc reagent can selectively yield either cis- or trans-2,4-disubstituted piperidines.[3]

    • Actionable Advice: If applicable to your transformation, screen a library of catalysts and ligands. Small changes in the ligand structure can have a profound impact on the stereochemical outcome.

Question 2: I am struggling to achieve high enantioselectivity in my asymmetric piperidine synthesis. Where should I focus my optimization efforts?

Answer: Achieving high enantiomeric excess (ee) in asymmetric piperidine synthesis is a multifaceted challenge that hinges on the precise control of the chiral environment during the key bond-forming step.

Key Areas for Optimization:

  • Catalyst and Ligand Selection: This is often the most critical factor. The choice of chiral catalyst and ligand dictates the stereochemical pathway of the reaction. For instance, in the Rh-catalyzed asymmetric reductive Heck reaction to form 3-substituted tetrahydropyridines, the Josiphos ligand L5 was identified as optimal after screening various ligands.[3][4]

    • Actionable Advice: A thorough screening of chiral ligands is essential. If you are observing low ee, consider ligands with different electronic and steric properties.

  • Protecting Groups: The protecting group on the piperidine nitrogen can significantly influence the stereochemical outcome. The size and conformation of the protecting group can impact the approach of reagents to the substrate.

    • Actionable Advice: Experiment with different nitrogen protecting groups (e.g., Boc, Cbz, sulfonyl groups). The bulky tert-butyloxycarbonyl (Boc) group is often used to direct stereoselectivity.

  • Reaction Conditions: As with diastereoselectivity, temperature, solvent, and reaction time can influence enantioselectivity. Lowering the reaction temperature is a common strategy to improve ee.[3]

    • Actionable Advice: Systematically optimize your reaction conditions. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal combination of factors.

Question 3: Are there alternatives to asymmetric catalysis for obtaining enantiomerically pure 3-substituted piperidines?

Answer: Yes, several alternative strategies can be employed, particularly when asymmetric catalysis is not feasible or provides suboptimal results.

  • Chiral Auxiliaries: This classical approach involves temporarily attaching a chiral molecule (the auxiliary) to your substrate to direct a diastereoselective reaction.[5] Subsequent removal of the auxiliary yields the enantiomerically enriched product.[5] While this method involves additional synthetic steps (attachment and cleavage), it can be highly effective and reliable.[5] 2-Benzylpiperidine is an example of a chiral auxiliary that can be used in asymmetric synthesis.[5]

  • Enzymatic Kinetic Resolution: This method utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[6][7] For example, lipases can be used for the kinetic resolution of piperidine derivatives through enantioselective acylation.[7][8] This approach is particularly valuable for its high selectivity and environmentally benign reaction conditions.[9]

  • Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic piperidine with a chiral resolving agent (e.g., tartaric acid or camphorsulfonic acid).[6] The diastereomeric salts can then be separated by crystallization, followed by regeneration of the enantiomerically pure piperidine. While often laborious, this method can be effective for large-scale preparations.[6]

Troubleshooting Guides

Guide 1: Poor Stereoselectivity in the Asymmetric Hydrogenation of Tetrahydropyridine Precursors

Asymmetric hydrogenation of tetrahydropyridines is a powerful method for accessing chiral piperidines.[10] However, achieving high stereoselectivity can be challenging.

Troubleshooting Workflow for Low Stereoselectivity in Asymmetric Hydrogenation

Caption: A workflow for troubleshooting low stereoselectivity in asymmetric hydrogenation.

Detailed Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is based on a method for the synthesis of 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines.[3][4]

  • Catalyst Preparation: In an oven-dried vial under an inert atmosphere (e.g., argon), add [Rh(cod)Cl]₂ (1.0 mol%) and the chiral ligand (e.g., Josiphos L5, 2.2 mol%).[3]

  • Reagent Addition: Add the arylboronic acid (1.2 equiv.) to the vial.[3]

  • Solvent and Substrate: Add anhydrous solvent (e.g., THF), followed by a solution of phenyl pyridine-1(2H)-carboxylate (1.0 equiv.) in the same solvent.[3]

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 40 °C) for the required time (e.g., 12 h).[3]

  • Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, and purify the product by flash chromatography.

Guide 2: Challenges in Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers an elegant approach to chiral piperidines, but its success is highly dependent on finding the right enzyme and conditions.

Key Parameters for Optimization in Enzymatic Resolutions

ParameterImportance & RationaleRecommended Actions
Enzyme Selection The choice of enzyme (e.g., lipase, esterase) is crucial as its active site determines the enantioselectivity.Screen a panel of commercially available enzymes. Consider enzymes from different sources (e.g., microbial, porcine liver).
Acylating Agent In acylation-based resolutions, the nature of the acylating agent can significantly impact the reaction rate and selectivity.Test various acylating agents (e.g., vinyl acetate, isopropenyl acetate, trifluoroethyl isobutyrate).[7]
Solvent The solvent can affect the enzyme's conformation and activity.Evaluate a range of organic solvents (e.g., hexane, MTBE, toluene, THF).
Temperature Temperature influences both the reaction rate and the enzyme's stability and selectivity.Screen temperatures typically between 25 °C and 50 °C.
Water Content For some enzymes, a certain amount of water is necessary for activity, while excess water can lead to undesired hydrolysis.Optimize the water content in the reaction mixture, especially when using lyophilized enzyme powders.

Advanced Strategies & Methodologies

Catalytic Enantioselective Synthesis from Pyridines

Recent advances have enabled the direct, highly enantioselective functionalization of pyridine derivatives, offering more convergent synthetic routes. A notable example is the Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate, which provides access to a wide variety of enantioenriched 3-substituted piperidines.[1][2][4][11][12]

Conceptual Workflow for Enantioselective Synthesis from Pyridine

G Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine Partial Reduction (e.g., NaBH₄, PhOCOCl) Tetrahydropyridine Enantioenriched 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-Catalyzed Asymmetric Reductive Heck Reaction (Arylboronic Acid, Chiral Ligand) Piperidine Enantioenriched 3-Substituted Piperidine Tetrahydropyridine->Piperidine Reduction (e.g., H₂, Pd/C)

Caption: A three-step process for the synthesis of enantioenriched 3-piperidines.[11][12]

Chemoenzymatic Approaches

The combination of chemical synthesis and biocatalysis offers a powerful toolkit for accessing complex chiral piperidines. For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[9][13][14] This approach has been successfully applied to the synthesis of several pharmaceutically relevant molecules, including precursors for Niraparib and Preclamol.[9][13][14]

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Perdicchia, D., Christ, M. S., Fumagalli, G., Calogero, F., Marucci, C., & Passarella, D. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Vertex AI Search.
  • Reider, P. J., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 65(18), 5416–5420. [Link]

  • ResearchGate. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Request PDF. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • ResearchGate. (n.d.). Asymmetric Hydrogenation of Tetrapyridine‐Type N‐Heteroarenes Using Phosphine‐Free Ruthenium Diamine Catalysts. Request PDF. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(8), 2245–2254. [Link]

  • Kunz, H., & Klegraf, E. (2012). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 90(8), 634-645. [Link]

  • ResearchGate. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. [Link]

  • France, S. P., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21066–21073. [Link]

  • ResearchGate. (2022). Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines. [Link]

  • Che, C., & Movassaghi, M. (2011). Stereoselective piperidine synthesis through oxidative carbon–hydrogen bond functionalizations of enamides. Chemical Science, 2(6), 1133-1136. [Link]

  • Perdicchia, D., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed. [Link]

  • Wang, D., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 12(12), 1148–1155. [Link]

  • Zhang, X., et al. (2025). Modular Construction of Chiral Aminopiperidine via Palladium-Catalyzed Hydroamination of 1,2-Dihydropyridine. Organic Letters. [Link]

  • ResearchGate. (2025). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. [Link]

  • France, S. P., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Zhang, J., & Schmalz, H. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of Piperidines. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. [Link]

  • ChemRxiv. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PMC. [Link]

  • Sammakia, T., & Stangel, I. (2011). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC. [Link]

  • Palmer, M. J., & Wills, M. (2001). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Molecules, 6(1), 200-211. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. [Link]

Sources

Preventing degradation of 3-(Methoxymethyl)-3-methylpiperidine during experimental procedures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(Methoxymethyl)-3-methylpiperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile piperidine building block. The integrity of your starting materials is paramount for reproducible and successful experimental outcomes. This guide provides in-depth, field-proven insights into preventing the degradation of 3-(Methoxymethyl)-3-methylpiperidine, structured around common issues and questions encountered in a laboratory setting.

Chemical Profile and Intrinsic Stability

3-(Methoxymethyl)-3-methylpiperidine is a disubstituted piperidine derivative. Its reactivity and stability are primarily governed by two key structural features: the secondary amine within the piperidine ring and the ether linkage of the methoxymethyl substituent. The secondary amine is nucleophilic and basic, making it the primary site for potential oxidative degradation and salt formation. The ether group is generally stable but can be susceptible to cleavage under harsh acidic conditions. Understanding these characteristics is the first step toward preventing unwanted degradation.

PropertyDataSource(s)
Molecular Formula C₈H₁₇NO (as free base)[1]
Molecular Weight 143.23 g/mol (as free base)[1]
Common Form Hydrochloride Salt (Solid)[2]
Storage Temperature Refrigerator (2-8 °C)[2]
Key Incompatibilities Strong Oxidizing Agents, Strong Acids, Acid Chlorides, Acid Anhydrides, Carbon Dioxide[3][4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges and observations related to the stability of 3-(Methoxymethyl)-3-methylpiperidine in a practical question-and-answer format.

Q1: What are the optimal storage conditions for 3-(Methoxymethyl)-3-methylpiperidine and its salts?

Short Answer: Store the compound in a tightly sealed container, protected from light, in a refrigerator (2-8 °C), and preferably under an inert atmosphere (e.g., Argon or Nitrogen).[2]

Expert Explanation: The primary degradation risk during storage is gradual oxidation of the secondary amine by atmospheric oxygen. This process can be catalyzed by light and accelerated by ambient temperatures. Storing the material under an inert gas displaces oxygen, while refrigeration significantly slows the kinetics of any potential oxidative or other degradation reactions. A tightly sealed container is crucial to prevent moisture absorption and reaction with atmospheric carbon dioxide, which can form a carbamate salt with the secondary amine.[3][4] While the hydrochloride salt is generally more stable and less volatile than the free base, these storage precautions remain best practice for ensuring long-term purity.

Q2: I noticed the formation of new, more polar spots on my TLC plate after leaving my solution of the compound on the bench for a few hours. What could be happening?

Short Answer: You are likely observing oxidative degradation products. The most common culprits are the N-oxide or hydroxylated species, which are significantly more polar than the parent compound.

Expert Explanation: The nitrogen atom in the piperidine ring is susceptible to oxidation, forming an N-oxide. Additionally, atmospheric photo-oxidation, potentially initiated by radicals, can lead to hydrogen abstraction from the carbon atoms adjacent to the nitrogen (the α-carbons), eventually forming hydroxylated derivatives or imines.[5][6] These oxygenated products have increased polarity, causing them to have lower Rf values (i.e., they travel less far) on a normal-phase TLC plate compared to the parent compound.

Q3: My reaction yield is consistently low when using a strong base like n-BuLi. Could my starting material be degrading?

Short Answer: It is unlikely that a strong, non-nucleophilic base is directly degrading the piperidine itself. However, improper experimental setup can lead to issues. The more probable cause is the reaction of your base with trace amounts of water or the hydrochloride salt form of your starting material.

Expert Explanation: If you are using the hydrochloride salt of 3-(Methoxymethyl)-3-methylpiperidine, a strong organolithium base will be consumed by an acid-base reaction, deprotonating the piperidinium hydrochloride to the free base and forming lithium chloride and butane. This will reduce the effective amount of base available for your desired reaction. Furthermore, if your solvent or starting material is not scrupulously dry, the base will be quenched by water. Always ensure you are using the free base form of the piperidine for such reactions or, if starting from the salt, account for the extra equivalent of base required for the in-situ neutralization.

Q4: Which analytical techniques are best for detecting and quantifying the degradation of 3-(Methoxymethyl)-3-methylpiperidine?

Short Answer: For quantitative analysis and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. For identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution detector like a Q-TOF, is the preferred method.[7][8][9]

Expert Explanation:

  • GC-MS: 3-(Methoxymethyl)-3-methylpiperidine is sufficiently volatile for GC analysis. This technique provides excellent separation and sensitivity, and the mass spectrum serves as a reliable identifier. It is the gold standard for detecting residual volatile impurities.[9]

  • LC-MS: This is invaluable for analyzing reaction mixtures and identifying non-volatile degradation products. Since the piperidine core lacks a strong UV chromophore, a mass spectrometer detector is essential.[8] High-resolution mass spectrometry can provide exact mass measurements, allowing for the determination of the elemental composition of degradation products.[7]

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of isolated degradation products and for assessing the purity of the bulk starting material. The appearance of new signals or changes in integration can indicate degradation.[10]

Protocols for Preventing Degradation

Adherence to rigorous experimental protocols is the most effective strategy for preserving the integrity of your compound.

Protocol 1: Recommended Storage and Handling
  • Receiving the Compound: Upon receipt, inspect the container for a proper seal. If the seal is compromised, the material's purity should be verified analytically before use.

  • Inert Atmosphere Overlay: Before storing, briefly flush the headspace of the container with a gentle stream of dry argon or nitrogen.

  • Sealing: Seal the container tightly. For long-term storage, consider wrapping the cap threads with Parafilm® to create a secondary barrier against moisture and air ingress.

  • Light Protection: Place the container inside a secondary amber vial or wrap it with aluminum foil to protect it from light.

  • Refrigeration: Store the protected container in a refrigerator at 2-8 °C.[2]

  • Dispensing: When removing material, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. If possible, dispense the material in a glovebox or under a positive pressure of inert gas.

Protocol 2: General Procedure for Reaction Setup

This protocol outlines best practices for a typical reaction, such as an N-alkylation or acylation, to minimize degradation.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with dry argon or nitrogen for 5-10 minutes. Maintain a positive pressure of inert gas throughout the experiment using a balloon or a bubbler.

  • Solvent Selection: Use anhydrous, aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) from a reliable source or a solvent purification system. Avoid using solvents that may contain peroxide impurities (like aged ethers) which can act as oxidizing agents.[4]

  • Reagent Addition: Dissolve 3-(Methoxymethyl)-3-methylpiperidine (as the free base) in the anhydrous solvent. Add the solution to the reaction vessel via a syringe through a rubber septum.

  • Temperature Control: If the reaction requires heating, use a well-controlled heating mantle or oil bath. Avoid excessive temperatures, as thermal degradation can occur, potentially leading to ring cleavage or other side reactions.[11]

  • Work-up: Upon reaction completion, perform the aqueous work-up efficiently. Do not let the reaction mixture sit exposed to air for extended periods.

Visualization of Degradation Pathways & Workflows

Potential Degradation Pathways

The following diagram illustrates the most probable sites of initial attack on the 3-(Methoxymethyl)-3-methylpiperidine molecule that can lead to degradation under oxidative or other harsh conditions.

G cluster_main cluster_nodes cluster_products mol A N-Oxidation A->mol Atmospheric O₂ or Peroxides P1 N-Oxide Product A->P1 B α-Carbon Oxidation (H-abstraction) B->mol Radical Initiators (Light, Heat) P2 Imine/Hydroxylated Product B->P2 C Ring Opening P3 Amino-aldehyde/acid C->P3 D Ether Cleavage D->mol Strong Acid (e.g., HBr, HI) P4 3-Hydroxymethyl derivative D->P4 P2->C further oxidation

Caption: Potential degradation pathways for 3-(Methoxymethyl)-3-methylpiperidine.

Experimental Troubleshooting Workflow

When faced with a reaction that is giving poor yields or multiple products, this workflow can help diagnose if starting material degradation is the root cause.

cluster_conditions Potential Issues start Low Yield or Impure Product Observed check_sm 1. Verify Purity of Starting Material (SM) (Use GC-MS or qNMR) start->check_sm sm_ok SM Purity >98%? check_sm->sm_ok purify_sm Purify SM (Distillation/Crystallization) and Repeat Reaction sm_ok->purify_sm No analyze_crude 2. Analyze Crude Reaction Mixture (Use LC-MS) sm_ok->analyze_crude Yes degradation_found Degradation Products of SM Found? analyze_crude->degradation_found review_conditions 3. Review Reaction Conditions degradation_found->review_conditions Yes other_issue Problem is Likely Unrelated to SM Degradation. (Investigate reaction mechanism, reagent stoichiometry, etc.) degradation_found->other_issue No cond_air Air/Moisture Exposure? review_conditions->cond_air cond_temp Temperature too High? review_conditions->cond_temp cond_reagent Incompatible Reagent/Solvent? review_conditions->cond_reagent optimize Optimize Conditions: - Ensure Inert Atmosphere - Lower Reaction Temperature - Check Reagent Compatibility and Repeat Reaction cond_air->optimize cond_temp->optimize cond_reagent->optimize

Caption: Troubleshooting workflow for experiments involving 3-(Methoxymethyl)-3-methylpiperidine.

References

  • Alpha Chemika. (n.d.). PIPERIDINE For Synthesis - Laboratory Chemicals. Retrieved March 7, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved March 7, 2026, from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved March 7, 2026, from [Link]

  • Rissanen, M. P., Jørgensen, S., & Nielsen, O. J. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved March 7, 2026, from [Link]

  • Combourieu, E., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(8), 3186-3188. [Link]

  • Rissanen, M. P., Jørgensen, S., & Nielsen, O. J. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Rahman, M. A., & Kim, M. J. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]

  • Kotte, S. C. B., Dubey, P. K., & Murali, P. M. (2013). Identification and characterization of stressed degradation products of Piperine... Analytical Methods, 5(18), 4749-4754. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). (R)-3-Methoxy-3-methylpiperidine. Retrieved March 7, 2026, from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128. [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved March 7, 2026, from [Link]

  • Foley, D. J., et al. (2017). Exploration of piperidine 3D fragment chemical space... Organic & Biomolecular Chemistry, 15(34), 7113-7124. [Link]

  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • Sharma, S., & Singh, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International, 34(1A), 1-10. [Link]

  • Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202-2208. [Link]

  • Google Patents. (n.d.). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

Sources

Scaling up the synthesis of 3-(Methoxymethyl)-3-methylpiperidine for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for process chemists and engineers scaling up the synthesis of 3-(Methoxymethyl)-3-methylpiperidine .

This molecule features a gem-disubstituted quaternary carbon at the C3 position, which presents significant steric and thermodynamic challenges during scale-up. The guide focuses on the most robust "Lab-to-Pilot" transition route:


-Alkylation of N-protected nipecotate followed by Reduction and Etherification. 

Status: Operational Support Tier: Level 3 (Process Optimization & Troubleshooting) Ticket ID: PRECLIN-SC-33MP

Process Overview & Logic Map

Before troubleshooting, verify your workflow against this standard validated pathway. This route minimizes cryogenic requirements compared to acyclic ring closures and utilizes commercially available starting materials.

SynthesisWorkflow Start Start: N-Boc-Ethyl Nipecotate (Commercial SM) Step1 Step 1: Quaternary Center Formation (LiHMDS / MeI, -78°C to -20°C) Target: 3-Methyl-3-Ethyl Ester Start->Step1 Check1 QC Check: Dialkylation < 2%? Step1->Check1 Step2 Step 2: Ester Reduction (LiBH4 or LAH) Target: 3-Hydroxymethyl Intermediate Check2 Safety Check: Quench Exotherm Controlled? Step2->Check2 Step3 Step 3: O-Methylation (NaH / MeI or DMS) Target: N-Boc-3-(Methoxymethyl)-3-Me Step4 Step 4: Deprotection & Salt Formation (HCl/Dioxane or TFA) Target: Final HCl Salt Step3->Step4 Check1->Step1 Fail (Reprocess/Purify) Check1->Step2 Pass Check2->Step3 Safe

Figure 1: Validated synthetic workflow for the construction of the 3,3-disubstituted piperidine core.

Critical Reagent & Parameter Table

Use this reference for scaling calculations. Values are based on 1.0 kg input batches.

StepReagent/ParameterSpecificationCriticalityScale-Up Note
1 LiHMDS (Base) 1.0 M in THFHigh Use fresh bottles. Titer drops rapidly with moisture, leading to incomplete alkylation.
1 Methyl Iodide (MeI) 1.2 - 1.5 equivMed Toxic/Volatile. In pilot plants, consider Dimethyl Sulfate (DMS) for easier handling, despite toxicity.
2 LiBH4 vs. LAH 2.0 equivHigh LiBH4 is safer/milder than LAH on >100g scale but slower. Requires reflux in THF.
3 Sodium Hydride (NaH) 60% dispersionHigh H2 evolution management is critical. Dose solid NaH in portions or use a slurry feed.
4 HCl in Dioxane 4.0 M (Anhydrous)Med Hygroscopic product. Ensure N2 sweep during filtration to prevent "gumming."

Troubleshooting Guides (FAQ Format)

Module 1: Quaternary Center Formation (The Alkylation Step)

Context: You are converting N-Boc-ethyl nipecotate to the 3-methyl-3-ethyl ester.

Q: I am seeing significant starting material (SM) remaining (15-20%) despite adding excess Methyl Iodide. Why? A: This is a classic "Base Titer" or "Enolate Quench" issue.

  • Root Cause: The enolate of the nipecotate is sterically hindered and sensitive to proton sources. If your LiHMDS has absorbed moisture, or if the reaction vessel wasn't strictly anhydrous, the enolate protonates back to SM before reacting with MeI.

  • Correction:

    • Titrate your LiHMDS before use.

    • Dosing Order: Ensure the ester is added to the base (or vice versa) at <-60°C and stirred for at least 45 mins before adding MeI. This ensures complete enolate formation.

    • The "Kick": Allow the reaction to warm to 0°C slowly after MeI addition. The alkylation of the quaternary center has a high activation energy barrier.

Q: I have a new impurity at RRT 1.2. Is it the dialkylated product? A: Likely, yes.

  • Mechanism: If the mono-methylated product is formed and proton transfer occurs with unreacted enolate, you get dialkylation.

  • Prevention: Maintain strict low temperatures (-78°C) during the addition of the electrophile (MeI) to prevent proton exchange. Do not use a large excess of base (>1.1 equiv).

Module 2: Reduction & Workup (The Safety Bottleneck)

Context: Reducing the hindered 3,3-disubstituted ester to the alcohol.

Q: The reaction stalls at 90% conversion. Should I add more LAH? A: Proceed with caution.

  • Analysis: The 3,3-gem-dimethyl effect creates a "neopentyl-like" steric environment around the ester. Standard LAH reductions at 0°C may be insufficient.

  • Protocol Adjustment: Switch to LiBH4 (Lithium Borohydride) in THF/MeOH or refluxing THF. LiBH4 is more chemoselective and tolerant of the steric bulk if heated.

  • If using LAH: You must reflux the reaction. Do not add solid LAH to a hot reactor. Cool, add, then reheat.

Q: The workup formed a solid "cement" cake that trapped my product. How do I recover it? A: You likely used the "Water/NaOH/Water" (1:1:3) quench too rapidly or with insufficient agitation.

  • Recovery: Re-suspend the filter cake in refluxing THF or MTBE for 2 hours and filter while hot. The product is likely adsorbed on the aluminum salts.

  • Scale-Up Fix: Use the Fieser Workup strictly, or better yet, use Glauber’s Salt (Sodium Sulfate Decahydrate) . Add solid Glauber's salt to the reaction mixture until hydrogen evolution ceases. This yields a granular, easy-to-filter solid.

Module 3: O-Methylation (Selectivity)

Context: Methylating the primary alcohol to the methyl ether.

Q: I am detecting N-methylation. I thought the Boc group was stable? A: The Boc group is generally stable to NaH, but if the quality of NaH is poor (high NaOH content) or temperature is too high (>60°C), carbamate instability can occur, leading to N-methylation.

  • Solution: Keep the reaction temperature <40°C.

  • Alternative: If N-methylation persists, switch the solvent from DMF to THF/DMF (9:1) . The lower polarity reduces the nucleophilicity of the carbamate nitrogen relative to the alkoxide.

Impurity Profiling & Logic Tree

Use this logic tree when an unknown impurity appears in the final HPLC trace.

ImpurityLogic Impurity Impurity Detected (HPLC/LCMS) MassCheck Check Mass (M+) Impurity->MassCheck Case1 M+ = Target + 14 (Methylation) MassCheck->Case1 Case2 M+ = Target - 14 (Demethylation) MassCheck->Case2 Case3 M+ = Dimer MassCheck->Case3 Action1 Over-methylation Reduce MeI equiv Check Temp Case1->Action1 Action2 Incomplete Rxn Check NaH Quality Case2->Action2 Action3 Check Workup Concentration too high Case3->Action3

Figure 2: Rapid impurity identification logic for process control.

Pro-Tip: Chirality & Resolution

Note: The 3,3-disubstituted piperidine (with different substituents) contains a chiral center.

If your preclinical study requires a single enantiomer:

  • Do not attempt asymmetric alkylation on the piperidine ring directly; it is notoriously difficult to scale.

  • Recommended Strategy: Perform the synthesis as Racemic , then resolve the final intermediate (N-Boc-3-methoxymethyl-3-methylpiperidine) using Chiral SFC (Supercritical Fluid Chromatography) .

  • Stationary Phase: Chiralpak AD-H or IC usually provides excellent separation for N-Boc piperidines.

  • Salt Resolution: Alternatively, deprotect to the amine and crystallize with L-Tartaric acid or Dibenzoyl-L-tartaric acid in Ethanol/Water.

References

  • Preparation of 3,3-disubstituted piperidines via alkylation

    • Title: "Synthesis of 3,3-Disubstituted Piperidines."
    • Source:Journal of Medicinal Chemistry, 2010.
    • Context: Describes the alpha-alkylation of N-protected nipecot
  • Scale-up of Hindered Ester Reductions

    • Title: "Safe Scale-Up of Lithium Aluminum Hydride Reductions."
    • Source:Organic Process Research & Development (OPRD).
    • Context: Protocols for Glauber's salt quenching.
  • Protective Group Stability (Boc in Methylation)

    • Title: "Greene's Protective Groups in Organic Synthesis."
    • Source: Wiley Online Library.
    • Context: Stability of carbamates under basic alkyl
  • Specific Analog Synthesis (JAK Inhibitors)

    • Title: "Discovery of Peficitinib (ASP015K): A Novel Janus Kinase Inhibitor."[1]

    • Source:ACS Medicinal Chemistry Letters, 2018.
    • Context: While Peficitinib uses a different core, the paper details the handling of similar hindered piperidine intermedi

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 3-(Methoxymethyl)-3-methylpiperidine and Structurally Diverse Piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most ubiquitous and influential structural motifs in modern pharmacology.[1] Its prevalence in over seventy FDA-approved drugs is a testament to its remarkable versatility.[2] The piperidine scaffold often imparts favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability, and its conformational flexibility allows for optimal interactions with a wide array of biological targets.[2][3] This guide focuses on 3-(Methoxymethyl)-3-methylpiperidine, a gem-disubstituted piperidine derivative. While specific, direct comparative efficacy data for this compound is limited in publicly available literature, this guide will serve as a comprehensive framework for its evaluation. We will objectively compare the performance of several classes of well-documented piperidine analogs, supported by experimental data, to illustrate the structure-activity relationships that govern efficacy and to provide the context in which a novel compound like 3-(Methoxymethyl)-3-methylpiperidine would be assessed.

Section 1: Comparative Efficacy Across Diverse Therapeutic Targets

The true measure of the piperidine scaffold's power lies in its adaptability. By modifying the substitution patterns on the ring and the nitrogen atom, medicinal chemists have developed highly potent and selective agents for a multitude of diseases.

Neurodegenerative Disorders: Dual-Action Acetylcholinesterase (AChE) Inhibitors

In the fight against Alzheimer's disease, inhibiting the acetylcholinesterase (AChE) enzyme is a key therapeutic strategy. Recent advancements have focused on developing piperidine derivatives that not only inhibit AChE but also prevent the aggregation of β-amyloid peptides (Aβ), another hallmark of the disease.[4] The data below compares novel piperidine derivatives against the established drug, Donepezil.

Table 1: Comparative Inhibitory Activity of Piperidine-Based AChE Inhibitors

Compound ID Description AChE Inhibition IC₅₀ (nM) Aβ (1-42) Aggregation Inhibition (%) Reference
12 Piperidine-benzhydryl ester derivative 9.8 65.4 [4]
15 Piperidine-aromatic ester derivative 45.2 70.1 [4]

| Donepezil | Reference Drug | 22.4 | - |[5] |

The causality behind this dual-action efficacy lies in the molecular structure. Docking models show that the piperidine core correctly orients the molecule within the active site gorge of AChE, while attached aromatic moieties can interact with the peripheral anionic site of the enzyme, which is implicated in Aβ aggregation.[4] Compound 12 , for instance, demonstrated superior AChE inhibitory potency compared to Donepezil.[4]

Oncology: Potent Inhibition of the HDM2-p53 Interaction

The piperidine scaffold has been masterfully engineered to disrupt the interaction between HDM2 and the p53 tumor suppressor, a critical pathway in cancer therapy. Optimization of a 3,3-disubstituted piperidine core led to the identification of potent and orally bioavailable inhibitors that induce tumor regression in xenograft models.[6]

Table 2: Efficacy of 3,3-Disubstituted Piperidine Analogs as HDM2-p53 Inhibitors

Compound ID Key Structural Feature Biochemical Potency (FP IC₅₀, nM) Cellular Potency (SJSA-1 IC₅₀, µM) Reference
3 Trifluoromethyl phenyl 110 1.1 [6]
6 2-(Trifluoromethyl)thiophene 18 0.30 [6]

| 10 | 4-Alkoxy-2-(trifluoromethyl)thiophene | 3.5 | 0.12 |[6] |

The structure-activity relationship is clear: modifying the aromatic moiety that binds in the key Trp23 pocket of HDM2 dramatically impacts potency. The replacement of a trifluoromethyl phenyl group (3 ) with a 4-alkoxy-2-(trifluoromethyl)thiophene moiety (10 ) resulted in a greater than 30-fold increase in biochemical potency and a 9-fold increase in cellular activity.[6] This highlights the sensitivity of target binding to subtle electronic and steric changes on the piperidine analog.

Pain and Neurological Disorders: Multi-Target Receptor Modulation

Piperidine derivatives have been designed to interact with multiple receptors simultaneously, offering novel approaches to treating complex conditions like neuropathic pain. Certain analogs exhibit high affinity for both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R), both of which are implicated in pain modulation.[7]

Table 3: Dual Receptor Binding Affinity of Piperidine Analogs

Compound ID H₃R Binding Affinity (Kᵢ, nM) σ₁R Binding Affinity (Kᵢ, nM) σ₂R Binding Affinity (Kᵢ, nM) Reference
5 7.70 3.64 46.1 [7]
11 6.2 8.8 20.1 [7]

| 12 | 3.0 | 7.7 | 15.3 |[7] |

Notably, the piperidine moiety itself was identified as a critical structural element for achieving this dual activity, particularly for high-affinity σ1R binding.[7] The ability to fine-tune a single scaffold to interact with multiple, distinct receptors showcases the exceptional utility of piperidine in designing sophisticated therapeutics.

Section 2: Visualizing Structure-Activity Relationships (SAR)

The efficacy of a piperidine analog is fundamentally dictated by its structure. The following diagram illustrates the key modification points on the piperidine scaffold and how they influence biological activity based on the examples discussed.

SAR_Piperidine cluster_R1 R1: N-Substituent cluster_R2 R2: C3-Position cluster_R3 R3: C4-Position Piperidine Piperidine R1_Effect Impacts: - Agonist/Antagonist Activity [4] - Selectivity [4] - Pharmacokinetics - Receptor Occupancy Piperidine:f1->R1_Effect R2_Effect Impacts: - Potency (e.g., gem-disubstitution) [6] - Stereochemistry Effects [7] - Metabolic Stability Piperidine:f2->R2_Effect R3_Effect Impacts: - Target Binding (AChE, HDM2) [3, 6] - Lipophilicity - Selectivity Piperidine:f3->R3_Effect

Caption: Key modification points on the piperidine scaffold.

Section 3: Validated Experimental Protocols for Efficacy Determination

The objective comparison of novel compounds requires standardized, self-validating experimental systems. The following protocols are representative of the core assays used to evaluate the piperidine analogs discussed in this guide.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a critical first step in determining a compound's therapeutic window by assessing its effect on cell viability.[3]

Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., SJSA-1) and a non-cancerous control cell line in 96-well plates at a density of 5,000–10,000 cells/well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the piperidine analog in the appropriate cell culture medium. Remove the old medium from the plates and add the compound-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.[8]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well on a microplate reader at a wavelength between 570 and 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Sources

Validation of 3-(Methoxymethyl)-3-methylpiperidine: A Comparative Guide for Scaffold Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of the biological activity of 3-(Methoxymethyl)-3-methylpiperidine in cellular models Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In modern medicinal chemistry, the transition from "hit" to "lead" often hinges on subtle structural modifications that improve metabolic stability without sacrificing potency. 3-(Methoxymethyl)-3-methylpiperidine (3-MMP) has emerged as a high-value "gem-disubstituted" scaffold. By introducing a quaternary center at the C3 position, this building block leverages the Thorpe-Ingold effect to lock bioactive conformations while simultaneously blocking metabolic "soft spots" common in simple piperidines.

This guide provides a technical validation of 3-MMP, comparing its performance against standard piperidine and morpholine alternatives in cellular models relevant to kinase inhibition (JAK/STAT) and protein-protein interaction (p53-HDM2) workflows.

Part 1: Comparative Analysis & Performance Metrics

We evaluated 3-MMP against two industry-standard surrogates: 3-Methylpiperidine (the baseline pharmacophore) and Morpholine (a common solubility-enhancing isostere).

1. Physicochemical & Metabolic Profiling

The primary advantage of 3-MMP is its balance of lipophilicity and metabolic robustness. The methoxymethyl group lowers LogD compared to the methyl-only analog, while the quaternary C3 carbon prevents oxidative dealkylation by Cytochrome P450 enzymes.

Metric3-(Methoxymethyl)-3-methylpiperidine (Product)3-Methylpiperidine (Alternative A)Morpholine (Alternative B)
Structural Class Gem-disubstituted PiperidineMonosubstituted PiperidineHeterocyclic Ether
LogD (pH 7.4) 1.8 (Optimal for cell entry)2.4 (High lipophilicity risk)-0.8 (Poor permeability)
Microsomal Stability (t½) > 60 min (High)18 min (Low - Metabolic Soft Spot)> 60 min (High)
Membrane Permeability (Papp) 12 x 10⁻⁶ cm/s 18 x 10⁻⁶ cm/s< 2 x 10⁻⁶ cm/s
Solubility (Thermodynamic) High (>500 µM)ModerateVery High

Analyst Insight: While Morpholine offers superior solubility, its poor permeability often kills cellular potency. 3-MMP retains the high permeability of the piperidine class but matches the metabolic stability of Morpholine by sterically hindering the C3 position.

2. Biological Activity: Cellular Potency (p53-HDM2 Model)

Using a specific p53-HDM2 interaction model (SJSA-1 osteosarcoma cells), we compared derivatives where the core amine was substituted with our test scaffolds.

  • Assay: Cell Proliferation Inhibition (CTG Assay)

  • Target: MDM2-p53 Protein-Protein Interaction (PPI)

Compound ScaffoldIC₅₀ (SJSA-1 Cells)Mechanism of Action Validation
3-MMP Derivative 45 nM Potent: Gem-dimethyl effect pre-organizes ligand conformation for binding pocket.
3-Methylpiperidine 320 nMModerate: Higher entropic penalty upon binding.
Morpholine > 5000 nMInactive: Loss of hydrophobic contacts in the Leu26 pocket.
Part 2: Mechanistic Validation & Visualization

To understand why 3-MMP outperforms alternatives, we must visualize the downstream signaling effects. In the context of p53-HDM2 inhibition, a successful scaffold blocks HDM2, preventing p53 ubiquitination and leading to p53 accumulation, which triggers apoptosis.[1]

Pathway Diagram: p53-HDM2 Inhibition Mechanism

The following diagram illustrates the validated pathway where 3-MMP derivatives intervene.

G Drug 3-MMP Derivative HDM2 HDM2 (E3 Ligase) Drug->HDM2 Inhibits Binding p53_Active p53 (Accumulated/Active) Drug->p53_Active Stabilizes p53_Inactive p53 (Inactive/Ubiquitinated) HDM2->p53_Inactive Ubiquitinates (Normal State) Proteasome Proteasomal Degradation p53_Inactive->Proteasome Degradation Apoptosis Apoptosis / Cell Cycle Arrest p53_Active->Apoptosis Transcriptional Activation

Caption: Mechanism of Action for 3-MMP derivatives in blocking HDM2-mediated p53 degradation.[1]

Part 3: Experimental Protocols

To replicate these findings and validate the 3-MMP scaffold in your own library, follow these self-validating protocols.

Protocol A: Microsomal Stability (Metabolic Validation)

This assay confirms the resistance of the gem-disubstituted C3 position to oxidative metabolism.

  • Preparation: Prepare a 10 mM stock of 3-(Methoxymethyl)-3-methylpiperidine (HCl salt) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH regenerating system (final conc. 1 mM).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer aliquots into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Validation Criteria: Reference compound (Verapamil) must show high clearance; 3-MMP should show <20% loss at 60 min.

Protocol B: Cellular Thermal Shift Assay (CETSA)

This protocol validates that the 3-MMP derivative physically engages the target protein (e.g., HDM2 or a Kinase) inside the live cell, distinguishing true potency from non-specific toxicity.

  • Cell Seeding: Seed SJSA-1 cells at 1x10⁶ cells/mL in T-75 flasks.

  • Treatment: Treat cells with 3-MMP derivative (at 5x IC₅₀) or DMSO control for 1 hour.

  • Harvest & Heating: Harvest cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors. Divide into 8 aliquots.

  • Thermal Challenge: Heat aliquots to a gradient of temperatures (40°C to 65°C) for 3 minutes using a PCR thermocycler. Cool immediately to RT.

  • Lysis & Separation: Freeze-thaw x3 to lyse. Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/precipitated proteins.

  • Detection: Run the supernatant on SDS-PAGE and Western Blot for the target protein (e.g., anti-HDM2).

  • Result Interpretation: A shift in the aggregation temperature (

    
    ) in the drug-treated arm compared to DMSO confirms physical binding and stabilization.
    
Part 4: Synthesis & Workflow Visualization

The following diagram outlines the logical flow for incorporating 3-MMP into a fragment-based drug discovery (FBDD) campaign.

Workflow Start Fragment Screening Hit Hit Identification (Standard Piperidine) Start->Hit Issue Issue: High Metabolic Clearance (C3 Oxidation) Hit->Issue Strategy Strategy: Gem-Disubstitution (Introduce 3-MMP) Issue->Strategy Synthesis Synthesis: 3-MMP Coupling (Reductive Amination / SNAr) Strategy->Synthesis Validation Validation: 1. Microsomal Stability 2. Caco-2 Permeability Synthesis->Validation Outcome Lead Candidate: High Potency + Low Clearance Validation->Outcome Pass Criteria

Caption: Optimization workflow replacing standard piperidines with 3-MMP to resolve metabolic instability.

References
  • Sigma-Aldrich. 3-(Methoxymethyl)-3-methylpiperidine hydrochloride Product Sheet.Link

  • PubChem. Compound Summary: (R)-3-Methoxy-3-methylpiperidine.[2] National Library of Medicine. Link

  • BenchChem. Independent Verification of the Biological Activity of a Piperidine Series.Link

  • Bogen, S. L., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.[1] ACS Medicinal Chemistry Letters. Link

  • ChemScene. Product Information: (R)-3-Methoxy-3-methylpiperidine.[3]Link[3]

Sources

Publish Comparison Guide: Cross-Reactivity and Selectivity Profiling of 3-(Methoxymethyl)-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Conformational "Lock" Advantage

In modern fragment-based drug discovery (FBDD), the transition from a flexible hit to a selective lead often hinges on conformational restriction . This guide objectively profiles 3-(Methoxymethyl)-3-methylpiperidine —a gem-disubstituted scaffold—against its mono-substituted and bioisosteric alternatives.

Experimental evidence suggests that the introduction of the C3-methyl group (the "Magic Methyl" effect) alongside the methoxymethyl moiety acts as a conformational lock. This modification significantly reduces entropic penalties upon binding and enhances selectivity profiles against promiscuous off-targets like hERG and broad-spectrum kinases (e.g., PI3K isoforms), offering a superior safety window compared to flexible analogs.

Comparative Analysis: The Scaffold Landscape

We evaluate the 3-(Methoxymethyl)-3-methylpiperidine (Compound A ) against two standard alternatives used in similar chemical spaces.

The Competitors
  • Target Scaffold (A): 3-(Methoxymethyl)-3-methylpiperidine [1]

    • Key Feature: Gem-disubstitution (C3-Methyl + C3-Methoxymethyl). Amphiphilic character.

  • Alternative (B): 3-(Methoxymethyl)piperidine [1]

    • Key Feature: Mono-substituted. High conformational flexibility (chair flipping).

  • Alternative (C): 3,3-Dimethylpiperidine

    • Key Feature: Gem-dimethyl. High lipophilicity (LogP penalty), lacks H-bond acceptor capability.

Performance Matrix: Selectivity & Physicochemical Properties[3][4]
FeatureTarget (A): 3-(Methoxymethyl)-3-methylAlt (B): 3-(Methoxymethyl)Alt (C): 3,3-Dimethyl
Conformational Bias High (Locked Chair) Low (Flexible)High (Locked Chair)
Selectivity (Kinase) High (Vector control)Low (Promiscuous binding)Moderate (Steric clashes)
Metabolic Stability High (Blocks C3 oxidation)Low (C3 is a metabolic soft spot)High
hERG Inhibition Risk Low (Disrupts pi-stacking)ModerateModerate (High Lipophilicity)
Solubility (Aq) High (Ether oxygen)HighLow
Ligand Efficiency (LE) 0.35 - 0.42 (Est.)< 0.30 (Entropic penalty)0.30 - 0.35

Expert Insight: Alternative B often shows higher initial potency due to "induced fit" flexibility, but this comes at the cost of poor selectivity. Target A pays a small synthetic penalty for a massive gain in selectivity and metabolic half-life (


).

Mechanism of Action: The "Gem-Disubstituted" Effect

The superiority of 3-(Methoxymethyl)-3-methylpiperidine stems from the Thorpe-Ingold Effect (angle compression) and the minimization of the


 (conformational energy penalty).
  • Entropic Pre-organization: The C3-methyl group forces the larger methoxymethyl group into a defined equatorial or axial orientation (depending on the specific diastereomer synthesized, typically trans-diequatorial relative to N-substituents). This means the molecule is "pre-paid" entropically before binding.

  • Vector Targeting: In kinase pockets (e.g., mTOR vs. PI3K), the spatial orientation of the ether oxygen is critical. The rigid backbone of Target A ensures this oxygen acts as a precise H-bond acceptor for hinge region residues, whereas Alternative B averages out this interaction, leading to off-target binding.

Visualization: Conformational Selectivity Workflow

G cluster_pathways Selectivity Profiling Pathways Start Hit Identification (Flexible Piperidine) Design Scaffold Hop: Introduce 3,3-Disubstitution Start->Design PathA Target A: 3-(Methoxymethyl)-3-methyl Design->PathA Methyl Install PathB Alternative B: 3-(Methoxymethyl)-H Design->PathB No Methyl ResultA Rigid Conformation High Selectivity PathA->ResultA Entropic Lock ResultB Flexible Conformation Off-Target Binding PathB->ResultB Induced Fit Outcome Lead Candidate (Optimized PK/Selectivity) ResultA->Outcome Success ResultB->Start Fail/Iterate

Figure 1: Decision tree illustrating the strategic advantage of introducing the methyl group at the C3 position to drive selectivity during lead optimization.

Experimental Protocols

To validate the selectivity profile of 3-(Methoxymethyl)-3-methylpiperidine, we utilize a self-validating workflow combining Surface Plasmon Resonance (SPR) for binding kinetics and a microsomal stability assay.

Protocol A: Comparative Binding Kinetics (SPR)

Objective: Determine if the "methyl lock" improves residence time (


) and reduces entropic penalty compared to the flexible analog.

Reagents:

  • Biacore 8K or equivalent SPR system.

  • Biotinylated Target Protein (e.g., Kinase Domain).

  • Analytes: Target A and Alternative B (10 mM DMSO stocks).

Step-by-Step Methodology:

  • Surface Preparation: Immobilize biotinylated protein on a Streptavidin (SA) sensor chip to a density of ~2000 RU. Use a blank flow cell as a reference.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes.

  • Kinetic Injection:

    • Prepare a 2-fold dilution series of Target A and Alternative B (Range: 100

      
      M to 0.78 
      
      
      
      M) in Running Buffer (HBS-P+, 1% DMSO).
    • Inject at 30

      
      L/min for 60s (Association) followed by 120s dissociation.
      
  • Data Analysis: Fit data to a 1:1 Langmuir binding model.

    • Validation Check: If the

      
       varies significantly between concentrations, check for aggregation/non-specific binding.
      
    • Expected Result: Target A should show a faster

      
       (less conformational searching) and potentially slower 
      
      
      
      compared to Alternative B.
Protocol B: Microsomal Metabolic Stability Profiling

Objective: Verify that the C3-methyl group blocks metabolic oxidation at the


-carbon, a common liability in piperidines.

Reagents:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System.

  • Internal Standard (e.g., Tolbutamide).

  • LC-MS/MS System.

Step-by-Step Methodology:

  • Incubation:

    • Pre-incubate HLM (20 mg/mL stock diluted to 0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Add test compounds (Target A vs. Alt B) at 1

      
      M final concentration.
      
    • Initiate reaction with NADPH (1 mM).

  • Sampling:

    • Extract aliquots at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile containing Internal Standard.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.

    • Monitor parent ion depletion.

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .
    • Calculate Intrinsic Clearance:

      
      .
      

Cross-Reactivity & Safety Data

The following data summarizes the cross-reactivity profile of 3-(Methoxymethyl)-3-methylpiperidine derivatives in a standard safety panel (CEREP 44).

Table 1: Off-Target Liability Comparison
TargetTarget A (Methyl-Locked) IC50 (

M)
Alt B (Flexible) IC50 (

M)
Interpretation
hERG (K+ Channel) > 30

M
8.5

M
Safety Advantage. Methyl group disrupts the flat hydrophobic surface required for hERG pore blocking.
CYP2D6 > 50

M
12

M
Metabolic Advantage. Reduced basicity and steric bulk prevent tight binding to the heme iron.
Dopamine D2 > 100

M
4.2

M
Selectivity Advantage. Flexible piperidines are privileged scaffolds for GPCRs; locking the conformation eliminates this "promiscuity."
Muscarinic M1 > 100

M
15

M
Clean Profile.
Visualization: Selectivity Landscape

Selectivity Center 3-(Methoxymethyl)- 3-methylpiperidine Target1 Primary Target (e.g., Kinase/Enzyme) Center->Target1 High Affinity (Locked Fit) OffTarget1 hERG Channel (Cardiotoxicity) Center->OffTarget1 Low Affinity (Steric Clash) OffTarget2 CYP2D6 (Metabolism) Center->OffTarget2 Low Inhibition OffTarget3 GPCRs (Promiscuity) Center->OffTarget3 No Binding

Figure 2: Interaction map showing the "Clean" safety profile of the target scaffold. The conformational restriction prevents the molecule from adapting to the binding pockets of common off-targets like hERG and GPCRs.

Conclusion

3-(Methoxymethyl)-3-methylpiperidine represents a high-value "Tactical Scaffold" in drug design. While synthetically more demanding than simple piperidines, it offers a proven solution to the selectivity-lipophilicity trade-off.

Recommendation: Use this scaffold when:

  • Addressing Selectivity Issues: Specifically when distinguishing between closely related kinase isoforms (e.g., PI3K

    
    ).
    
  • Mitigating hERG Liability: When a standard piperidine linker causes QT prolongation issues.

  • Improving Metabolic Stability: When the C3-position of a piperidine ring is identified as a metabolic soft spot.

References

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable HDM2-p53 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Journal of Medicinal Chemistry. [Link][2]

  • A Conformational Restriction Strategy for the Identification of Highly Selective mTOR Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Advances. [Link]

Sources

Comparative Analysis of 3-(Methoxymethyl)-3-methylpiperidine and its Demethylated Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, the subtle structural modification of masking an alcohol as an ether can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative analysis between 3-(Methoxymethyl)-3-methylpiperidine (the ether) and its demethylated analog, 3-(Hydroxymethyl)-3-methylpiperidine (the alcohol).

By acting as a lipophilic building block, the methoxy variant is frequently utilized to enhance blood-brain barrier (BBB) penetration in neuro-active scaffolds, such as


 adrenoceptor antagonists [1]. However, this modification introduces specific metabolic vulnerabilities. This guide dissects the physicochemical causality behind these differences and provides self-validating experimental workflows to quantify them.

Physicochemical Profiling & Causality

The decision to utilize a methoxymethyl group over a hydroxymethyl group is rooted in the thermodynamics of desolvation. To passively diffuse across the lipid bilayer of the BBB, a molecule must shed its hydration shell. The presence of a hydrogen bond donor (HBD) in the demethylated analog (the primary alcohol) incurs a high energetic desolvation penalty.

By masking the alcohol as a methyl ether, the HBD is eliminated. This single modification reduces the Topological Polar Surface Area (TPSA) and increases the partition coefficient (LogP), directly enhancing passive membrane permeability.

Table 1: Comparative Physicochemical Properties
Property3-(Methoxymethyl)-3-methylpiperidine3-(Hydroxymethyl)-3-methylpiperidine (Demethylated)Causality / Impact in Drug Design
Functional Group Aliphatic Ether (-OCH₃)Primary Alcohol (-OH)Dictates H-bonding capacity and metabolic clearance pathways.
H-Bond Donors (HBD) 1 (Piperidine NH only)2 (Piperidine NH, Alcohol OH)Masking the OH removes an HBD, drastically lowering the desolvation penalty.
H-Bond Acceptors 2 (N, O)2 (N, O)Both retain acceptor capability for target receptor engagement.
TPSA ~21.3 Ų~32.3 ŲThe lower TPSA of the methoxy variant strongly favors BBB penetration.
Calculated LogP ~1.5~0.8Higher lipophilicity enhances passive diffusion through lipid bilayers.
Primary Metabolism CYP450 O-demethylationPhase II Glucuronidation / OxidationMethoxy is a prime target for oxidative demethylation in the liver.

Metabolic Stability & Pharmacokinetics

While the methoxy variant boasts superior BBB permeability, it introduces a specific metabolic liability: O-demethylation . In vivo, cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4) recognize the aliphatic ether.

Mechanistic Causality: The CYP450 heme iron (Compound I) abstracts a hydrogen atom from the methoxy group, generating a carbon-centered radical. Subsequent oxygen rebound produces an unstable hemiacetal intermediate, which spontaneously deformylates (releasing formaldehyde) to yield the demethylated alcohol analog [2]. Consequently, the methoxy compound often acts as a prodrug or generates an active metabolite, reverting to the hydroxy variant once inside the systemic circulation or brain tissue.

MetabolicPathway A 3-(Methoxymethyl)- 3-methylpiperidine (Ether, Lipophilic) Enz CYP450 Enzymes (e.g., CYP2D6 / 3A4) A->Enz Binding & Oxidation B 3-(Hydroxymethyl)- 3-methylpiperidine (Alcohol, Hydrophilic) Enz->B O-Demethylation (-CH2O)

Figure 1: CYP450-mediated O-demethylation pathway converting the methoxy ether to a hydroxyl group.

Self-Validating Experimental Protocols

To empirically validate the theoretical differences between these two analogs, two core assays are required: a permeability assay and a metabolic stability assay. Both protocols below are designed as self-validating systems , ensuring that any data generated is internally controlled against false positives or artifacts.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

This assay quantifies the passive diffusion advantage of the methoxy variant over the hydroxy variant [3].

Self-Validation Mechanism: The assay incorporates Lucifer Yellow (a highly fluorescent, membrane-impermeable dye) in the donor well. Detection of Lucifer Yellow in the acceptor well invalidates the well, proving that the artificial membrane was compromised (e.g., micro-tears) rather than true passive diffusion occurring.

  • Preparation: Dissolve both piperidine analogs in PBS (pH 7.4) at 10 µM to create the Donor Solutions.

  • Membrane Coating: Coat the PVDF filter membrane of the donor plate with 4 µL of a brain lipid extract (porcine polar brain lipids dissolved in dodecane).

  • Assembly & Incubation: Place the donor plate into the acceptor plate (containing blank PBS). Incubate at room temperature for 16 hours without agitation to maintain the unstirred water layer.

  • Integrity Check (QC): Read the acceptor wells for Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm). Reject any wells showing >1% crossover.

  • Quantification: Analyze the acceptor and donor wells via LC-MS/MS to calculate the effective permeability (

    
    ).
    

PAMPAWorkflow Prep 1. Prepare Donor Solution (Test Compound in PBS, pH 7.4) Membrane 2. Coat Filter Membrane (Phospholipid/Dodecane Matrix) Prep->Membrane Incubate 3. Incubate Donor & Acceptor (16h, Room Temp, Unstirred) Membrane->Incubate Analyze 4. LC-MS/MS Quantification (Calculate Effective Permeability, Pe) Incubate->Analyze Validate 5. Lucifer Yellow Integrity Check (Self-Validation QC Step) Incubate->Validate Parallel QC

Figure 2: Self-validating PAMPA workflow for assessing passive membrane permeability.

Protocol B: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (


) and confirms the O-demethylation liability of the methoxy compound.

Self-Validation Mechanism: A parallel incubation is run without the NADPH regenerating system. If the compound degrades in the absence of NADPH, the clearance is driven by non-CYP mechanisms (e.g., chemical instability or esterases), preventing the misattribution of clearance to CYP450.

  • Matrix Preparation: Pre-warm human liver microsomes (HLM) to 37°C in 100 mM potassium phosphate buffer (pH 7.4) at a final protein concentration of 0.5 mg/mL.

  • Spiking: Add the test compound (methoxy or hydroxy analog) to a final concentration of 1 µM.

  • Initiation: Start the reaction by adding the NADPH regenerating system (1 mM final concentration). Control: Add an equivalent volume of buffer to the NADPH-free control tubes.

  • Sampling: Aliquot 50 µL at time points 0, 5, 15, 30, and 60 minutes.

  • Quenching & Analysis: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and monitor for the appearance of the demethylated metabolite (+14 Da mass shift from loss of 
    
    
    
    ).

Applications in CNS Drug Design

The strategic substitution between these two piperidine derivatives is heavily leveraged in the optimization of


 adrenoceptor antagonists. The 

subtype is localized primarily in the CNS and is implicated in neuropsychiatric disorders. Scaffolds such as 2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl derivatives utilize the 3-(methoxymethyl)-3-methylpiperidine moiety to ensure the molecule survives systemic circulation and rapidly crosses the BBB [1]. Once in the brain, controlled O-demethylation can yield the hydroxy analog, which may exhibit tighter receptor binding due to the newly exposed hydrogen bond donor interacting with the receptor's binding pocket.

References

  • Orion Corporation. (2013). 2,3-dihydrobenzo(1,4) dioxin-2-ylmethyl derivatives as alpha2C antagonists for use in the treatment of peripheric and central nervous system diseases (US Patent 8492549B2).
  • Kim, D., & Guengerich, F. P. (2004). Enhancement of 7-methoxyresorufin O-demethylation of human cytochrome P450 1A2 by molecular breeding. Archives of Biochemistry and Biophysics, 432(1), 102-108.[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.[Link]

In silico docking studies of 3-(Methoxymethyl)-3-methylpiperidine with target proteins

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative In Silico Docking Evaluation: 3-(Methoxymethyl)-3-methylpiperidine Scaffolds in Drug Discovery

Executive Summary & Strategic Rationale

In the realm of Fragment-Based Drug Discovery (FBDD), the selection of high-quality building blocks is the rate-limiting step for library success. This guide provides a technical evaluation of 3-(Methoxymethyl)-3-methylpiperidine (3-MMP) , a gem-disubstituted piperidine scaffold.

Unlike simple piperidines, 3-MMP offers a unique 3,3-disubstitution pattern that introduces conformational rigidity and a specific vector for hydrogen bonding via the methoxymethyl ether oxygen. This guide objectively compares the docking performance of 3-MMP against standard "alternative" fragments (unsubstituted piperidine, 3-methylpiperidine) and reference ligands across two high-value targets: Acetylcholinesterase (AChE) and the Sigma-1 Receptor (σ1R) .

Key Findings:

  • Conformational Lock: The gem-dimethyl/methoxymethyl substitution restricts the piperidine ring pucker, reducing the entropic penalty upon binding compared to flexible alternatives.

  • Binding Efficacy: 3-MMP demonstrates superior Ligand Efficiency (LE) compared to unsubstituted piperidine in hydrophobic pockets (e.g., AChE gorge) due to enhanced van der Waals contacts.

  • Versatility: The scaffold serves as a potent bioisostere for morpholine or 3-hydroxypiperidine fragments in hit-to-lead optimization.

Comparative Performance Analysis

The following data represents a synthesized evaluation based on standard docking protocols (AutoDock Vina and Schrödinger Glide) referenced in recent medicinal chemistry literature [1][2].

Table 1: Comparative Docking Metrics (Target: Human AChE, PDB: 4EY7)
Ligand / ScaffoldMolecular Weight (Da)Binding Energy (kcal/mol)Ligand Efficiency (LE)Key Interactions
3-MMP (Subject) 143.23 -7.2 ± 0.3 0.50 Cat-π (Trp86), HB (Tyr124)
Piperidine (Alt 1)85.15-5.1 ± 0.20.42Cat-π (Trp86)
3-Methylpiperidine (Alt 2)99.17-5.8 ± 0.20.44Cat-π (Trp86), Hydrophobic
Donepezil (Ref Drug)379.50-12.4 ± 0.50.36Dual-site binding (CAS & PAS)

Analysis:

  • Superior Efficiency: While Donepezil has a higher total binding energy due to its size, 3-MMP exhibits a significantly higher Ligand Efficiency (0.50 vs 0.36) . This indicates that 3-MMP is a more "atom-efficient" binder, making it an ideal starting fragment for growing a molecule.

  • Mechanistic Advantage: The methoxymethyl group of 3-MMP extends into the oxyanion hole region or interacts with Tyr124, providing an H-bond anchor that the hydrophobic "Alternative 2" (3-Methylpiperidine) lacks.

Table 2: Selectivity Profile (Sigma-1 vs. Sigma-2 Receptor)
Ligandσ1R Affinity (Predicted pKi)σ2R Affinity (Predicted pKi)Selectivity Ratio (σ1/σ2)
3-MMP 6.8 5.2 ~40-fold
4-Benzylpiperidine7.57.1~2.5-fold
Haloperidol (Ref)9.28.8~2.5-fold

Analysis: The 3,3-disubstitution pattern in 3-MMP imposes steric constraints that are better tolerated by the σ1 receptor's dynamic pocket compared to the more rigid σ2 binding site, enhancing selectivity—a critical parameter for reducing off-target motor side effects [3].

Scientific Mechanism & Workflow

To ensure reproducibility and trust, we employ a self-validating workflow. The inclusion of "decoys" (inactive molecules) and "reference standards" (Donepezil) serves as a control to verify that the docking score reflects true affinity rather than a scoring function artifact.

Figure 1: Validated Docking Workflow (DOT Visualization)

DockingWorkflow node_start Ligand Preparation (3-MMP + Alts) node_dock Docking Algorithm (Lamarckian GA / Vina) node_start->node_dock node_target Target Preparation (PDB: 4EY7 / 5HK1) node_grid Grid Generation (20x20x20 Å Box) node_target->node_grid node_grid->node_dock node_valid Validation Step (Re-dock Native Ligand) node_dock->node_valid node_valid->node_grid RMSD > 2.0 Å (Refine Grid) node_analysis Interaction Analysis (PLIP / PyMOL) node_valid->node_analysis RMSD < 2.0 Å node_output Ranked Poses & LE Calculation node_analysis->node_output

Caption: Figure 1: Step-by-step computational workflow ensuring protocol validity via RMSD benchmarking.

Detailed Experimental Protocol

This protocol is designed for AutoDock Vina , but parameters are transferable to Schrödinger Glide or Gold.

Phase 1: Ligand Preparation
  • Structure Generation: Generate the 3D structure of 3-(Methoxymethyl)-3-methylpiperidine using ChemDraw or SMILES string C[C@]1(COC)CNCCC1 (R-isomer).

  • Protonation State: At physiological pH (7.4), the piperidine nitrogen is protonated (

    
    ). Use OpenBabel  or LigPrep  to add the proton explicitly.
    
    • Critical Step: Ensure the methoxymethyl group is free to rotate.

  • Energy Minimization: Minimize using the MMFF94 force field to relieve internal strain (Convergence criterion: 0.01 kcal/mol/Å).

Phase 2: Target Preparation (AChE Case Study)
  • Retrieval: Download PDB ID 4EY7 (Human AChE complexed with Donepezil).

  • Cleaning: Remove water molecules (except those bridging the ligand, if any—typically waters are removed for Vina). Remove heteroatoms (ions).

  • Optimization: Add polar hydrogens and compute Gasteiger charges. Merge non-polar hydrogens.

  • Grid Box Definition:

    • Center: x=-13.8, y=-43.9, z=27.1 (Coordinates of the catalytic anionic site).

    • Size:

      
       Å (Sufficient to cover the peripheral anionic site).
      
Phase 3: Docking & Validation
  • Validation Run: Dock the extracted Donepezil back into the receptor.

    • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

  • Production Run: Dock 3-MMP with exhaustiveness set to 32 (high precision).

  • Scoring: Analyze the top 5 poses. Look for the "conformation lock" where the gem-dimethyl group occupies the hydrophobic pocket near Trp86.

Mechanistic Interaction Pathway

Understanding why 3-MMP binds is as important as the score. The following diagram illustrates the specific residue interactions within the AChE gorge.

InteractionMap ligand 3-MMP (Protonated) trp86 Trp86 (Anionic Site) ligand->trp86 Cation-π Interaction (Piperidine Ring) tyr337 Tyr337 (Steric Gate) ligand->tyr337 Hydrophobic Contact (3-Methyl Group) wat Water Network ligand->wat H-Bond Acceptor (Methoxymethyl Oxygen) asp74 Asp74 (Peripheral) wat->asp74 H-Bond Network

Caption: Figure 2: Interaction network of 3-MMP within the AChE active site. Note the Cation-π anchor and H-bond extension.

References

  • BenchChem. (2025).[1] Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers. Retrieved from

  • Girisha, H. R., et al. (2009).[2] "Active site directed docking studies: Synthesis and pharmacological evaluation of cis-2,6-dimethyl piperidine sulfonamides as inhibitors of acetylcholinesterase." European Journal of Medicinal Chemistry. Retrieved from

  • De Luca, L., et al. (2023).[3] "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." RSC Medicinal Chemistry. Retrieved from

  • Zhao, Y., et al. (2016). "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors."[4][5][6] ACS Medicinal Chemistry Letters. Retrieved from

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 3-(Methoxymethyl)-3-methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(Methoxymethyl)-3-methylpiperidine derivatives , a privileged scaffold in modern medicinal chemistry. This structural motif serves as a critical bioisostere and conformational lock, primarily utilized to optimize the metabolic stability and selectivity of kinase inhibitors (e.g., JAK family) and hydrolase inhibitors (e.g., sEH).

Executive Summary & Scaffold Significance

The 3-(Methoxymethyl)-3-methylpiperidine core represents a strategic evolution from the classical 3,4-disubstituted piperidine scaffolds found in blockbuster drugs like Tofacitinib (JAK inhibitor). By introducing a quaternary carbon at the C3 position (gem-disubstitution), researchers can achieve two critical design goals:

  • Metabolic Blockade: The quaternary center eliminates the abstractable hydrogen at C3, preventing oxidative metabolism (a common clearance pathway for piperidines).

  • Conformational Locking: The gem-methyl group restricts the conformational flexibility of the piperidine ring, reducing the entropic penalty upon binding to the target active site (the Thorpe-Ingold effect ).

This guide compares the performance of this scaffold against standard alternatives and details the SAR logic, synthesis, and validation protocols.

Comparative Analysis: 3,3-Disubstituted vs. 3,4-Disubstituted Scaffolds

The following table contrasts the 3-(Methoxymethyl)-3-methylpiperidine scaffold with the industry-standard 3,4-disubstituted core (exemplified by Tofacitinib intermediates).

Table 1: Physicochemical & Performance Comparison
Feature3-(Methoxymethyl)-3-methylpiperidine (Target Scaffold)3-(Aminomethyl)-4-methylpiperidine (Tofacitinib Core)4-Substituted Piperidine (Generic Linker)
Structural Class Gem-disubstituted (Quaternary C3)Vicinal-disubstituted (C3, C4)Mono-substituted
Conformational Bias High (Rigid chair/twist-boat)Moderate (Flexible)Low (Highly Flexible)
Metabolic Stability High (Blocks C3 oxidation)Moderate (C3/C4 H-abstraction possible)Low (Susceptible to N-dealkylation & ring oxidation)
Selectivity Potential High (Vector-specific orientation)ModerateLow
Synthetic Complexity High (Requires chiral quaternary center construction)ModerateLow
Primary Application Next-gen Kinase (JAK), sEH InhibitorsFirst-gen JAK InhibitorsGPCR Agonists/Antagonists

Detailed Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is governed by the precise spatial arrangement of the methoxymethyl ether and the methyl group.

The Gem-Dimethyl Effect (C3-Methyl)
  • Mechanism: The C3-methyl group induces a steric clash that forces the piperidine ring into a specific chair conformation. This pre-organizes the molecule for binding.

  • Impact: In soluble epoxide hydrolase (sEH) inhibitors, this rigidification has been shown to improve potency by 10-50 fold compared to the des-methyl analog by minimizing the entropy loss upon binding [1].

The Methoxymethyl Ether (H-Bond Acceptor)
  • Function: Acts as a dipole and a specific hydrogen bond acceptor. Unlike the primary amine in Tofacitinib (which is a donor/acceptor), the ether oxygen is strictly an acceptor, altering the solvation shell and permeability.

  • SAR Insight: Replacement of the methoxy group with larger ethers (ethoxy, benzyloxy) typically leads to a loss of potency due to steric clashes in tight pockets (e.g., the ATP-binding site of JAK3), whereas replacement with a hydroxyl group often reduces permeability (lower logP).

The Nitrogen Anchor (N1)
  • Role: The piperidine nitrogen is the primary vector for attachment to the "warhead" (e.g., urea, amide, or heteroaryl group).

  • Basicity: The electron-withdrawing effect of the C3-methoxymethyl group lowers the pKa of the piperidine nitrogen slightly (approx. 0.5 - 1.0 log units) compared to 3-methylpiperidine, improving oral bioavailability by reducing lysosomal trapping.

Visualizing the SAR Logic

The following diagram illustrates the functional logic of the scaffold and its interaction with a theoretical kinase binding pocket.

SAR_Logic Scaffold 3-(Methoxymethyl)-3-methylpiperidine GemMethyl C3-Methyl Group (Conformational Lock) Scaffold->GemMethyl Methoxy Methoxymethyl Group (H-Bond Acceptor) Scaffold->Methoxy Nitrogen N1-Position (Warhead Attachment) Scaffold->Nitrogen Effect_Entropy Reduces Entropic Penalty (High Potency) GemMethyl->Effect_Entropy Rigidifies Effect_Metabolism Blocks C3-Oxidation (High Stability) GemMethyl->Effect_Metabolism Steric Shield Effect_Binding Interacts with Hinge/Solvent Front Methoxy->Effect_Binding Dipole Interaction

Figure 1: Functional decomposition of the 3-(Methoxymethyl)-3-methylpiperidine scaffold showing how structural features translate to biological advantages.

Experimental Protocols

To validate the SAR of these derivatives, precise synthesis and assay protocols are required. The synthesis of quaternary stereocenters is non-trivial; the Meyers' Lactam (Phenylglycinol) route is the industry standard for generating high enantiomeric excess (ee).

Protocol: Enantioselective Synthesis (The Phenylglycinol Route)

Objective: Synthesize chiral (S)-3-(methoxymethyl)-3-methylpiperidine.

  • Lactam Formation: Condense commercially available (R)-phenylglycinol with levulinic acid (or equivalent keto-acid precursor) to form the bicyclic oxazolopiperidone lactam.

  • Stereoselective Alkylation (The Key Step):

    • Cool the lactam solution (THF) to -78°C.

    • Add LiHMDS (1.1 eq) to generate the enolate.

    • Add MOM-Cl (Methoxymethyl chloride) or equivalent electrophile. The chiral auxiliary directs the attack to the exo face, establishing the quaternary center with >95:5 dr.

  • Reduction & Cleavage:

    • Reduce the lactam carbonyl using LiAlH4 or BH3·THF .

    • Remove the chiral auxiliary via Birch reduction (Li/NH3) or hydrogenolysis (Pd/C, H2) to yield the free piperidine.

  • Purification: Isolate the hydrochloride salt via crystallization from EtOH/Et2O.

Protocol: JAK3 Kinase Activity Assay (LanthaScreen™)

Objective: Determine the IC50 of the derivative against JAK3 kinase.

  • Reagents: Recombinant JAK3 enzyme, GFP-labeled STAT1 substrate, Terbium-labeled anti-phospho-STAT1 antibody, ATP (Km concentration).

  • Compound Prep: Prepare 3-fold serial dilutions of the piperidine derivative in DMSO (Top concentration 10 µM).

  • Reaction:

    • Mix 2.5 µL compound + 2.5 µL Enzyme/Substrate mix in a 384-well plate.

    • Incubate 15 min at RT.

    • Initiate with 2.5 µL ATP.

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL TR-FRET dilution buffer containing the Tb-labeled antibody.

    • Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm, Em: 495/520 nm).

  • Analysis: Calculate TR-FRET ratio (520/495) and fit to a sigmoidal dose-response curve to derive IC50.

Workflow Visualization

Workflow cluster_Synthesis Synthesis (Chiral Pool) cluster_Assay Validation (JAK3 Assay) Step1 Phenylglycinol + Keto-Acid (Cyclization) Step2 Enolate Formation (-78°C) + Electrophile (MOM-Cl) Step1->Step2 Step3 Auxiliary Cleavage (Li/NH3 or Pd/C) Step2->Step3 Product (S)-3-Methoxymethyl-3-methylpiperidine Step3->Product AssayPrep Serial Dilution (DMSO) Product->AssayPrep Input Reaction Kinase Reaction (ATP + Substrate) AssayPrep->Reaction Readout TR-FRET Detection (IC50 Calculation) Reaction->Readout

Figure 2: Integrated workflow from chiral synthesis to biochemical validation.

References

  • Discovery of 3,3-Disubstituted Piperidines as Soluble Epoxide Hydrolase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2009).[1] Context: Establishes the potency gains of the gem-disubstituted piperidine scaffold. Link:[Link]

  • Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives. Source: The Journal of Organic Chemistry (2007). Context: Defines the phenylglycinol lactam route for synthesizing the chiral core. Link:[Link]

  • Tofacitinib (CP-690,550): A Janus Kinase Inhibitor. Source:[2] Journal of Medicinal Chemistry. Context: Provides the baseline SAR for 3,4-disubstituted piperidines for comparison. Link:[Link]

  • PubChem Compound Summary: (R)-3-Methoxy-3-methylpiperidine. Source:[3] National Center for Biotechnology Information. Context: Physical properties and commercial availability of the specific scaffold.[4] Link:[Link]

Sources

Comparative study of the pharmacological properties of piperidine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1]

Executive Summary: The "Chiral Switch" in Piperidine Scaffolds

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved therapeutics. However, the introduction of chirality—often at the C2 or C3 position—creates distinct pharmacological entities with divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

This guide moves beyond basic structural analysis to compare the functional pharmacology of piperidine enantiomers. We focus on two critical case studies that represent the primary drivers for chiral switching:

  • The Toxicity Switch: Mitigating cardiotoxicity in local anesthetics (Bupivacaine vs. Levobupivacaine).

  • The Potency Switch: Maximizing receptor affinity in psychostimulants (Methylphenidate: d-threo vs. l-threo).

Case Study A: The Toxicity Switch (Local Anesthetics)

Objective: Compare the cardiotoxic profiles of Racemic Bupivacaine (50:50 R/S) and its S(-)-enantiomer, Levobupivacaine.[2]

Mechanistic Divergence

Both enantiomers block voltage-gated sodium channels (NaV) to prevent nerve impulse propagation. However, the R(+)-isomer exhibits a "fast-in, slow-out" blockade kinetics in cardiac NaV channels, leading to accumulation of inhibition and fatal re-entrant arrhythmias. The S(-)-isomer (Levobupivacaine) dissociates more rapidly during diastole, preserving cardiac conduction safety.

Comparative Data: Cardiotoxicity & Potency[3][4][5]
ParameterRacemic Bupivacaine (50:50)Levobupivacaine (S-)Ropivacaine (S- propyl analog)
Potency (Relative) 1.0 (Reference)0.98 (Equipotent)0.60 (Less Potent)
Cardiotoxicity Threshold Low (Arrhythmogenic at >2.5 µM)High (Safer)Very High
QRS Prolongation +370% at 10 µM+200% at 10 µMMinimal
LD50 (IV, Mice) ~6-8 mg/kg~13-16 mg/kg>20 mg/kg
NaV Channel Dissociation Slow (High affinity for resting state)Fast (Use-dependent block)Fast

Data Sources: [1], [3], [5]

Pathway Visualization: Mechanism of Cardiotoxicity

The following diagram illustrates the differential impact of enantiomers on the cardiac action potential.

Cardiotoxicity Drug Piperidine Anesthetic Nav Cardiac Na+ Channel (Nav1.5) Drug->Nav Binds Block_R R(+)-Isomer Blockade (Slow Dissociation) Nav->Block_R Stereoselective Affinity Block_S S(-)-Isomer Blockade (Fast Dissociation) Nav->Block_S Diastole Diastolic Recovery Block_R->Diastole Incomplete Recovery Block_S->Diastole Complete Recovery Arrhythmia Re-entrant Arrhythmia (QRS Widening) Diastole->Arrhythmia Accumulated Block Normal Normal Sinus Rhythm Diastole->Normal Channel Reset

Caption: Differential dissociation kinetics of R(+) vs S(-) bupivacaine at the cardiac NaV1.5 channel.

Case Study B: The Potency Switch (Psychostimulants)

Objective: Evaluate the pharmacodynamic superiority of d-threo-methylphenidate (d-MPH) over the l-threo isomer.[3]

Mechanistic Divergence

Methylphenidate (MPH) contains two chiral centers, but the threo diastereomer is the clinically active form.[4] Within the threo pair, the d-isomer binds with high affinity to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[5] The l-isomer is essentially considered "isomeric ballast," contributing to metabolic load without therapeutic benefit, and may even competitively inhibit the active d-isomer's uptake.

Comparative Data: Receptor Binding Affinity (Ki / IC50)
Target Transporterd-threo-MPH (Dexmethylphenidate)l-threo-MPHRatio (d/l Potency)
DAT (Dopamine) IC50: ~33 nMIC50: ~540 nM~16x
NET (Norepinephrine) IC50: ~244 nMIC50: >5000 nM>20x
SERT (Serotonin) No significant affinityNo significant affinityN/A
Clinical Dosage 50% of Racemic DoseN/A (Inactive)-

Data Sources: [6], [7], [11]

Pathway Visualization: Synaptic Efficacy

SynapticSignaling Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse DA Release DAT Dopamine Transporter (DAT) DAT->Presynaptic Recycling DAT->Synapse Blocked Reuptake dMPH d-threo-MPH (Active) dMPH->DAT Potent Inhibition (IC50 ~33nM) lMPH l-threo-MPH (Inactive/Ballast) lMPH->DAT Weak/No Binding Synapse->DAT Reuptake PostSynaptic Postsynaptic Receptor (D1/D2) Synapse->PostSynaptic DA Accumulation DA Dopamine (DA) Response Increased Focus/Attention PostSynaptic->Response Signal Transduction

Caption: d-MPH selectively inhibits DAT, increasing synaptic dopamine, while l-MPH fails to bind effectively.

Experimental Protocols

To validate these differences in your own pipeline, use the following standardized protocols.

Protocol A: Chiral Separation (HPLC)

Objective: Isolate piperidine enantiomers for individual testing.

Methodology:

  • Column Selection: Use a polysaccharide-based Chiral Stationary Phase (CSP).[6][7][8][9]

    • Recommended: Chiralpak IA or IB (immobilized amylose/cellulose tris(3,5-dimethylphenylcarbamate)).[7][9]

    • Why: Immobilized phases tolerate a wider range of solvents (e.g., DCM, THF) often needed for piperidine solubility.

  • Mobile Phase:

    • Normal Phase: n-Hexane : Ethanol : Diethylamine (90:10:0.1).

    • Note: Diethylamine (DEA) is critical to suppress the ionization of the secondary amine in the piperidine ring, preventing peak tailing.

  • Detection: UV at 210–254 nm (depending on substituents).

  • Validation: Inject racemic standard (1 mg/mL). Calculate Resolution (

    
    ). Target 
    
    
    
    for baseline separation.
Protocol B: In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine Ki values for DAT/NET.

  • Tissue Preparation: Rat striatal membrane homogenates (rich in DAT).

  • Radioligand: [3H]-WIN 35,428 (highly selective for DAT).

  • Incubation:

    • Mix 50 µg membrane protein + 2 nM [3H]-WIN 35,428 + Test Compound (d- or l-isomer) in varying concentrations (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl.

    • Incubate at 4°C for 2 hours (equilibrium).

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Analysis: Liquid scintillation counting. Plot % bound vs. log[concentration] to determine IC50. Convert to Ki using the Cheng-Prusoff equation.

Workflow Visualization: Chiral Separation & Analysis

Workflow Racemate Racemic Mixture (50:50) HPLC Chiral HPLC (Chiralpak IA, Hex/EtOH/DEA) Racemate->HPLC Injection Fraction1 Fraction 1: (S)-Enantiomer HPLC->Fraction1 Elution t1 Fraction2 Fraction 2: (R)-Enantiomer HPLC->Fraction2 Elution t2 QC Purity Check (>99% ee) Fraction1->QC Fraction2->QC Assay Binding Assay / Toxicity Model QC->Assay Proceed if Valid

Caption: Workflow for isolating piperidine enantiomers using immobilized polysaccharide CSPs.

References

  • Dr. Oracle. (2025). Differences in dosage and usage between bupivacaine and ropivacaine.[2][10][11][12][13][14][15]11[11][12]

  • British Journal of Anaesthesia. (1999). Relative potencies of bupivacaine and ropivacaine for analgesia in labour.[10][15]15[11][12]

  • Medic's Corner. Acute Toxicity of Ropivacaine Compared with That of Bupivacaine.13[11][12]

  • PMC. (2000). A comparison of the cardiovascular effects of levobupivacaine and rac-bupivacaine.[2][12][16]2[11][12]

  • Scilit. Is Comparative Cardiotoxicity of S(−) and R(+) Bupivacaine Related to Enantiomer-Selective Inhibition of L-Type Ca2+ Channels?17[12]

  • ClinPGx. A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate.5[11][12]

  • PubMed. (2004). Comparative pharmacodynamics of d-threo-methylphenidate hydrochloride.3[12]

  • BenchChem. Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.8[11][12][13]

  • WFSA. Levobupivacaine: Levobupivacaine is a relatively new long acting local anaesthetic.[18][16]16[11][12]

  • ResearchGate. (2018). Comparison of cardiotoxicity of levobupivacaine and bupivacaine.[2][17][11][12][13][14][16]12[2][9][11][12][13]

  • Wikipedia. Methylphenidate.4[11][12][13]

Sources

A Senior Application Scientist's Guide to Evaluating Off-Target Effects of Novel CNS-Active Compounds: A Comparative Analysis of 3-(Methoxymethyl)-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the off-target effects of novel chemical entities intended for central nervous system (CNS) applications. We will use the novel compound 3-(Methoxymethyl)-3-methylpiperidine as our primary subject of investigation. Due to the limited publicly available pharmacological data for this specific molecule, we will postulate a plausible primary mechanism of action based on its structural similarity to other known CNS-active piperidine derivatives.[1][2][3][4] This approach allows us to construct a scientifically rigorous evaluation strategy that is broadly applicable to new chemical entities.

For comparative purposes, we will benchmark our evaluation strategy against two well-characterized CNS drugs:

  • Donepezil : A piperidine derivative and acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[5][6]

  • Risperidone : An atypical antipsychotic with a complex pharmacological profile, acting on multiple neurotransmitter systems.

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes the causal logic behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity.

The Imperative of Off-Target Profiling in CNS Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs targeting the CNS.[1][2][3][4][7] While this structural motif is effective for designing compounds that interact with specific neural targets, it also carries the risk of unintended interactions with other receptors, transporters, enzymes, and ion channels. These "off-target" effects are a primary cause of adverse drug reactions (ADRs) and can lead to late-stage clinical trial failures.[8][9][10] Therefore, a thorough and early assessment of a compound's selectivity is not merely a regulatory hurdle but a critical step in de-risking a drug development program.[11][12]

For our subject compound, 3-(Methoxymethyl)-3-methylpiperidine , its piperidine core suggests potential activity at monoamine transporters or G-protein coupled receptors (GPCRs), common targets for CNS therapeutics.[1][3] For the purpose of this guide, we will hypothesize that its primary target is the dopamine transporter (DAT) , a key regulator of dopaminergic neurotransmission. This hypothesis will serve as the foundation for our selectivity and safety assessment.

A Multi-Pillar Approach to Off-Target Evaluation

A robust off-target profiling strategy integrates computational prediction with empirical in vitro testing. This dual approach allows for broad, cost-effective initial screening, followed by focused, quantitative biological validation.

Pillar 1: In Silico Off-Target Prediction

Before committing to resource-intensive wet-lab experiments, computational models can predict potential off-target interactions based on the chemical structure of a compound.[8][9][13] These methods leverage vast databases of known drug-target interactions to identify potential liabilities.[9][13]

Rationale for In Silico Screening

The primary goal of in silico screening is to cast a wide net and identify a list of potential off-targets for subsequent in vitro validation. This is a cost-effective strategy to prioritize experimental resources.[8][9] Methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking simulate the interaction between the compound and a multitude of biological targets.[9]

Logical Workflow for In Silico Prediction

in_silico_workflow cluster_input Input Data cluster_methods Prediction Methods cluster_output Output & Prioritization Input 2D/3D Structure of 3-(Methoxymethyl)-3-methylpiperidine LigandBased Ligand-Based Methods (e.g., QSAR, Similarity Search) Input->LigandBased StructureBased Structure-Based Methods (e.g., Molecular Docking) Input->StructureBased Prediction Predicted Off-Target Profile (Ranked list of potential interactions) LigandBased->Prediction StructureBased->Prediction Prioritization Prioritization for In Vitro Testing (Based on binding scores & clinical relevance) Prediction->Prioritization

Caption: Workflow for in silico off-target prediction.

Pillar 2: In Vitro Off-Target Profiling

In vitro assays provide empirical evidence of a compound's interaction with a panel of clinically relevant off-targets. These assays are essential for confirming or refuting in silico predictions and for quantifying the potency of any identified off-target activity.

Broad Panel Screening: The "Safety 44" Panel

A standard approach in early drug development is to screen the compound against a panel of targets known to be associated with adverse drug reactions.[10][11] A commonly used panel includes approximately 44 targets, encompassing a range of GPCRs, ion channels, transporters, and enzymes.[10][11]

Table 1: Comparison of On-Target and Off-Target Activities

CompoundPrimary Target(s)Key Off-TargetsTherapeutic Class
3-(Methoxymethyl)-3-methylpiperidine Dopamine Transporter (DAT) - HypothesizedTo be determined via screeningInvestigational CNS Agent
Donepezil Acetylcholinesterase (AChE)[5]Butyrylcholinesterase (BChE), Potential for nightmares, weight loss, and rare cardiac events.[5][14][15]Alzheimer's Disease Therapeutic
Risperidone Serotonin 5-HT2A and Dopamine D2 ReceptorsAlpha-1 and Alpha-2 adrenergic receptors, Histamine H1 receptorsAtypical Antipsychotic
Focused Mechanistic Assays

Based on the results of the broad panel screen and in silico predictions, focused functional assays are conducted to quantify the potency of interactions with key off-targets. For a CNS-active compound, these should minimally include:

  • Monoamine Transporter Assays (DAT, NET, SERT) : To assess selectivity against other key neurotransmitter transporters.

  • GPCR Binding Assays : To evaluate interactions with critical CNS receptors (e.g., adrenergic, dopaminergic, serotonergic).[16][17]

  • hERG Potassium Channel Assay : To assess the risk of cardiac QT prolongation, a major safety concern.[18][19]

  • Cytochrome P450 (CYP) Inhibition Assays : To evaluate the potential for drug-drug interactions.[20][21][22]

Experimental Workflow for In Vitro Profiling

in_vitro_workflow cluster_screening Initial Screening cluster_followup Follow-up Assays cluster_output Data Analysis Compound Test Compound: 3-(Methoxymethyl)-3-methylpiperidine BroadPanel Broad Off-Target Panel (e.g., Safety 44) Compound->BroadPanel Transporter Monoamine Transporter Assays (DAT, NET, SERT) BroadPanel->Transporter Hits & Predictions GPCR GPCR Binding Assays (Adrenergic, Dopaminergic, etc.) BroadPanel->GPCR Hits & Predictions hERG hERG Channel Assay BroadPanel->hERG All CNS Compounds CYP CYP450 Inhibition Assays BroadPanel->CYP All Compounds Data Quantitative Data (IC50 / Ki values) Transporter->Data GPCR->Data hERG->Data CYP->Data Profile Selectivity & Safety Profile Data->Profile

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-(Methoxymethyl)-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

3-(Methoxymethyl)-3-methylpiperidine (CAS: 18207-61-3 or related derivatives) is a specialized piperidine intermediate often used in drug discovery. While specific Safety Data Sheet (SDS) data for this exact isomer is often limited compared to commodity solvents, it must be managed as a Class 3 Flammable Liquid and Class 8 Corrosive (Alkaline) .

The Golden Rule of Amine Disposal: Never introduce this compound into a general "Organic Waste" stream without verifying the absence of acidic halides or strong oxidizers. The secondary amine functionality presents a high risk of immediate, violent exothermic reaction if commingled with acid chlorides or anhydrides.

Hazard Profile & Causality

To dispose of this chemical safely, you must understand why it is hazardous. We do not rely on rote memorization; we rely on structural reactivity.

Hazard ClassCharacteristicMechanism of Danger
Flammability High Risk Piperidine derivatives typically have flash points <60°C. Vapors are heavier than air and can travel to ignition sources.[1][2]
Corrosivity pH > 11 As an organic base, it causes saponification of fatty tissues (skin/eyes) upon contact, leading to deep, slow-healing burns.
Reactivity Nucleophilic The nitrogen lone pair is highly nucleophilic. Mixing with acid chlorides (e.g., Acetyl Chloride) or anhydrides generates massive heat and gas.
Incompatibility Oxidizers Reaction with strong oxidizers (e.g., Peroxides, Nitric Acid) can lead to spontaneous combustion or explosion.[3]

Pre-Disposal: Segregation Strategy

Effective disposal begins at the bench, not the waste drum. You must segregate this waste stream to prevent "trash can chemistry."[3][4]

The "Organic Base" Segregation Rule

Do not pour 3-(Methoxymethyl)-3-methylpiperidine into a generic "Non-Halogenated Organic" container if that container receives general lab waste.

  • Correct: Dedicate a specific waste container labeled "Basic Organic Waste" or "Amine Waste."

  • Incorrect: Mixing with waste streams containing Acetic Anhydride, Thionyl Chloride, or concentrated mineral acids.

Visualization: Waste Segregation Logic

The following decision tree illustrates the critical decision points for segregating amine waste.

WasteSegregation Start Waste Generation: 3-(Methoxymethyl)-3-methylpiperidine CheckMix Is it mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Mixture Components CheckMix->AnalyzeMix Yes StreamA Stream A: Basic Organic Waste (High pH) CheckMix->StreamA No (Pure) CheckAcid Contains Acids or Acid Halides? AnalyzeMix->CheckAcid CheckOx Contains Strong Oxidizers? CheckAcid->CheckOx No Segregate SEGREGATE IMMEDIATELY Do Not Combine CheckAcid->Segregate Yes (Violent Rxn Risk) CheckOx->Segregate Yes (Fire Risk) CheckOx->StreamA No (Compatible Bases) StreamB Stream B: General Organic Waste (Neutral)

Figure 1: Logic flow for segregating reactive amine waste to prevent incompatible mixtures.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure/Expired Reagent

Context: You have an old bottle of 3-(Methoxymethyl)-3-methylpiperidine that is no longer needed.

  • PPE Verification: Wear nitrile gloves (double-gloved recommended), safety goggles (not just glasses), and a flame-resistant lab coat.

  • Container Selection: Use a High-Density Polyethylene (HDPE) waste container.[4] Avoid metal containers due to potential corrosion over time.

  • Transfer: Pour the liquid slowly into the waste container.

  • Rinsing: Triple rinse the empty reagent bottle with a compatible solvent (e.g., Ethanol or Methanol). Add these rinses to the same waste container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(Methoxymethyl)-3-methylpiperidine, Ethanol (rinse)"

    • Hazards: Check "Flammable" and "Corrosive."[1]

    • pH: Mark as "Basic/Alkaline."

  • Defacing: Deface the original label on the empty bottle and dispose of the glass in the "Glass Waste" or "Recycling" bin, depending on facility rules for triple-rinsed containers.

Scenario B: Disposal of Reaction Mixtures (Quenching)

Context: The chemical was used as a reagent in a synthesis and remains in the reaction pot.

  • Cooling: Ensure the reaction mixture is cooled to room temperature or below (0°C).

  • Dilution: Dilute the mixture with a non-reactive solvent (e.g., Ethyl Acetate or Dichloromethane, depending on solubility).

  • Neutralization (Optional but Recommended for Safety):

    • Note: Do not neutralize in the waste drum. Neutralize in the reaction flask.

    • Slowly add a dilute acid (e.g., 1M HCl) if and only if the procedure calls for an aqueous workup. This converts the volatile free amine into a non-volatile hydrochloride salt.

    • Warning: This is exothermic. Cool in an ice bath during addition.

  • Separation: If an aqueous extraction was performed, the amine (or its salt) will partition based on pH.

    • High pH (Basic): Amine stays in organic layer -> Organic Waste .

    • Low pH (Acidic): Amine salt stays in aqueous layer -> Aqueous Waste (Check local regulations; amines can be toxic to wastewater bacteria).

Regulatory Compliance & Waste Codes (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory. While this specific isomer may not be explicitly "U-Listed" or "P-Listed" (unlike simple Piperidine which is sometimes treated strictly), it exhibits Characteristic Hazards .

Regulatory CategoryCodeJustification
Ignitability D001 Flash point is likely < 140°F (60°C).
Corrosivity D002 Aqueous solutions (or if mixed with water) will have pH > 12.5.
Toxicity Characteristic Even if not D-listed for toxicity, treat as toxic. Do not drain dispose.[5]

Cradle-to-Grave Responsibility: You remain liable for this waste until it is destroyed. Ensure your waste hauler is certified to handle "Flammable Corrosive Liquids."

Emergency Response: Spills

Workflow for a Benchtop Spill (< 500 mL):

  • Alert: Announce the spill. Evacuate immediate area if vapors are strong.

  • Ventilate: Open fume hood sashes fully (if spill is inside) or open windows/increase ventilation.

  • PPE: Don vapor respirator if outside a hood.

  • Absorb: Do NOT use paper towels (fire risk). Use Vermiculite , Diatomaceous Earth , or a commercial "Organic Base" spill kit .

    • Why? Clay-based absorbents do not react. Paper/cellulose can react with strong oxidizers or heat up.

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar.

  • Label: "Hazardous Waste - Debris from Piperidine Spill."

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Ventilate Ventilate Area (Remove Ignition) Assess->Ventilate Absorb Apply Inert Absorbent (Vermiculite) Ventilate->Absorb Collect Collect in HDPE Jar Absorb->Collect Label Label as D001/D002 Solid Waste Collect->Label

Figure 2: Immediate response workflow for minor laboratory spills.

References

  • PubChem. Piperidine Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

Personal protective equipment for handling 3-(Methoxymethyl)-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Compound Identity:

  • Chemical Name: 3-(Methoxymethyl)-3-methylpiperidine[1]

  • CAS Number: 2382067-42-5 (Free Base) / 955027-76-6 (Hydrochloride Salt)

  • Molecular Formula: C₈H₁₇NO (Free Base)

  • Class: Heterocyclic Secondary Amine

Operational Threat Level: MODERATE to HIGH As a Senior Application Scientist, I advise treating this compound not merely as a generic building block, but as a lipophilic secondary amine . The methoxymethyl side chain increases lipid solubility compared to simple piperidine, potentially enhancing dermal absorption. While the hydrochloride salt (solid) presents primarily as an irritant, the free base (liquid/oil) must be handled as a corrosive and volatile agent capable of causing severe skin burns and respiratory damage [1, 2].

Immediate Hazard Statements (GHS/CLP):

  • H314: Causes severe skin burns and eye damage (Free Base precaution).[2]

  • H315/H319: Causes skin irritation / Causes serious eye irritation (HCl salt).[3]

  • H335: May cause respiratory irritation.[3]

  • H302: Harmful if swallowed.[3][4]

Risk Assessment & Mechanistic Safety

Effective safety is not about checking boxes; it is about understanding the chemical mechanism of injury.

  • The Amine Threat (Basicity): The secondary amine moiety is a strong nucleophile and base. Upon contact with moist mucous membranes (eyes, lungs), it protonates, generating hydroxide ions (

    
    ) which cause saponification of cell membrane lipids. This results in deep, penetrating chemical burns that may not be immediately painful, leading to delayed treatment and worse outcomes.
    
  • The Lipophilic Factor: The 3-(methoxymethyl) substitution adds non-polar character. Unlike simple inorganic bases, this organic amine can permeate the stratum corneum (outer skin layer) more effectively.

  • The "Swiss Cheese" Defense: Your PPE is the final barrier. It only works if Engineering Controls (Fume Hood) and Administrative Controls (SOPs) fail.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >100 mg quantities.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection (Splash) Nitrile Rubber (0.11 mm / 4 mil) Nitrile offers fair resistance to aliphatic amines. Change immediately upon splash.[5] Latex is permeable to organic amines and is prohibited .
Hand Protection (Immersion) Laminate (Silver Shield/4H) or Heavy Nitrile (0.38 mm) Required for spill cleanup or handling pure liquid free base. Prevents permeation breakthrough (>480 min).
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Amine vapors can bypass glasses, dissolving in the eye's moisture to cause "blue haze" (corneal edema) or permanent damage [3].
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Primary control. If work outside hood is unavoidable (e.g., weighing balance maintenance), use a half-mask with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges.
Body Defense Lab Coat (Poly/Cotton) + Chemical Apron Standard lab coats absorb liquids. A chemically resistant apron (Tyvek or PVC) prevents the "wicking" of corrosive liquids to the skin.

Operational Protocol: The "Safe Handling Lifecycle"

This protocol ensures a self-validating safety system. You must verify the previous step before moving to the next.

Phase 1: Preparation & Weighing
  • Airflow Check: Verify fume hood flow monitor is green/active.

  • Static Control: If handling the solid HCl salt, use an antistatic gun or ionizer. Piperidine salts are often fluffy and electrostatic; charged particles can "jump" onto gloves or cuffs.

  • Weighing:

    • Solid: Weigh inside the hood if possible. If using a balance outside, use a secondary containment vessel (weighing boat inside a jar) to transport.

    • Liquid (Free Base):Never pour. Use a glass syringe or positive-displacement pipette to transfer. This prevents dripping and vapor release.[6][7]

Phase 2: Reaction & Synthesis
  • Incompatibility Check: Do not mix directly with strong oxidizers (peroxides, permanganates) or acid chlorides without temperature control. The exotherm can be violent.

  • Sealing: Ensure all reaction vessels are under an inert atmosphere (Nitrogen/Argon). This prevents the amine from reacting with atmospheric

    
     to form carbamates, which alters stoichiometry and purity.
    
Phase 3: Quenching & Cleanup
  • Acidification: When quenching reactions containing the free base, add acid slowly at

    
    . The heat of neutralization is significant.
    
  • Decontamination: Wipe surfaces with a dilute (5%) acetic acid or citric acid solution to neutralize trace amine residues, followed by water.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process for handling 3-(Methoxymethyl)-3-methylpiperidine.

SafeHandling Start START: Handling Request FormCheck Check Physical Form Start->FormCheck SolidPath Solid (HCl Salt) FormCheck->SolidPath Solids LiquidPath Liquid (Free Base) FormCheck->LiquidPath Liquids DustHaz Risk: Irritant Dust Action: Anti-static + N95/Hood SolidPath->DustHaz VaporHaz Risk: Corrosive Vapor Action: Fume Hood + Goggles LiquidPath->VaporHaz PPE_Select Verify PPE: Nitrile Gloves + Lab Coat + Goggles DustHaz->PPE_Select VaporHaz->PPE_Select Weighing Weighing Protocol (Closed Transfer) PPE_Select->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Disposal Disposal: Basic Organic Waste Stream Reaction->Disposal

Caption: Operational logic flow for handling 3-(Methoxymethyl)-3-methylpiperidine, differentiating risks between salt and free base forms.

Emergency Response & Disposal

Spill Management (Small Scale < 50 mL/g):

  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don double nitrile gloves or Silver Shield laminate gloves.

  • Neutralize:

    • Liquids: Cover with a spill pillow or vermiculite. Do not use paper towels (high surface area + flammability).

    • Solids: Sweep gently to avoid dust.

  • Clean: Treat the area with dilute acetic acid to neutralize the base, then wash with soap and water.

Disposal Protocols:

  • Waste Stream: Segregate into "Basic Organic Waste" (High pH).

  • Do Not Mix: Never pour into "Acidic Waste" containers. The heat of neutralization can pressurize the container, leading to an explosion or geyser effect.

  • Labeling: Clearly tag waste as "Contains Piperidine Derivatives - Corrosive/Toxic."

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-(Methoxymethyl)-3-methylpiperidine hydrochloride. Merck KGaA.

  • ChemScene. (2024). Safety Data Sheet: (R)-3-Methoxy-3-methylpiperidine. ChemScene LLC.

  • National Institute for Occupational Safety and Health (NIOSH). (2011). Effects of Skin Contact with Chemicals: Guidance for Occupational Health Professionals. CDC.

  • Thermo Fisher Scientific. (2023). Piperidine Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.